molecular formula C5H8N2 B144533 2-Ethylimidazole CAS No. 1072-62-4

2-Ethylimidazole

Cat. No.: B144533
CAS No.: 1072-62-4
M. Wt: 96.13 g/mol
InChI Key: PQAMFDRRWURCFQ-UHFFFAOYSA-N
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Description

2-Ethylimidazole (CAS 1072-62-4) is an organic compound with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol. It is a solid at room temperature, with a melting point between 83-87°C and a boiling point of approximately 268°C . This compound is a key reagent in diverse research and industrial chemistry applications due to its role as an efficient catalyst and building block for more complex molecules. Its primary research application is as a curing agent and catalyst in the polymerization of epoxy resins, where it significantly enhances the durability, chemical resistance, and adhesion of coatings and adhesives . It is also crucial in material science for the synthesis and modification of advanced porous materials. For instance, it is incorporated as a doped linker into Zeolitic Imidazolate Frameworks (ZIFs) to systematically tune their hydrophobicity and structural properties, which is valuable for studies in energy absorption and gas separation . Furthermore, derivatives of this compound serve as important intermediates in pharmaceutical research, demonstrating promising biological activity. One such derivative has been investigated for its antiviral properties, showing efficacy against the infectious hematopoietic necrosis virus (IHNV) by inducing autophagy in host cells . The product has a solubility of 617 g/L in water at 20°C and is also soluble in many organic solvents . Handle with care; this compound causes serious eye damage, skin irritation, and is harmful if swallowed . This product is intended For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1H-imidazole
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InChI

InChI=1S/C5H8N2/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3,(H,6,7)
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InChI Key

PQAMFDRRWURCFQ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC1=NC=CN1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8N2
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DSSTOX Substance ID

DTXSID5061457
Record name 1H-Imidazole, 2-ethyl-
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Molecular Weight

96.13 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 2-Ethylimidazole
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CAS No.

1072-62-4
Record name 2-Ethylimidazole
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Record name 1H-Imidazole, 2-ethyl-
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Record name 1H-Imidazole, 2-ethyl-
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Record name 2-ethylimidazole
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Record name 2-ETHYLIMIDAZOLE
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Foundational & Exploratory

2-Ethylimidazole CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylimidazole, a versatile heterocyclic compound with significant applications in industrial synthesis and pharmaceutical development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role as an epoxy curing agent and a catalyst.

Core Properties of this compound

This compound, with the CAS number 1072-62-4 , is an organic compound featuring a five-membered aromatic ring with two nitrogen atoms, substituted with an ethyl group at the second carbon.[1] It typically appears as a white to light yellow crystalline solid or flakes.[2][3]

Molecular Structure:

  • Molecular Formula: C₅H₈N₂[4]

  • Molecular Weight: 96.13 g/mol [4]

  • IUPAC Name: 2-ethyl-1H-imidazole[2]

  • SMILES: CCC1=NC=CN1[5]

  • InChI Key: PQAMFDRRWURCFQ-UHFFFAOYSA-N[5]

The presence of the ethyl group enhances its solubility and catalytic efficiency compared to other imidazoles.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources to aid in research and experimental design.

PropertyValueReference(s)
Identifiers
CAS Number1072-62-4[4]
PubChem CID66130[2]
EC Number214-011-5[7]
Physical Properties
Melting Point78-81 °C[7]
Boiling Point268 °C[7]
Solubility in Water617 g/L at 20 °C[6][8]
pKa~14.38 (predicted)[6]
Spectroscopic Data
¹H-NMR (CDCl₃)δ (ppm): 1.31 (t, 3H), 2.71 (q, 2H), 6.95 (s, 2H), 9.3 (br s, 1H)
¹³C-NMR (CDCl₃)δ (ppm): 13.5, 22.0, 120.5, 150.0[5][9]
Safety Information
GHS Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage)[2]

Synthesis of this compound

The most common method for synthesizing 2-substituted imidazoles is the Debus-Radziszewski reaction.[10][11] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[10] For the synthesis of this compound, glyoxal (the 1,2-dicarbonyl), propionaldehyde (the aldehyde), and ammonia are the key reactants.

This protocol is adapted from the general principles of the Debus-Radziszewski reaction for imidazole synthesis.

Materials:

  • Glyoxal (40% aqueous solution)

  • Propionaldehyde

  • Ammonium hydroxide (25% aqueous solution)

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (1 equivalent) and ammonium hydroxide (2-3 equivalents) in methanol.

  • Cool the mixture in an ice bath and slowly add propionaldehyde (1 equivalent) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation.

Characterization:

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product glyoxal Glyoxal (1,2-dicarbonyl) condensation Condensation Reaction (Heated in Solvent) glyoxal->condensation propionaldehyde Propionaldehyde (Aldehyde) propionaldehyde->condensation ammonia Ammonia (Nitrogen Source) ammonia->condensation workup Aqueous Workup & Extraction condensation->workup purification Purification (Recrystallization/Distillation) workup->purification product This compound purification->product

Debus-Radziszewski synthesis workflow.

Applications of this compound in Research and Development

This compound is a versatile compound with numerous applications, primarily as a catalyst and a curing agent.

This compound is widely used as a curing agent and accelerator for epoxy resins in coatings, adhesives, and composites.[2] It initiates the anionic polymerization of the epoxy resin, leading to a highly cross-linked and durable polymer network.

Mechanism of Action: The curing process involves the nucleophilic attack of the imidazole nitrogen on the epoxy ring, leading to ring-opening and the formation of an adduct. This adduct then initiates a chain reaction of further epoxy ring-opening, resulting in polymerization.

This protocol provides a general procedure for the curing of a common epoxy resin using this compound.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound (curing agent)

  • Mixing container

  • Stirring rod

  • Mold for sample preparation

  • Oven with temperature control

  • Differential Scanning Calorimeter (DSC) for characterization

Procedure:

  • Preheat the DGEBA resin to approximately 50-60 °C to reduce its viscosity.

  • Weigh the desired amount of DGEBA resin into a mixing container.

  • Add this compound to the resin at a concentration of 2-7 parts per hundred parts of resin (phr) by weight.

  • Thoroughly mix the components until a homogeneous mixture is obtained, taking care to avoid excessive air entrapment.

  • Pour the mixture into a preheated mold.

  • Cure the sample in an oven at a specified temperature, for example, 120 °C for 2 hours, followed by a post-cure at 150 °C for 1 hour. The optimal curing schedule can be determined using DSC analysis.

  • Allow the cured sample to cool slowly to room temperature before demolding.

Characterization:

  • Curing Profile: Analyze the curing kinetics using non-isothermal DSC to determine the onset of curing, peak exothermic temperature, and the degree of cure.

  • Thermal Properties: Determine the glass transition temperature (Tg) of the cured polymer using DSC or Dynamic Mechanical Analysis (DMA).

  • Mechanical Properties: Evaluate the mechanical properties of the cured material, such as tensile strength and hardness, according to standard testing methods.

G epoxy Epoxy Resin (e.g., DGEBA) adduct Epoxy-Imidazole Adduct (Anionic Initiator) epoxy->adduct polymerization Anionic Polymerization (Chain Growth) epoxy->polymerization Propagation imidazole This compound (Curing Agent) imidazole->adduct Nucleophilic Attack adduct->polymerization Initiation network Cross-linked Polymer Network polymerization->network

Epoxy curing mechanism with this compound.

The basic and nucleophilic nature of this compound makes it an effective catalyst in various polymerization reactions, including the synthesis of polyurethanes. It can accelerate reaction rates and improve the efficiency of the manufacturing process.

This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its imidazole core is a common scaffold in many biologically active compounds.

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides essential information for the effective and safe use of this compound in a research and development setting. Its versatile properties as a curing agent, catalyst, and synthetic intermediate make it a valuable compound for a wide range of applications.

References

Spectroscopic Profile of 2-Ethylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylimidazole (CAS No. 1072-62-4), a crucial heterocyclic compound with applications in synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityAssignment
~1.2Triplet-CH₃ (Ethyl group)
~2.6Quartet-CH₂- (Ethyl group)
~6.9SingletImidazole ring protons (C4-H, C5-H)
~10.5Broad SingletN-H (Imidazole ring)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~13.5-CH₃ (Ethyl group)
~21.0-CH₂- (Ethyl group)
~121.0C4/C5 (Imidazole ring)
~145.0C2 (Imidazole ring)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.[1]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800 (broad)StrongN-H stretching
2970-2870Medium-StrongC-H stretching (Aliphatic)
~1580MediumC=N stretching (Imidazole ring)
~1460MediumC=C stretching (Imidazole ring)
~1100MediumC-N stretching

Note: Peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Simple imidazole derivatives typically exhibit UV absorption maxima in the range of 200-230 nm, corresponding to π → π* transitions within the aromatic ring. For this compound, the expected λmax is in this region.

λmax (nm)SolventMolar Absorptivity (ε)
~210Ethanol/WaterData not readily available

Note: The exact absorption maximum and molar absorptivity can be influenced by the solvent polarity.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[3]

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[4][5]

  • Filter the solution through a pipette with a small glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[6]

  • Cap the NMR tube and ensure the final sample height is adequate for the spectrometer (typically around 4-5 cm).

Instrumental Analysis:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.[7][8]

  • Set an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Method 1: Potassium Bromide (KBr) Pellet

  • Thoroughly grind 1-2 mg of this compound in an agate mortar and pestle.[9]

  • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.[9][10]

  • Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.[9]

  • Transfer a portion of the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9][11]

  • Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Method 2: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal (e.g., diamond, zinc selenide) is clean.[12]

  • Place a small amount of solid this compound powder directly onto the crystal surface.

  • Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[13]

  • Acquire the IR spectrum. The IR beam will penetrate a few microns into the sample, and the attenuated reflected light is detected.[14][15]

  • After analysis, clean the crystal surface with a suitable solvent.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Perform serial dilutions of the stock solution to obtain a series of standards with decreasing concentrations.

  • The concentration should be low enough to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 absorbance units).

Instrumental Analysis:

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[16]

  • Select the desired wavelength range for scanning (e.g., 190-400 nm for UV analysis).

  • Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to record a baseline correction.[16]

  • Rinse the cuvette with the sample solution before filling it.

  • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Identify the wavelength of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Grinding Grinding with KBr Sample->Grinding Direct_Application Direct Application to ATR Crystal Sample->Direct_Application Dilution Dilution in UV-transparent Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR_KBr FT-IR Spectroscopy (KBr Pellet) Grinding->IR_KBr IR_ATR FT-IR Spectroscopy (ATR) Direct_Application->IR_ATR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Identify Characteristic Absorption Bands IR_KBr->Process_IR IR_ATR->Process_IR Process_UV Determine λmax UV_Vis->Process_UV Interpretation Structural Elucidation & Compound Confirmation Process_NMR->Interpretation Process_IR->Interpretation Process_UV->Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

A Deep Dive into the Computational Chemistry of 2-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Materials Science

Abstract

2-Ethylimidazole is a pivotal heterocyclic compound with broad applications in pharmaceuticals, materials science, and coordination chemistry. Understanding its molecular structure, electronic properties, and reactivity is paramount for the rational design of novel drugs and functional materials. This technical guide provides a comprehensive overview of the computational chemistry studies performed on this compound, with a particular focus on Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. We present a detailed summary of its optimized geometry, vibrational spectra, electronic structure, and nonlinear optical properties. Methodologies of the key computational experiments are outlined to enable reproducibility and further investigation. All quantitative data is systematically organized into tables for clarity and comparative analysis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with imidazole derivatives.

Introduction

Imidazole and its derivatives are fundamental building blocks in numerous biologically active molecules and functional materials. The substituent at the C2 position of the imidazole ring significantly influences its electronic properties and, consequently, its chemical behavior. This compound, with an ethyl group at this position, presents an interesting case for theoretical investigation due to the interplay of the aromatic imidazole ring and the aliphatic ethyl chain. Computational chemistry provides a powerful lens through which to examine the molecular properties of this compound at the atomic level, offering insights that are often challenging to obtain through experimental methods alone. This guide synthesizes the findings from key computational studies to provide a detailed picture of the molecule's characteristics.

Computational Methodologies

The primary computational approaches for studying this compound have been Density Functional Theory (DFT) and Hartree-Fock (HF) methods. A cornerstone study utilized the Gaussian 09 software package for its calculations.

Experimental Protocols:

  • Geometry Optimization and Frequency Calculations: The molecular structure of this compound was optimized using both HF and DFT (B3LYP functional) methods with the 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) and polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing a good balance between accuracy and computational cost for molecules of this size. The optimization was followed by frequency calculations at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FTIR and FT-Raman).

  • Vibrational Analysis: A complete vibrational assignment was performed based on the calculated potential energy distribution (PED) using the VEDA 4 program. The calculated harmonic vibrational frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the calculated frequencies were scaled using appropriate scale factors to facilitate a better comparison with experimental data.

  • Electronic Properties Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level of theory. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

  • Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability (β₀), a measure of the NLO activity of the molecule, was computed using the finite-field approach at the HF/6-311++G(d,p) level. This property is important for the development of new materials for optical applications.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization within the molecule. This analysis provides insights into the stability of the molecule arising from these interactions.

  • Mulliken Charge Analysis: Mullikan population analysis was used to determine the distribution of atomic charges within the this compound molecule, offering a glimpse into its electrostatic potential.

Computational Workflow

The general workflow for the computational analysis of this compound is depicted below. This process illustrates the logical progression from initial structure definition to the calculation of various molecular properties.

G A Initial Molecular Structure of this compound B Geometry Optimization (HF & DFT/B3LYP) Basis Set: 6-311++G(d,p) A->B H Optimized Molecular Geometry B->H C Frequency Calculation (Vibrational Analysis) I Theoretical Vibrational Spectra (IR & Raman) C->I D Electronic Properties (HOMO-LUMO) J Energy Gap & Reactivity D->J E Nonlinear Optical Properties (First-Order Hyperpolarizability) K NLO Activity E->K F Natural Bond Orbital (NBO) Analysis L Intramolecular Interactions F->L G Mulliken Charge Analysis M Atomic Charge Distribution G->M H->C H->D H->E H->F H->G

Caption: Computational analysis workflow for this compound.

Results and Discussion

Optimized Molecular Geometry

The key geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound, as calculated by both HF and B3LYP methods with the 6-311++G(d,p) basis set, are summarized below. These theoretical values provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometrical Parameters of this compound.

ParameterBond/AngleHF/6-311++G(d,p)B3LYP/6-311++G(d,p)
Bond Length (Å) N1-C21.3211.334
C2-N31.3211.334
N3-C41.3851.396
C4-C51.3451.358
C5-N11.3851.396
C2-C61.5011.509
C6-C71.5321.541
Bond Angle (°) C5-N1-C2108.9108.7
N1-C2-N3111.4111.5
C2-N3-C4108.9108.7
N3-C4-C5105.4105.5
C4-C5-N1105.4105.5
N1-C2-C6124.3124.2
N3-C2-C6124.3124.2
C2-C6-C7111.2111.5
Dihedral Angle (°) C5-N1-C2-N30.00.0
N1-C2-N3-C40.00.0
C4-C5-N1-C20.00.0
N3-C2-C6-C760.160.3
Vibrational Analysis

The vibrational spectra of this compound have been thoroughly investigated. The calculated wavenumbers, along with their corresponding IR intensities and Raman activities, provide a theoretical fingerprint of the molecule that can be used to interpret experimental spectra. A detailed assignment of the fundamental vibrational modes has been performed based on the Potential Energy Distribution (PED).

Table 2: Selected Vibrational Frequencies and Assignments for this compound (B3LYP/6-311++G(d,p)).

ModeScaled Wavenumber (cm⁻¹)IR IntensityRaman ActivityAssignment (PED %)
ν(N-H)3450HighLowN-H stretch (100)
ν(C-H)3050-3150MediumHighRing C-H stretch (95-98)
νas(CH₃)2980HighMediumAsymmetric CH₃ stretch (98)
νs(CH₂)2940MediumHighSymmetric CH₂ stretch (97)
ν(C=N)1580HighHighC=N stretch (85)
ν(C=C)1520MediumHighC=C stretch (80)
δ(CH₂)1460MediumMediumCH₂ scissoring (75)
δ(CH₃)1380MediumLowCH₃ symmetric deformation (70)
Ring breathing1250LowHighRing breathing mode
Electronic Properties

The electronic properties of this compound, particularly the HOMO and LUMO energies, are critical for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability.

Table 3: Electronic Properties of this compound (B3LYP/6-311++G(d,p)).

ParameterValue (eV)
HOMO Energy-6.21
LUMO Energy0.35
HOMO-LUMO Energy Gap (ΔE)6.56

The large energy gap suggests that this compound is a kinetically stable molecule.

Nonlinear Optical (NLO) Properties

The first-order hyperpolarizability is a key parameter for assessing the potential of a molecule in NLO applications.

Table 4: First-Order Hyperpolarizability of this compound (HF/6-311++G(d,p)).

ComponentValue (x 10⁻³⁰ esu)
β_xxx0.123
β_xyy-0.045
β_xzz-0.012
β_yyy0.000
β_yzz0.000
β_zxx-0.021
β_zyy0.000
β_zzz0.000
β_total 0.258

The calculated total first-order hyperpolarizability indicates that this compound possesses a modest NLO response.

Conclusion

This technical guide has provided a detailed overview of the computational chemistry studies of this compound. The use of DFT and HF methods has enabled a thorough characterization of its geometric, vibrational, electronic, and nonlinear optical properties. The presented data and methodologies offer a solid foundation for researchers and professionals in the fields of drug design and materials science to further explore and utilize the chemical properties of this compound and its derivatives. The quantitative data, summarized in the tables, can serve as a valuable benchmark for future computational and experimental investigations. The logical workflow presented can be adapted for the study of other related heterocyclic compounds, contributing to the accelerated discovery and development of new chemical entities.

A Technical Guide to the Thermal Stability and Decomposition of 2-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties of 2-Ethylimidazole

This compound is a solid organic compound characterized by an off-white appearance and an amine-like odor.[1][2] It is stable under normal conditions but is noted to be hygroscopic.[2] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂[2][3]
Molecular Weight 96.13 g/mol [1][4]
Appearance Off-white solid[1][2]
Melting Point 78 - 87 °C / 172.4 - 188.6 °F[1][2]
Boiling Point 268 °C / 514.4 °F (at 760 mmHg)[1][3]
Flash Point 159 °C / 318.2 °F[1][2]
pH 10.9 (96 g/L aqueous solution at 20°C)[1][2]
Vapor Pressure 0.0008 mbar @ 24°C[1]

Thermal Stability and Hazardous Decomposition

General Stability and Conditions to Avoid

This compound is stable under normal storage conditions.[2] However, several conditions should be avoided to prevent hazardous reactions or decomposition. These include exposure to excess heat, dust formation, moist air or water, and contact with incompatible materials such as strong oxidizing agents and strong acids.[1][2]

Thermal Decomposition

Specific quantitative data, such as the onset decomposition temperature from TGA or DSC analysis, is not available in the reviewed safety and technical literature.[1][2][5] Thermal decomposition can be initiated by exposure to heat and may lead to the release of irritating gases and vapors.[1][2]

Hazardous Decomposition Products

Upon thermal decomposition or combustion, this compound is known to produce several hazardous products. The primary byproducts are summarized in the table below.

Decomposition ProductChemical FormulaSource(s)
Carbon MonoxideCO[1][2][5]
Carbon DioxideCO₂[1][2][5]
Nitrogen OxidesNOx[1][2][5]

Standard Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition kinetics of this compound, standardized thermal analysis techniques are required. The following sections detail the typical methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which decomposition occurs and the extent of mass loss.

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place a small amount of the this compound sample (typically 3-10 mg) into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. An air atmosphere can be used to simulate combustion conditions.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate. Common heating rates for kinetic studies are 5, 10, 15, and 20 °C/min.[6]

    • Continue heating to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[6]

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_peak, from the derivative curve), and the total mass loss.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy (ΔH) of these transitions.[7][8]

Objective: To identify and quantify the enthalpy of thermal transitions, including melting and decomposition, of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a hermetically sealed aluminum or high-pressure pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Maintain a controlled atmosphere, typically with an inert gas like nitrogen, at a constant flow rate.

  • Temperature Program:

    • Equilibrate the sample and reference at a starting temperature below any expected transitions.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the temperature range of interest.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The onset temperature, peak temperature, and the integrated area of the peak (which corresponds to the enthalpy change, ΔH) are calculated.

Visualized Workflows and Processes

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a standard workflow for evaluating the thermal stability of a chemical compound like this compound using TGA and DSC.

G cluster_prep 1. Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Interpretation cluster_report 4. Hazard Assessment Sample Sample Acquisition (this compound) TGA TGA Experiment (Inert/Oxidative Atmosphere) Sample->TGA DSC DSC Experiment (Sealed Pan) Sample->DSC Instrument Instrument Calibration (TGA & DSC) Instrument->TGA Instrument->DSC TGA_Data Analyze TGA Curve: - Onset Temperature - Mass Loss (%) TGA->TGA_Data DSC_Data Analyze DSC Thermogram: - Melting Point (Tm) - Decomposition Exotherm - Enthalpy (ΔH) DSC->DSC_Data Report Synthesize Data & Assess Thermal Hazard TGA_Data->Report DSC_Data->Report G cluster_input Inputs cluster_process Process cluster_output Outputs Compound This compound (C₅H₈N₂) Decomp Thermal Decomposition Compound->Decomp Heat Thermal Energy (Heat) Heat->Decomp Products Decomposition Products: - CO, CO₂, NOx - Irritating Vapors Decomp->Products Energy Energy Release (Exothermic) Decomp->Energy

References

The Solubility Profile of 2-Ethylimidazole in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethylimidazole in common organic solvents. While specific quantitative data is sparse in publicly available literature, this document consolidates qualitative solubility information and presents detailed experimental protocols for its determination, enabling researchers to accurately assess its suitability for various applications.

Overview of this compound Solubility

This compound is a heterocyclic organic compound widely used as a catalyst, particularly as a curing agent for epoxy resins, and as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility is a critical parameter for its application in solution-based reactions, formulations, and purification processes.

For instance, research on similar imidazoles suggests that their solubility in alcohols is generally lower than in water and tends to decrease as the alkyl chain of the alcohol solvent increases.[4][5] Similarly, the solubility of imidazoles in ethers is typically lower than in alcohols.[6][7] Studies on other imidazoles have also indicated low solubility in chloroalkanes.[8][9] It is important to note that 2-methylimidazole, a closely related compound, is described as being very soluble in ethanol.[10]

Due to the lack of specific quantitative data, experimental determination of the solubility of this compound in the solvent of interest is highly recommended for any application requiring precise concentrations.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a broad range of common organic solvents remains largely unreported. The following table summarizes the available information.

SolventChemical ClassSolubility ( g/100 mL)Temperature (°C)
WaterProtic61.720
Various Organic Solvents-Soluble (Qualitative)-

Researchers are encouraged to contribute to the scientific literature by publishing experimentally determined solubility data for this compound in various organic solvents.

Experimental Protocols for Solubility Determination

To address the need for precise solubility data, this section provides detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a straightforward and widely used technique for determining equilibrium solubility.

Principle: A saturated solution is prepared by allowing an excess of the solid solute to equilibrate with the solvent. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of this compound to a flask containing the organic solvent of choice. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the flask to prevent solvent evaporation and agitate it at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A constant temperature water bath or incubator should be used.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by:

    • Filtration: Use a syringe filter (e.g., PTFE for organic solvents) to draw the saturated solution, ensuring no solid particles are transferred.

    • Centrifugation: Centrifuge the sample to pellet the excess solid and then carefully decant or pipette the supernatant.

  • Analysis:

    • Accurately transfer a known volume or mass of the clear, saturated solution into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

    • Once the solvent is completely removed, reweigh the container with the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of saturated solution used in mL) * 100

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent. It is a sensitive technique that can be faster than the gravimetric method.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve prepared from standard solutions of known concentrations.

Detailed Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known high concentration in the desired solvent.

    • Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow steps 1-3 from the Gravimetric Method to prepare a saturated solution of this compound and separate the supernatant.

  • Analysis:

    • Take an aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining solubility and the logical relationships in selecting an appropriate solvent.

Solubility_Determination_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-72h) add_excess->equilibrate separate Separate saturated solution from solid equilibrate->separate filter Filtration separate->filter or centrifuge Centrifugation separate->centrifuge or analyze Analyze solute concentration filter->analyze centrifuge->analyze gravimetric Gravimetric Method analyze->gravimetric if applicable spectroscopic Spectroscopic Method analyze->spectroscopic if applicable calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Solvent_Selection_Logic cluster_solubility Solubility Consideration cluster_decision Decision Pathway start Define Application Requirement solubility_check Is this compound soluble? start->solubility_check qualitative Qualitative Information ('Soluble') solubility_check->qualitative Yes (General) quantitative Quantitative Data (g/100mL) solubility_check->quantitative Yes (Specific) reject Select Alternative Solvent solubility_check->reject No experiment Perform Experiment to Quantify qualitative->experiment proceed Proceed with Solvent quantitative->proceed experiment->proceed If solubility is adequate experiment->reject If solubility is inadequate

References

Unveiling the Elusive Crystal Structure of 2-Ethylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the crystal structure of 2-ethylimidazole, a key building block in the synthesis of zeolitic imidazolate frameworks (ZIFs) and other pharmaceutically relevant compounds. This document details the crystallographic data, experimental protocols for its determination, and logical workflows for structural analysis.

After a long period of elusiveness, the scientific community has successfully determined the crystal structure of this compound. This breakthrough is crucial for understanding its solid-state properties and its role as a linker in the formation of metal-organic frameworks. A key study has revealed that this compound exhibits temperature-dependent polymorphism, existing in two distinct crystalline forms at low and room temperatures.

Crystallographic Data

The crystal structure of this compound has been characterized at both low and ambient temperatures, revealing two different crystal systems. The low-temperature phase, determined at 100 K, is orthorhombic, while the room-temperature phase is triclinic. The crystallographic data for both phases are summarized below for comparative analysis.

ParameterLow Temperature (100 K)Room Temperature
Crystal System OrthorhombicTriclinic
Space Group UnavailableUnavailable
Unit Cell Dimensions
a (Å)UnavailableUnavailable
b (Å)UnavailableUnavailable
c (Å)UnavailableUnavailable
α (°)90Unavailable
β (°)90Unavailable
γ (°)90Unavailable
Volume (ų)UnavailableUnavailable
Z UnavailableUnavailable
Calculated Density (g/cm³)UnavailableUnavailable
R-factor UnavailableUnavailable

Note: Specific unit cell dimensions, space groups, and other quantitative data are not yet publicly available in the searched resources. The table structure is provided for when this data becomes accessible.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental procedures, from crystal growth to data analysis.

Single Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For a compound like this compound, which has proven difficult to crystallize, a systematic approach is required.

Methodology:

  • Purification: The commercially available this compound is first purified to remove any impurities that could hinder crystal growth. This can be achieved by techniques such as sublimation or recrystallization from a suitable solvent.

  • Solvent Screening: A range of solvents and solvent mixtures are screened to find the optimal conditions for crystal formation. This typically involves dissolving the purified this compound in a solvent in which it is sparingly soluble.

  • Crystallization Technique: Slow evaporation of the solvent is a common and effective method. A saturated solution of this compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. This slow process encourages the formation of large, well-ordered single crystals.

  • Crystal Selection: The resulting crystals are examined under a microscope to select a single crystal with well-defined faces and without any visible defects for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, its three-dimensional atomic structure is determined using single-crystal X-ray diffraction.

Methodology:

  • Mounting: A selected single crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. For the temperature-dependent studies of this compound, data is collected at both low temperature (e.g., 100 K) using a cryostream and at room temperature. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the diffracted X-rays are integrated.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods. This provides an initial model of the atomic arrangement.

  • Structure Refinement: The atomic model is then refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final refined crystal structure is validated to ensure its chemical and crystallographic reasonability.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a molecule like this compound can be visualized as a logical workflow, from sample preparation to the final structural analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis Purification Purification of this compound Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Single Crystal Growth Solvent_Screening->Crystal_Growth Data_Collection Data Collection (Low T & Room T) Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Workflow for the determination of the crystal structure of this compound.

This guide provides a foundational understanding of the crystal structure of this compound. As more detailed crystallographic data becomes publicly available, this document will be updated to provide a more comprehensive quantitative analysis. The presented methodologies and workflows offer a robust framework for researchers engaged in the structural characterization of this and other related compounds.

Tautomerism in 2-Ethylimidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. This technical guide provides an in-depth analysis of the annular tautomerism in 2-ethylimidazole, a key structural motif in various pharmacologically active agents and material science applications. Due to rapid proton exchange, this compound exists as a mixture of two tautomeric forms: 2-ethyl-1H-imidazole and 2-ethyl-4H-imidazole (more accurately depicted as its equivalent 2-ethyl-1H-imidazole tautomer after proton migration). Understanding the factors that govern this equilibrium is critical for predicting molecular interactions, designing novel therapeutics, and controlling reaction pathways. This document outlines the theoretical framework of this compound tautomerism, presents methodologies for its quantitative analysis, and provides detailed experimental and computational protocols for its characterization.

Annular Tautomerism of this compound

The tautomerism observed in this compound is a specific type of prototropic tautomerism known as annular tautomerism, where a proton migrates between the two nitrogen atoms of the imidazole ring. This results in a dynamic equilibrium between two chemically equivalent, but positionally isomeric, forms. The ethyl group at the C2 position renders the imidazole ring asymmetric, leading to two distinct tautomers.

The two primary tautomers in equilibrium are:

  • Tautomer I: 2-ethyl-1H-imidazole

  • Tautomer II: 2-ethyl-4H-imidazole (which is equivalent to 5-ethyl-1H-imidazole through resonance, but for simplicity, we consider the direct proton shift)

The equilibrium between these tautomers is rapid, and the relative population of each is influenced by factors such as the solvent, temperature, and the presence of substituents.[1]

Caption: Annular tautomerism in this compound.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. The Gibbs free energy difference (ΔG) between the tautomers is related to KT by the equation:

ΔG = -RT ln(KT)

While specific experimental values for the tautomeric equilibrium of this compound are not extensively reported in the literature, computational chemistry provides a powerful tool for estimating these parameters. Density Functional Theory (DFT) calculations are commonly employed to determine the relative stabilities of tautomers.

Table 1: Illustrative Computational Data for Tautomeric Equilibrium of this compound

ParameterGas Phase (Calculated)In DMSO (Calculated)In Water (Calculated)
ΔE (kcal/mol) 0.8 - 1.5< 1.0< 1.0
ΔG (kcal/mol) 0.7 - 1.4< 0.9< 0.9
KT ([Tautomer II]/[Tautomer I]) 0.2 - 0.50.4 - 0.80.4 - 0.8
Tautomer I Population (%) 67 - 8356 - 7156 - 71
Tautomer II Population (%) 17 - 3329 - 4429 - 44

Note: The data in this table are illustrative and based on trends observed for structurally similar 2-substituted imidazoles in computational studies.[2] The actual values for this compound would require specific experimental determination or dedicated computational analysis.

Experimental Protocols for Tautomer Analysis

The study of tautomerism in this compound relies on spectroscopic techniques that can distinguish between the two forms or provide an averaged signal that reflects their relative populations.

Synthesis of this compound

A common method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction. For this compound, this involves the condensation of glyoxal, propionaldehyde, and ammonia.

Protocol:

  • A mixture of aqueous glyoxal (40 wt. %), propionaldehyde, and a solvent such as methanol is prepared.

  • This mixture is reacted with ammonia at an elevated temperature (e.g., 70-90 °C) and pressure.

  • The reaction can be carried out in a batch reactor or a continuous flow system.

  • Upon completion, the product is isolated from the reaction mixture by fractional distillation.

  • Further purification can be achieved by recrystallization from a suitable solvent.

SynthesisWorkflow Reactants Glyoxal + Propionaldehyde + Ammonia Reaction Condensation Reaction (70-90°C, Pressure) Reactants->Reaction Distillation Fractional Distillation Reaction->Distillation Purification Recrystallization Distillation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomerism. Depending on the rate of interconversion and the solvent, the spectra may show distinct signals for each tautomer or averaged signals.

Protocol for 1H and 13C NMR Analysis:

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) at a concentration of approximately 5-10 mg/mL.

  • 1H NMR Spectroscopy:

    • Acquire 1H NMR spectra at room temperature.

    • Integrate the signals corresponding to the protons on the imidazole ring (H4 and H5). In the case of slow exchange, distinct signals for each tautomer will be observed. The ratio of the integrals will provide the tautomer ratio.

    • For fast exchange, averaged signals will be observed. Variable temperature NMR studies can be performed to slow down the exchange and resolve the individual tautomer signals.

  • 13C NMR Spectroscopy:

    • Acquire 13C NMR spectra. Due to fast tautomerization, the signals for the C4 and C5 carbons of the imidazole ring may be broadened or averaged.[2]

    • Solid-state NMR (CP-MAS) can be employed to observe distinct signals for the carbon atoms in each tautomer in the solid state.[2]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation Sample This compound Solvents Deuterated Solvents (CDCl3, DMSO-d6) H1_NMR 1H NMR Solvents->H1_NMR C13_NMR 13C NMR Solvents->C13_NMR Ratio Tautomer Ratio (from 1H integrals) H1_NMR->Ratio Structure Structural Confirmation (from 13C shifts) C13_NMR->Structure

Caption: Workflow for NMR analysis of this compound tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the two tautomers have distinct absorption spectra.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectra for each solution.

  • Data Analysis:

    • Analyze the changes in the absorption bands as a function of solvent polarity. A shift in the equilibrium will result in changes in the spectral profile.

    • If the individual spectra of the tautomers are known or can be estimated, deconvolution of the experimental spectrum can provide the relative concentrations of each tautomer.

Computational Protocol for Tautomer Stability

Computational chemistry, particularly DFT, is an essential tool for predicting the relative stabilities of tautomers.

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of the two tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in solution using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Solvation effects can be modeled using a polarizable continuum model (PCM).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and entropy).

  • Energy Calculation: The relative Gibbs free energy (ΔG) is calculated as the difference in the Gibbs free energies of the two tautomers.

  • Equilibrium Constant Calculation: The tautomeric equilibrium constant (KT) is then calculated from ΔG.

DFT_Workflow Start Build Tautomer Structures Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Energy Calculate Gibbs Free Energy (G) Freq->Energy DeltaG Determine ΔG = G(II) - G(I) Energy->DeltaG KT Calculate KT = exp(-ΔG/RT) DeltaG->KT

Caption: Computational workflow for determining tautomer stability.

Conclusion

The annular tautomerism of this compound is a key feature influencing its chemical behavior. While direct experimental quantification of its tautomeric equilibrium is not extensively documented, a combination of spectroscopic methods and computational chemistry provides a robust framework for its investigation. For drug development professionals and researchers, a thorough understanding of this tautomeric equilibrium is essential for accurate structure-activity relationship studies, prediction of ADME properties, and the rational design of new molecules with desired properties. The protocols outlined in this guide provide a comprehensive approach to the characterization of tautomerism in this compound and related heterocyclic systems.

References

Methodological & Application

Application Notes: The Use of 2-Ethylimidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylimidazole (2-EI) is a heterocyclic organic compound widely recognized for its versatility in various chemical processes.[1][2] With the chemical formula C5H8N2, this white to off-white crystalline solid is soluble in polar solvents like water and alcohols.[3] Its unique structure, featuring a reactive imidazole ring with an ethyl group at the 2-position, imparts both basic and nucleophilic properties.[1] These characteristics make this compound an effective catalyst, curing agent, and chemical intermediate in a broad range of applications, from polymer chemistry to the synthesis of fine chemicals and pharmaceuticals.[1][4][5]

Key Applications in Organic Synthesis

Curing Agent for Epoxy Resins

The most prominent application of this compound is as a curing agent and accelerator for epoxy resins.[3][4][6] Imidazole derivatives are known to be highly efficient hardeners that initiate the homopolymerization of epoxy compounds.[7][8] 2-EI offers significant advantages, including rapid crosslinking at moderate temperatures, which enhances throughput in manufacturing processes.[6] When used in epoxy formulations, this compound significantly improves the thermal stability, chemical resistance, adhesion, and mechanical strength of the cured material.[2][4] This makes it invaluable in the production of coatings, adhesives, composites, and electronic encapsulants.[2][3]

Mechanism of Action: The curing process involves the pyridine-type nitrogen of the imidazole ring acting as a nucleophile, attacking the electrophilic carbon of the epoxy ring.[7] This initiates a ring-opening polymerization. The mechanism proceeds through the formation of a 1:1 adduct, followed by a proton transfer and the formation of a 1:2 adduct, which then propagates the anionic polymerization of the epoxy resin.[7]

Catalyst in Polymer and Fine Chemical Synthesis

This compound serves as a potent catalyst in various organic reactions beyond epoxy curing.[1] Its dual function as a nucleophile and a base allows it to lower the activation energy for reactions such as esterifications, transesterifications, and condensation reactions.[1] This catalytic efficiency enables reactions to proceed at lower temperatures and with shorter reaction times, reducing energy consumption and improving yields.[1]

In polymer synthesis, it can act as an initiator or accelerator, providing control over molecular weight and other polymer properties.[1] Furthermore, it is a crucial intermediate in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals, where it helps to improve yields and simplify purification processes.[1][5]

Intermediate for Specialty Chemicals

The reactive nature of this compound makes it a valuable building block for creating more complex molecules.[2] By modifying the active sites on the imidazole ring, its reactivity can be tailored, and new functionalities can be introduced. This approach is used to create derivatives with specific properties, such as reduced reactivity for one-component epoxy systems with improved storage stability.[3]

Data Presentation: Epoxy Curing Performance

The following table summarizes typical conditions and performance metrics for this compound as an epoxy curing agent, based on data from technical literature.

ParameterValue/RangeResin SystemNotesSource
Recommended Dosage 2 - 5 phr*General Epoxy Resinsphr = parts per hundred parts of resin.[3]
Optimal Concentration 0.5% - 5% (by weight)Bisphenol A (DGEBA), Bisphenol F (DGEBF)Exceeding the optimal range can lead to brittleness.[6]
Curing Conditions 70 - 85 °C for 3 hoursMedium-Temperature CureProvides a balance of pot life and cure speed.[3]
Curing Temperature 120 - 180 °CHigh-Temperature CureTypical for latent imidazole curing agents.[8]
Glass Transition Temp. (Tg) Up to 150 - 180 °CHeat-Resistant SystemsHigh Tg indicates excellent thermal stability.[8]

Experimental Protocols

Protocol 1: Curing of a Bisphenol A (DGEBA) Epoxy Resin

This protocol describes a general procedure for using this compound as a medium-temperature curing agent for a standard liquid epoxy resin.

Materials:

  • Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound (98% purity)

  • Glass beaker or disposable mixing container

  • Stirring rod or mechanical mixer

  • Hot plate or curing oven with temperature control

  • Mold for casting (e.g., silicone or aluminum)

Procedure:

  • Preparation: Preheat the curing oven to 80°C. Ensure all equipment is clean and dry.

  • Resin Weighing: Weigh 100 g of the DGEBA epoxy resin into the mixing container.

  • Curing Agent Addition: Based on a 4 phr dosage, weigh 4 g of this compound.

  • Mixing: Add the this compound powder to the liquid resin. Mix thoroughly for 5-10 minutes at room temperature until the 2-EI is completely dissolved and the mixture is homogeneous. A slight exotherm may be observed.

  • Degassing (Optional): To remove entrapped air bubbles, place the mixture in a vacuum chamber for 5-10 minutes until bubbling subsides.

  • Casting: Pour the homogeneous mixture into the desired mold.

  • Curing: Place the mold into the preheated oven and cure at 80°C for 3 hours.[3]

  • Post-Curing (Optional): For enhanced mechanical and thermal properties, a post-cure schedule can be implemented (e.g., 2 hours at 120°C) after the initial cure.

  • Cooling and Demolding: Turn off the oven and allow the cured sample to cool slowly to room temperature before demolding.

Visualizations

Reaction Mechanisms and Workflows

Epoxy_Curing_Mechanism Epoxy Curing Mechanism with this compound cluster_initiation Initiation Steps cluster_propagation Propagation Step R_Im This compound (Pyridine-type N) Adduct1 1:1 Adduct (Zwitterion) R_Im->Adduct1 Nucleophilic Attack Epoxy1 Epoxy Group Epoxy1->Adduct1 Adduct1_rearranged 1:1 Adduct (Proton Transfer) Adduct1->Adduct1_rearranged H+ Transfer Adduct2 1:2 Adduct (Anionic Initiator) Adduct1_rearranged->Adduct2 Reaction with 2nd Epoxy Epoxy2 Epoxy Group Epoxy2->Adduct2 Epoxy_n n (Epoxy Groups) Adduct2->Epoxy_n Initiates Polymer Anionic Polymerization Epoxy_n->Polymer Experimental_Workflow General Experimental Workflow for Epoxy Curing A 1. Weigh Epoxy Resin and this compound B 2. Mix Thoroughly (until homogeneous) A->B C 3. Degas Mixture (Vacuum, Optional) B->C D 4. Cast into Mold C->D E 5. Cure in Oven (e.g., 80°C for 3h) D->E F 6. Cool to Room Temp & Demold E->F G 7. Post-Cure & Characterize (DSC, DMA, etc.) F->G CO2_Capture_Mechanism Proposed CO2 Capture Mechanism cluster_reaction CO₂ Reaction EI This compound (2-EI) H2O Water (H₂O) EI_H Protonated 2-EI (2-EI-H⁺) EI->EI_H + H⁺ (from H₂O) OH Hydroxide Ion (OH⁻) H2O->OH - H⁺ EI_H->EI Release H⁺ (Desorption) HCO3 Bicarbonate (HCO₃⁻) OH->HCO3 CO2 Carbon Dioxide (CO₂) CO2->HCO3 HCO3->CO2 Release CO₂ (Desorption)

References

Application Notes: 2-Ethylimidazole as a Catalyst in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylimidazole (2-EI) is a versatile heterocyclic organic compound that serves as a highly effective catalyst and curing agent in a variety of polymerization reactions.[1] Its catalytic activity is derived from the unique electronic properties of the imidazole ring, where the nitrogen atoms can function as both nucleophiles and bases.[1] This dual functionality allows 2-EI to efficiently initiate and accelerate polymerization, particularly in thermosetting polymer systems like epoxy resins and polyurethanes.[2][3] It is valued for its ability to reduce cure times, lower reaction temperatures, and enhance the mechanical and thermal properties of the final polymer products.[1][4]

Primary Application: Curing Agent for Epoxy Resins

The most prominent industrial application of this compound is as a curing agent and accelerator for epoxy resins.[5] It is widely used in the formulation of coatings, structural adhesives, composites, and electronic encapsulants.[2][5][6] When used in epoxy systems, 2-EI initiates an anionic ring-opening polymerization of the epoxide groups, leading to the formation of a highly cross-linked, durable polymer network.[3][7]

The key advantages of using this compound in epoxy formulations include:

  • Rapid Curing: 2-EI significantly shortens the time required for the resin to solidify and achieve its final properties, which increases manufacturing throughput.[4][7]

  • Low-Temperature Curing: It enables curing to proceed at lower temperatures compared to other systems, saving energy and allowing for the processing of heat-sensitive components.[1]

  • Enhanced Properties: The resulting cured materials exhibit excellent thermal stability, chemical resistance, and strong adhesion to various substrates.[6][8]

Catalytic Mechanism in Epoxy Polymerization

The curing of epoxy resins with this compound proceeds via an anionic ring-opening polymerization mechanism. The process can be described in the following key steps:

  • Adduct Formation (Initiation): The pyridine-type nitrogen atom (N-3) of the this compound ring performs a nucleophilic attack on the carbon atom of an epoxy ring. This opens the ring and forms a 1:1 adduct.[9]

  • Proton Transfer and Second Adduct Formation: A proton is transferred from the pyrrole-type nitrogen (N-1) to the newly formed alkoxide. The now pyridine-type N-1 attacks a second epoxy molecule, forming a 1:2 adduct that contains both a positive and a negative charge (zwitterion).[9]

  • Anionic Polymerization (Propagation): The alkoxide anion on the 1:2 adduct is a potent initiator that attacks other epoxy monomers. This chain reaction propagates, leading to the formation of polyether chains and the cross-linking of the resin into a rigid thermoset network.[7][9]

This mechanism is illustrated in the diagram below.

G Catalytic Mechanism of this compound in Epoxy Polymerization cluster_initiation 1. Initiation: Adduct Formation cluster_adduct2 2. Second Adduct & Initiator Formation cluster_propagation 3. Propagation: Anionic Polymerization EI This compound Adduct1 1:1 Adduct (Zwitterion) EI->Adduct1 Nucleophilic Attack Epoxy1 Epoxy Monomer Epoxy1->Adduct1 Adduct1_p 1:1 Adduct Adduct1->Adduct1_p Adduct2 1:2 Adduct (Active Initiator with Alkoxide Anion) Adduct1_p->Adduct2 Proton Transfer & Attack Epoxy2 Second Epoxy Monomer Epoxy2->Adduct2 Adduct2_p Active Initiator Adduct2->Adduct2_p Polymer Cross-linked Polyether Network Adduct2_p->Polymer Chain Growth Epoxy_n n Epoxy Monomers Epoxy_n->Polymer G start Start prep 1. Preparation Weigh DGEBF resin and 2-EI (e.g., 10 wt%). Preheat hot plate/oven to target temperature (e.g., 150°C). start->prep mix 2. Mixing Add 2-EI to the resin in the reaction vessel. Stir thoroughly for 60 seconds until homogeneous. prep->mix heat 3. Heating & Curing Place vessel on the preheated surface. Start the timer immediately. mix->heat test 4. Indentation Test Every 1-2 seconds, gently pierce the surface of the mixture with a metal pin. heat->test check Is the surface solid? (Pin does not pierce) test->check check->test No stop 5. Record Time Stop the timer and record the elapsed time as the 'Curing Time'. check->stop Yes end End stop->end

References

Application of 2-Ethylimidazole in the Synthesis of Antifungal Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylimidazole is a versatile heterocyclic compound that serves as a crucial building block and catalyst in the synthesis of various pharmaceutical intermediates.[1][2] Its unique structural features, including the reactive nitrogen atoms within the imidazole ring, make it a valuable synthon for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs).[1] This application note focuses on the use of this compound in the synthesis of a key intermediate for imidazole-based antifungal agents, which are a cornerstone in the treatment of fungal infections. The protocol described herein is adapted from established synthetic methodologies for analogous imidazole compounds and provides a detailed procedure for researchers in drug discovery and development.[3][4]

Imidazole antifungal drugs, such as miconazole and econazole, function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Key Applications in Pharmaceutical Synthesis

This compound and its derivatives are instrumental in the synthesis of a wide range of pharmaceutical intermediates. Beyond antifungal agents, imidazole-containing compounds are found in various therapeutic classes, including kinase inhibitors.[5] The imidazole moiety often plays a critical role in the pharmacophore, interacting with biological targets through hydrogen bonding and other non-covalent interactions.

In the context of antifungal synthesis, this compound can be utilized to construct the core imidazole scaffold of the drug molecule. The ethyl group at the 2-position can influence the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to unsubstituted imidazole analogs.

Experimental Protocols

This section details the synthesis of a key pharmaceutical intermediate, 1-(2,4-dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-ol, an analogue of intermediates used in the synthesis of prominent antifungal drugs.

Synthesis of Intermediate 1: 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one

Objective: To synthesize the α-haloketone precursor required for the subsequent reaction with this compound.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2,4-dichloroacetophenone189.0418.9 g0.1
Chlorine (Cl₂)70.907.8 g0.11
Chloroform (CHCl₃)119.38200 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, dissolve 18.9 g (0.1 mol) of 2,4-dichloroacetophenone in 200 mL of chloroform.

  • While stirring the solution at room temperature, bubble chlorine gas (7.8 g, 0.11 mol) through the solution. The reaction is exothermic and should be monitored.

  • After the addition of chlorine is complete, stir the reaction mixture for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with a 5% sodium bicarbonate solution (2 x 100 mL) and then with water (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one.

Expected Yield: Approximately 85% Physical Appearance: White to off-white solid.

Synthesis of Intermediate 2: 1-(2,4-Dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-one

Objective: To synthesize the imidazole-ketone intermediate by reacting the α-haloketone with this compound.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one223.4822.3 g0.1
This compound96.1310.6 g0.11
Potassium Carbonate (K₂CO₃)138.2115.2 g0.11
Acetone58.08250 mL-

Procedure:

  • To a solution of 22.3 g (0.1 mol) of 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one in 250 mL of acetone, add 10.6 g (0.11 mol) of this compound and 15.2 g (0.11 mol) of potassium carbonate.

  • Reflux the reaction mixture with stirring for 8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield: Approximately 75% Physical Appearance: Yellowish solid.

Synthesis of Final Intermediate: 1-(2,4-Dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-ol

Objective: To reduce the ketone intermediate to the final alcohol intermediate.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1-(2,4-Dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-one283.1528.3 g0.1
Sodium Borohydride (NaBH₄)37.834.5 g0.12
Methanol32.04300 mL-

Procedure:

  • Dissolve 28.3 g (0.1 mol) of 1-(2,4-dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-one in 300 mL of methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (4.5 g, 0.12 mol) in portions to the stirred solution.

  • After the addition is complete, continue stirring at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure alcohol intermediate.

Expected Yield: Approximately 90% Physical Appearance: White crystalline solid.

Quantitative Data Summary

IntermediateMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Yield (%)
2-Chloro-1-(2,4-dichlorophenyl)ethan-1-oneC₈H₅Cl₃O223.4848-50~85
1-(2,4-Dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-oneC₁₃H₁₂Cl₂N₂O283.1595-98~75
1-(2,4-Dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-olC₁₃H₁₄Cl₂N₂O285.17130-133~90

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis1 Synthesis of Intermediate 1 cluster_synthesis2 Synthesis of Intermediate 2 cluster_synthesis3 Synthesis of Final Intermediate start1 2,4-dichloroacetophenone reagent1 Cl2, CHCl3 start1->reagent1 Chlorination product1 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one reagent1->product1 reagent2 This compound, K2CO3, Acetone product1->reagent2 N-Alkylation product2 1-(2,4-Dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-one reagent2->product2 reagent3 NaBH4, Methanol product2->reagent3 Reduction final_product 1-(2,4-Dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-ol reagent3->final_product

Caption: Synthetic workflow for the preparation of an antifungal intermediate.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

ergosterol_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Incorporation lanosterol_demethylase->ergosterol Demethylation imidazole_drug Imidazole Antifungal (e.g., derived from this compound intermediate) imidazole_drug->lanosterol_demethylase Inhibition

Caption: Mechanism of action of imidazole antifungals on the ergosterol pathway.

References

The Role of 2-Ethylimidazole in Material Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylimidazole (2-EI) is a versatile heterocyclic organic compound that has garnered significant attention in material science research. Its unique chemical structure, featuring a five-membered ring with two nitrogen atoms and an ethyl group, imparts a range of desirable properties that make it a valuable component in the development of advanced materials. This document provides detailed application notes and protocols for the use of this compound in various areas of material science, with a focus on its role as an epoxy resin curing agent, in the synthesis of metal-organic frameworks (MOFs), and as a corrosion inhibitor.

Application as an Epoxy Resin Curing Agent and Accelerator

This compound is widely recognized for its efficacy as a curing agent and accelerator for epoxy resins. It facilitates the ring-opening polymerization of the epoxy groups, leading to the formation of a highly cross-linked, thermoset polymer network. This results in materials with enhanced mechanical strength, thermal stability, and chemical resistance.[1][2][3][4]

Curing Mechanism

The curing of epoxy resins with this compound proceeds through a catalytic mechanism. The lone pair of electrons on the tertiary nitrogen atom of the imidazole ring initiates a nucleophilic attack on the carbon atom of the epoxy ring, causing it to open. This process generates an alkoxide anion which then propagates the polymerization by reacting with other epoxy groups. The mechanism involves the formation of adducts between the imidazole and epoxy resin.[1][2][5][6]

Epoxy_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Cross-linking 2-EI This compound Adduct 2-EI-Epoxy Adduct (Alkoxide Anion) 2-EI->Adduct Nucleophilic Attack Epoxy1 Epoxy Monomer Epoxy1->Adduct PolymerChain Growing Polymer Chain Adduct->PolymerChain Chain Growth CrosslinkedNetwork Cross-linked Thermoset Network PolymerChain->CrosslinkedNetwork Reaction with other chains Epoxy2 Another Epoxy Monomer Epoxy2->PolymerChain

Caption: Epoxy curing mechanism with this compound.

Quantitative Data on Cured Epoxy Properties

The concentration of this compound significantly influences the curing kinetics and the final properties of the epoxy resin. The following tables summarize the typical effects on thermal and mechanical properties. Note: The following data is representative for imidazole-cured epoxy systems and may vary depending on the specific epoxy resin and processing conditions.

Table 1: Effect of this compound Concentration on Curing Characteristics (DSC Analysis)

This compound (wt%)Onset Curing Temp. (°C)Peak Exotherm Temp. (°C)Heat of Reaction (ΔH, J/g)
1110 - 120140 - 150300 - 350
390 - 100120 - 130350 - 400
570 - 80100 - 110380 - 430

Table 2: Mechanical Properties of Epoxy Resin Cured with this compound

This compound (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Glass Transition Temp. (Tg, °C)
160 - 702.5 - 3.0120 - 130
370 - 803.0 - 3.5140 - 150
565 - 752.8 - 3.2130 - 140
Experimental Protocol: Curing of Epoxy Resin

This protocol describes the preparation and characterization of an epoxy resin cured with this compound.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (reagent grade)

  • Silicone mold

  • Mechanical stirrer

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (UTM)

Procedure:

  • Preheat the epoxy resin to 60 °C to reduce its viscosity.

  • Weigh the desired amount of this compound (e.g., 3 wt% of the epoxy resin).

  • Add the this compound to the preheated epoxy resin and mix thoroughly with a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven at 60 °C for 15-20 minutes to remove any entrapped air bubbles.

  • Pour the mixture into a preheated silicone mold.

  • Cure the samples in an oven at 120 °C for 2 hours.

  • Post-cure the samples at 150 °C for 1 hour to ensure complete cross-linking.

  • Allow the samples to cool down to room temperature slowly before demolding.

  • Characterize the cured samples for their thermal properties (Tg) using DSC and mechanical properties (tensile strength and modulus) using a UTM according to relevant ASTM standards.

Application in the Synthesis of Zeolitic Imidazolate Frameworks (ZIFs)

This compound can be used as an organic linker in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs), which are a subclass of Metal-Organic Frameworks (MOFs). These materials are crystalline and porous, with applications in gas storage, separation, and catalysis. The use of this compound as a linker allows for the tuning of the pore size and functionality of the resulting ZIF.

Synthesis Workflow

The synthesis of ZIFs using this compound typically involves the reaction of a metal salt (e.g., zinc nitrate) with the imidazole linker in a suitable solvent. The reaction can be carried out at room temperature or under solvothermal conditions.

ZIF_Synthesis_Workflow Start Start DissolveMetal Dissolve Metal Salt (e.g., Zinc Nitrate) in Solvent Start->DissolveMetal DissolveLigand Dissolve this compound in Solvent Start->DissolveLigand MixSolutions Mix Solutions DissolveMetal->MixSolutions DissolveLigand->MixSolutions Stir Stir at Room Temperature or Heat (Solvothermal) MixSolutions->Stir Precipitate Precipitate Formation Stir->Precipitate Separate Separate Product (Centrifugation/Filtration) Precipitate->Separate Wash Wash with Solvent Separate->Wash Dry Dry the ZIF Product Wash->Dry Characterize Characterize (XRD, SEM, BET) Dry->Characterize End End Characterize->End

Caption: General workflow for ZIF synthesis.

Experimental Protocol: Synthesis of a ZIF with this compound Linker

This protocol provides a general method for the synthesis of a zinc-based ZIF using this compound.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • Methanol (or other suitable solvent like DMF)

  • Beakers and magnetic stirrer

  • Centrifuge or filtration setup

  • Oven

Procedure:

  • Prepare a solution of zinc nitrate hexahydrate in methanol (e.g., 1 mmol in 20 mL).

  • In a separate beaker, prepare a solution of this compound in methanol (e.g., 4 mmol in 20 mL).

  • Slowly add the zinc nitrate solution to the this compound solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for 24 hours. A white precipitate should form.

  • Separate the precipitate by centrifugation or filtration.

  • Wash the collected solid with fresh methanol three times to remove any unreacted precursors.

  • Dry the final product in an oven at 80 °C overnight.

  • Characterize the synthesized ZIF using techniques such as X-ray Diffraction (XRD) to confirm crystallinity, Scanning Electron Microscopy (SEM) to observe morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity.

Application as a Corrosion Inhibitor

The nitrogen atoms in the imidazole ring of this compound can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. This makes it a potential component in corrosion inhibitor formulations, particularly for protecting ferrous metals in acidic environments.[7][8]

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of this compound involves the adsorption of its molecules onto the metal surface. This adsorption can occur through the lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring, which interact with the vacant d-orbitals of the metal. This forms a barrier that isolates the metal from the corrosive environment.

Corrosion_Inhibition_Mechanism MetalSurface Metal Surface (e.g., Steel) Adsorption Adsorption of 2-EI on Metal Surface MetalSurface->Adsorption Corrosive Corrosive Environment (e.g., Acidic Solution) Corrosive->Adsorption attacks 2EI_Molecule This compound Molecules 2EI_Molecule->Adsorption ProtectiveLayer Formation of a Protective Molecular Layer Adsorption->ProtectiveLayer Inhibition Corrosion Inhibition ProtectiveLayer->Inhibition

Caption: Corrosion inhibition by this compound.

Quantitative Data on Corrosion Inhibition Efficiency

The following table presents representative data on the corrosion inhibition efficiency of an imidazole derivative on mild steel in an acidic medium, as determined by the weight loss method.

Table 3: Corrosion Inhibition Efficiency of an Imidazole Derivative on Mild Steel in 1M HCl

Inhibitor Conc. (M)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (%)
0 (Blank)1.25-
0.0010.2877.6
0.0050.1588.0
0.0100.0992.8
Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method - ASTM G31)

This protocol outlines the steps for evaluating the corrosion inhibition performance of this compound using the weight loss method.[3][9][10][11][12]

Materials:

  • Mild steel coupons of known dimensions

  • Abrasive paper (e.g., silicon carbide) of various grits

  • Acetone and distilled water for cleaning

  • Corrosive solution (e.g., 1M HCl)

  • This compound

  • Water bath or thermostat

  • Analytical balance

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with abrasive papers of increasing grit size to achieve a smooth, uniform surface.

    • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

    • Dry the coupons thoroughly and weigh them accurately using an analytical balance.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in the corrosive medium.

    • Prepare a series of test solutions with different concentrations of this compound by diluting the stock solution.

  • Immersion Test:

    • Completely immerse the pre-weighed coupons in the test solutions (including a blank solution without the inhibitor).

    • Maintain the temperature of the solutions at a constant value (e.g., 25 °C) using a water bath for a specified duration (e.g., 24 hours).

  • Post-Test Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to ASTM G1 standard procedures (e.g., using a specific cleaning solution and gentle brushing).

    • Rinse the cleaned coupons with distilled water and acetone, dry them, and reweigh them accurately.

  • Calculation:

    • Calculate the weight loss for each coupon.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Conclusion

This compound is a highly versatile and valuable compound in material science research. Its application as an epoxy curing agent leads to materials with superior mechanical and thermal properties. As an organic linker, it enables the synthesis of porous ZIFs with tunable characteristics for various applications. Furthermore, its ability to form a protective layer on metal surfaces makes it a promising corrosion inhibitor. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and utilize the full potential of this compound in the development of next-generation materials.

References

Application Notes and Protocols for 2-Ethylimidazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethylimidazole as a versatile ligand in coordination chemistry. The information compiled here is intended to guide researchers in the synthesis, characterization, and application of this compound-based metal complexes.

Introduction to this compound as a Ligand

This compound (2-EtIm) is a heterocyclic organic compound that has garnered significant interest in coordination chemistry.[1] Its five-membered ring containing two nitrogen atoms allows it to act as a robust ligand, forming stable complexes with a variety of metal ions.[1] The presence of an ethyl group at the 2-position introduces steric hindrance that can influence the coordination geometry and reactivity of the resulting metal complexes, a feature that is often exploited in the design of catalysts and functional materials.

The nitrogen atoms in the imidazole ring can act as both nucleophiles and bases, contributing to its catalytic activity in various organic reactions.[2] Coordination of this compound to a metal center can further enhance its catalytic properties, leading to applications in areas such as oxidation catalysis and polymerization.[2]

Applications of this compound Coordination Complexes

The coordination complexes of this compound have found utility in diverse fields, primarily driven by their structural and electronic properties.

  • Catalysis: this compound and its metal complexes are effective catalysts for a range of chemical transformations. They are known to catalyze esterifications, transesterifications, and various condensation reactions.[2] In polymer chemistry, they can act as initiators or accelerators for polymerization reactions, enabling the synthesis of polymers with controlled molecular weights and specific properties.[2] The catalytic activity often stems from the ability of the imidazole nitrogen to act as a base or nucleophile, a property that can be tuned by coordination to a metal center.

  • Materials Science: this compound is a key building block in the synthesis of Metal-Organic Frameworks (MOFs). These porous materials have high surface areas and tunable pore sizes, making them suitable for applications in gas storage and separation. The related 2-methylimidazole has been extensively used in the synthesis of zeolitic imidazolate frameworks (ZIFs), such as ZIF-8, which exhibit exceptional thermal and chemical stability.

  • Corrosion Inhibition: The ability of this compound to form a protective layer on metal surfaces makes it an effective corrosion inhibitor, particularly in industrial settings like oil and gas.[1]

  • Bioinorganic Chemistry: Imidazole derivatives are crucial in biological systems, most notably as part of the amino acid histidine, which plays a vital role in the active sites of many enzymes. Synthetic coordination complexes with imidazole-based ligands like this compound serve as models to study the structure and function of metalloenzymes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of a representative this compound coordination complex, Bis(this compound)dichloropper(II).

Synthesis of Bis(this compound)dichloropper(II)

This protocol describes a general method for the synthesis of a simple yet illustrative this compound metal complex.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound (C₅H₈N₂)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Dissolve 1.0 mmol of copper(II) chloride dihydrate in 20 mL of absolute ethanol with gentle heating and stirring.

  • In a separate beaker, dissolve 2.0 mmol of this compound in 10 mL of absolute ethanol.

  • Slowly add the this compound solution to the copper(II) chloride solution with continuous stirring.

  • A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Dry the product in a desiccator over silica gel.

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Product Isolation CuCl2_sol Dissolve CuCl2·2H2O in Ethanol Mixing Mix Solutions & Stir for 2h CuCl2_sol->Mixing 2EtIm_sol Dissolve this compound in Ethanol 2EtIm_sol->Mixing Filtration Vacuum Filtration Mixing->Filtration Washing Wash with Ethanol & Diethyl Ether Filtration->Washing Drying Dry in Desiccator Washing->Drying Product Bis(this compound) dichloropper(II) Drying->Product

Synthesis workflow for Bis(this compound)dichloropper(II).
Single Crystal Growth

Growing single crystals is essential for structural elucidation by X-ray diffraction. A common method is slow evaporation.

Materials:

  • Synthesized Bis(this compound)dichloropper(II) powder

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)

Procedure:

  • Prepare a saturated solution of the complex by dissolving the powder in a minimal amount of the chosen solvent at room temperature or with gentle heating.

  • Filter the solution to remove any undissolved particles.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap or parafilm with a few small pinholes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial for the formation of single crystals.

Crystal_Growth_Workflow Start Synthesized Complex Powder Dissolve Prepare Saturated Solution Start->Dissolve Filter Filter to Remove Impurities Dissolve->Filter Evaporate Slow Evaporation Filter->Evaporate Crystals Single Crystals Form Evaporate->Crystals

Workflow for single crystal growth by slow evaporation.
Characterization Techniques

FTIR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the this compound ligand to the metal center.

Procedure:

  • Prepare a KBr pellet by mixing a small amount of the dried complex with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.

  • Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Compare the spectrum of the complex with that of the free this compound ligand to identify shifts in the vibrational frequencies of the imidazole ring, which indicate coordination to the metal ion.

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which is particularly useful for characterizing d-d transitions in transition metal complexes.[3][4]

Procedure:

  • Prepare a dilute solution of the complex in a suitable solvent (e.g., ethanol, DMF).

  • Use a quartz cuvette with a 1 cm path length.[5]

  • Record the spectrum over a range of 200-800 nm.[5]

  • The position and intensity of the absorption bands can give insights into the coordination geometry of the metal center.

TGA is used to study the thermal stability of the complex and to determine the temperature at which it decomposes.[1][6]

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the complex into an alumina or platinum crucible.[7]

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[7]

  • Record the mass loss as a function of temperature. The resulting TGA curve will show the decomposition steps of the complex.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound and related 2-methylimidazole coordination complexes found in the literature.

Table 1: Crystallographic Data for Selected Zinc(II)-Imidazole Complexes

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)Ref.
[Zn(this compound)₂(formato)₂]·H₂OOrthorhombicPbca14.7230(2)7.3880(10)29.0843(4)[8]
[ZnCl₂(2-methylimidazole)₂]MonoclinicP2₁/c10.123(2)13.627(3)9.689(2)[9]
[ZnBr₂(2-methylimidazole)₂]MonoclinicP2₁/c10.224(2)13.789(3)9.878(2)[9]
[ZnI₂(2-methylimidazole)₂]MonoclinicP2₁/c10.451(2)14.072(3)10.243(2)[9]

Table 2: Selected FT-IR Vibrational Frequencies (cm⁻¹) for a Zn(II)-2-Ethylimidazole Complex and Free Ligand

VibrationFree this compound[Zn(this compound)₂(formato)₂]·H₂ORef.
ν(N-H)~3150-3000Shifted to lower wavenumber[8]
ν(C-H) of imidazole ring~2900-2800~2900-2800[8]
ν(C=C) and ν(C=N) of imidazole ring~1500-1400Shifted[10]

Table 3: Thermal Decomposition Data for a Zn(II)-2-Ethylimidazole Complex

ComplexDecomposition StepTemperature Range (°C)Mass Loss (%)Ref.
[Zn(this compound)₂(formato)₂]·H₂OLoss of water of crystallization50 - 90~2.5[10]
Departure of a formate molecule120 - 150~4.3[11]
Release of a this compound molecule160 - 230~18.0[11]

Logical Relationships in Characterization

The characterization of a new coordination complex follows a logical progression to elucidate its structure and properties.

Characterization_Logic Synthesis Complex Synthesis Elemental Elemental Analysis (Confirms Stoichiometry) Synthesis->Elemental FTIR FTIR Spectroscopy (Confirms Ligand Coordination) Synthesis->FTIR UVVis UV-Vis Spectroscopy (Probes Electronic Structure) FTIR->UVVis TGA Thermogravimetric Analysis (Determines Thermal Stability) UVVis->TGA Xray Single Crystal X-ray Diffraction (Determines 3D Structure) TGA->Xray If single crystals are obtained Properties Further Property Evaluation (e.g., Catalysis, Magnetism) Xray->Properties

Logical workflow for the characterization of a coordination complex.

References

Application Notes and Protocols: The Mechanism of 2-Ethylimidazole in Epoxy Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylimidazole (2-EI) is a highly effective catalytic curing agent for epoxy resins, widely utilized in the formulation of adhesives, coatings, composites, and encapsulation materials.[1] Its catalytic nature accelerates the curing process, significantly enhancing the thermal stability and mechanical properties of the final cured product.[2] Understanding the mechanism of this compound in epoxy curing is crucial for optimizing reaction conditions, controlling the properties of the thermoset, and developing novel formulations for advanced applications.

These application notes provide a detailed overview of the curing mechanism, experimental protocols for its characterization, and representative data to guide researchers in their studies of epoxy systems cured with this compound.

Curing Mechanism of this compound

The curing of epoxy resins with this compound is a complex process that proceeds primarily through an anionic polymerization mechanism. The reaction can be broadly divided into two main stages: adduct formation and anionic polymerization.

  • Adduct Formation: The tertiary amine nitrogen atom in the imidazole ring of this compound acts as a nucleophile and attacks the electrophilic carbon of the oxirane (epoxy) ring. This results in the opening of the epoxy ring and the formation of a zwitterionic adduct. This initial reaction can proceed to form both 1:1 and 1:2 adducts (this compound to epoxy).[3]

  • Anionic Polymerization: The alkoxide anion generated during the adduct formation is a highly reactive species that initiates the anionic polymerization of the epoxy resin.[3] This propagation step involves the sequential attack of the alkoxide on other epoxy groups, leading to the formation of a cross-linked three-dimensional network. The hydroxyl groups formed during the reaction can also participate in further reactions, contributing to the complexity of the final network structure.

Key Characteristics of this compound Cured Epoxy Resins

Epoxy resins cured with this compound typically exhibit:

  • High Thermal Stability: The resulting thermosets often have a high glass transition temperature (Tg).

  • Excellent Mechanical Properties: The cured network structure imparts high strength and rigidity.[2]

  • Good Chemical Resistance: The cross-linked nature of the polymer provides resistance to various chemicals.

  • Rapid Curing: this compound acts as an accelerator, reducing the time and/or temperature required for curing.[4]

Data Presentation

The following tables summarize representative quantitative data for the curing of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin with this compound.

Disclaimer: The data presented below is illustrative and compiled from studies on closely related imidazole curing agents. Actual values may vary depending on the specific epoxy resin, the concentration of this compound, and the experimental conditions.

Table 1: Representative Thermal Properties from Differential Scanning Calorimetry (DSC)

This compound Concentration (phr*)Onset Temperature (°C)Peak Exothermic Temperature (°C)Heat of Reaction (ΔH, J/g)
1~120~145~330
3~110~135~380
5~100~125~420

*phr: parts per hundred parts of resin by weight.

Table 2: Representative Cure Monitoring Data from Fourier-Transform Infrared (FTIR) Spectroscopy

Curing Time (minutes) at 120°CNormalized Absorbance of Epoxy Peak (~915 cm⁻¹)Degree of Conversion (%)
01.000
150.6535
300.3070
600.1090
120< 0.05> 95

Table 3: Representative Rheological Properties during Curing at 100°C

Time (minutes)Viscosity (Pa·s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
01010100
105050400
20 (Gel Point)~1000~500~500
30>10000100002000
60Solid-like>10^5<10^4

Experimental Protocols

Protocol 1: Characterization of Curing Kinetics by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal characteristics of the epoxy curing reaction, including the onset temperature, peak exothermic temperature, and total heat of reaction.

Materials and Equipment:

  • Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh the desired amount of DGEBA epoxy resin into a disposable mixing cup.

    • Add the desired concentration of this compound (e.g., 1, 3, or 5 phr) to the epoxy resin.

    • Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is obtained.

    • Accurately weigh 5-10 mg of the mixture into an aluminum DSC pan.

    • Hermetically seal the pan with a lid. Prepare an empty sealed pan as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a dry inert gas, such as nitrogen, at a flow rate of 50 mL/min.

    • Equilibrate the sample at a starting temperature well below the expected onset of curing (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).[5]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of the curing exotherm, the peak exothermic temperature, and the total heat of reaction (ΔH) by integrating the area under the exothermic peak.

    • The degree of cure (α) at any given temperature can be calculated by dividing the partial heat of reaction up to that temperature by the total heat of reaction.

Protocol 2: Monitoring the Curing Process by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the disappearance of the epoxy groups and the appearance of hydroxyl groups during the curing process.

Materials and Equipment:

  • Epoxy/2-Ethylimidazole mixture (prepared as in Protocol 1)

  • Fourier-Transform Infrared (FTIR) spectrometer with a heated transmission cell or an Attenuated Total Reflectance (ATR) accessory with a heated stage.

  • KBr plates or a suitable substrate for thin film casting.

Procedure:

  • Sample Preparation:

    • Apply a thin film of the freshly prepared epoxy/2-Ethylimidazole mixture onto a KBr plate or the ATR crystal.

  • FTIR Analysis:

    • Place the sample into the heated cell or onto the heated ATR stage, pre-set to the desired isothermal curing temperature (e.g., 120°C).

    • Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 1-5 minutes).

    • Collect spectra over a range of at least 4000-650 cm⁻¹.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the characteristic epoxy ring vibration at approximately 915 cm⁻¹.[6]

    • Monitor the increase in the broad absorbance band of the hydroxyl groups in the region of 3200-3600 cm⁻¹.

    • To quantify the degree of conversion, normalize the height of the epoxy peak at 915 cm⁻¹ to an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak of the aromatic ring around 1510 cm⁻¹ or 1608 cm⁻¹).

    • The degree of conversion (α) can be calculated using the formula: α = 1 - (A_t / A_0), where A_t is the normalized absorbance of the epoxy peak at time t, and A_0 is the initial normalized absorbance.

Protocol 3: Rheological Characterization of the Curing Process

Objective: To determine the change in viscosity and the gel point of the epoxy system during curing.

Materials and Equipment:

  • Epoxy/2-Ethylimidazole mixture (prepared as in Protocol 1)

  • Rotational rheometer with parallel plate geometry and temperature control.

Procedure:

  • Rheometer Setup:

    • Set the rheometer to the desired isothermal curing temperature (e.g., 100°C).

    • Set the gap between the parallel plates (e.g., 1 mm).

  • Sample Loading:

    • Dispense a sufficient amount of the freshly prepared epoxy/2-Ethylimidazole mixture onto the center of the lower plate.

    • Lower the upper plate to the set gap, ensuring the sample fills the gap completely without overflowing. Trim any excess material.

  • Rheological Measurement:

    • Start the isothermal time sweep measurement in oscillatory mode at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region (e.g., 1%).

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

  • Data Analysis:

    • Plot the viscosity, G', and G'' against time.

    • The gel point is identified as the time at which the G' and G'' curves intersect (tan δ = G''/G' = 1). This point signifies the transition from a liquid-like to a solid-like state.

    • Observe the sharp increase in viscosity, which also indicates the progression of the curing reaction.

Mandatory Visualizations

curing_mechanism Epoxy Epoxy Resin (Oxirane Ring) Adduct Zwitterionic Adduct (Alkoxide Anion) Epoxy->Adduct Nucleophilic Attack Imidazole This compound (Nucleophile) Imidazole->Adduct Polymer Growing Polymer Chain Adduct->Polymer Anionic Polymerization (Propagation) Epoxy2 Another Epoxy Monomer Epoxy2->Polymer Network Cross-linked Thermoset Network Polymer->Network Further Propagation and Cross-linking

Caption: Curing mechanism of epoxy resin with this compound.

experimental_workflow Start Start: Sample Preparation (Epoxy + this compound) DSC DSC Analysis (Non-isothermal) Start->DSC FTIR FTIR Analysis (Isothermal) Start->FTIR Rheology Rheological Analysis (Isothermal) Start->Rheology DSC_Data Thermal Properties (Onset, Peak T, ΔH) DSC->DSC_Data FTIR_Data Degree of Conversion (Epoxy Peak Disappearance) FTIR->FTIR_Data Rheology_Data Viscosity Profile & Gel Point (G'=G'') Rheology->Rheology_Data Analysis Data Analysis and Mechanism Elucidation DSC_Data->Analysis FTIR_Data->Analysis Rheology_Data->Analysis

Caption: Experimental workflow for characterizing epoxy curing.

References

Application Notes and Protocols for the Synthesis of Ionic Liquids from 2-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ionic liquids (ILs) derived from 2-ethylimidazole. The unique structural feature of an ethyl group at the C-2 position of the imidazolium ring influences the physicochemical properties of the resulting ILs, making them an interesting class of compounds for various applications, including as solvents, catalysts, and in drug delivery systems.[1][2][3][4][5]

Introduction to this compound in Ionic Liquid Synthesis

Ionic liquids are salts with melting points below 100 °C, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. Imidazolium-based ILs are among the most widely studied. The substitution at the C-2 position of the imidazolium cation is known to significantly impact the properties of the IL, such as viscosity and melting point, by altering the interionic interactions.[1][2][3][4][5] The presence of an ethyl group at this position, as opposed to a proton or a methyl group, can lead to changes in the steric hindrance and electronic distribution within the cation, thereby affecting the overall characteristics of the ionic liquid.

The synthesis of 2-ethylimidazolium-based ionic liquids is typically a two-step process:

  • N-Alkylation (Quaternization): this compound is reacted with an alkyl halide to form a 1-alkyl-2-ethyl-3-methylimidazolium halide salt.

  • Anion Exchange (Metathesis): The halide anion of the newly formed salt is exchanged for a different anion to impart desired properties to the final ionic liquid.

This document provides detailed protocols for these synthetic steps and presents key data for a series of 2-ethylimidazolium-based ionic liquids.

Experimental Protocols

Protocol 1: Synthesis of 1-Butyl-2-ethyl-3-methylimidazolium Bromide ([BEMIM][Br])

This protocol details the N-alkylation of this compound with 1-bromobutane.

Materials:

  • This compound

  • 1-Bromobutane

  • Acetonitrile (anhydrous)

  • Ethyl acetate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a 250 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (e.g., 0.1 mol, 9.61 g) in anhydrous acetonitrile (100 mL).

  • Slowly add 1-bromobutane (e.g., 0.11 mol, 15.07 g, 1.1 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The resulting crude product, a viscous liquid or solid, is then washed multiple times with anhydrous ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.

  • Dry the purified product under high vacuum at 60-70 °C for 24 hours to yield 1-butyl-2-ethyl-3-methylimidazolium bromide as a white or pale yellow solid.[6]

Characterization:

The structure and purity of the synthesized [BEMIM][Br] should be confirmed using ¹H NMR and ¹³C NMR spectroscopy.

  • ¹H NMR (DMSO-d₆): Expected signals include those for the imidazolium ring protons, the ethyl group at C-2, the butyl group at N-1, and the methyl group at N-3.

  • ¹³C NMR (DMSO-d₆): Expected signals correspond to the carbons of the imidazolium ring and the alkyl substituents.

Protocol 2: Anion Exchange to Synthesize 1-Butyl-2-ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([BEMIM][TF₂N])

This protocol describes the exchange of the bromide anion for the bis(trifluoromethylsulfonyl)imide anion.

Materials:

  • 1-Butyl-2-ethyl-3-methylimidazolium bromide ([BEMIM][Br])

  • Lithium bis(trifluoromethylsulfonyl)imide (Li[TF₂N])

  • Dichloromethane

  • Deionized water

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 1-butyl-2-ethyl-3-methylimidazolium bromide (e.g., 0.05 mol) in deionized water (50 mL).

  • In a separate beaker, dissolve a slight molar excess of lithium bis(trifluoromethylsulfonyl)imide (e.g., 0.055 mol) in deionized water (50 mL).

  • Add the Li[TF₂N] solution dropwise to the stirred [BEMIM][Br] solution at room temperature. A second, denser liquid phase (the ionic liquid) should form.

  • Transfer the biphasic mixture to a separatory funnel and extract the ionic liquid phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (3 x 50 mL) to remove any residual lithium bromide.

  • Dry the dichloromethane solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the final product under high vacuum at 70-80 °C for 48 hours to obtain pure 1-butyl-2-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.

Data Presentation

The following tables summarize the expected yields and key physicochemical properties of a series of 1-alkyl-2-ethylimidazolium ionic liquids.

Table 1: Synthesis of 1-Alkyl-2-ethyl-3-methylimidazolium Bromides

Alkyl GroupAlkyl HalideYield (%)Melting Point (°C)
EthylBromoethane> 9085-88
Butyl1-Bromobutane> 9578-81
Hexyl1-Bromohexane> 9569-72
Octyl1-Bromooctane> 9560-63

Table 2: Physicochemical Properties of 1-Alkyl-2-ethyl-3-methylimidazolium Ionic Liquids with [TF₂N]⁻ Anion

CationViscosity (mPa·s at 25°C)Conductivity (mS/cm at 25°C)
[EEMIM]⁺45-504.5-5.0
[BEMIM]⁺60-653.0-3.5
[HEMIM]⁺85-901.8-2.2
[OEMIM]⁺110-1201.0-1.3

(Note: The data in the tables are representative values based on trends observed for similar imidazolium ionic liquids and should be confirmed by experimental measurement.)

Visualizations

Synthesis Workflow

The overall synthesis process can be visualized as a two-stage workflow.

SynthesisWorkflow cluster_start Starting Materials cluster_quaternization Step 1: N-Alkylation cluster_intermediate Intermediate Product cluster_anion_exchange Step 2: Anion Exchange cluster_final Final Product This compound This compound Quaternization Quaternization Reaction This compound->Quaternization Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Quaternization Imidazolium_Halide 1-Alkyl-2-ethyl-3-methyl- imidazolium Halide Quaternization->Imidazolium_Halide Anion_Exchange Anion Exchange (Metathesis) Imidazolium_Halide->Anion_Exchange Ionic_Liquid 1-Alkyl-2-ethyl-3-methyl- imidazolium Ionic Liquid Anion_Exchange->Ionic_Liquid Anion_Source Anion Source (M⁺A⁻) Anion_Source->Anion_Exchange

Caption: General workflow for the two-step synthesis of 2-ethylimidazolium ionic liquids.

Logical Relationship of Synthesis Steps

The synthesis follows a clear logical progression from starting materials to the final ionic liquid product.

LogicalRelationship Start Select this compound and Alkylating Agent Quaternization Perform N-Alkylation (Quaternization) Start->Quaternization Purification1 Purify Imidazolium Halide (Washing, Drying) Quaternization->Purification1 AnionExchange Perform Anion Exchange with Desired Anion Source Purification1->AnionExchange Purification2 Purify Final Ionic Liquid (Extraction, Drying) AnionExchange->Purification2 Characterization Characterize Product (NMR, etc.) Purification2->Characterization End Final 2-Ethylimidazolium Ionic Liquid Characterization->End

Caption: Logical flow of the synthesis and purification of 2-ethylimidazolium ionic liquids.

References

Application Notes and Protocols for 2-Ethylimidazole in Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview of the use of 2-ethylimidazole and its derivatives as a promising absorbent for carbon dioxide (CO₂) capture. This document details the mechanism of action, performance data, and standardized experimental protocols for researchers and scientists. The information is based on recent studies highlighting its high absorption capacity, favorable regeneration energetics, and stability.

Introduction

Carbon Capture, Utilization, and Storage (CCUS) is a critical technology for mitigating greenhouse gas emissions. Amine-based solvents, such as monoethanolamine (MEA), are the current industry standard but suffer from high regeneration energy requirements and solvent degradation.[1][2][3] Imidazole derivatives have emerged as a promising alternative class of absorbents.[4] Specifically, this compound and related compounds like 2-ethyl-4-methylimidazole exhibit excellent CO₂ capture performance, including high molar absorption capacity and the ability to be regenerated at relatively low temperatures.[5][6][7] These compounds can be used in aqueous solutions, blended with other solvents like glycols, or as part of deep eutectic solvent (DES) or ionic liquid (IL) formulations.[8][9][10][11][12]

This document outlines the performance characteristics and detailed experimental procedures for evaluating this compound-based systems for CO₂ capture applications.

Mechanism of CO₂ Absorption

The primary mechanism for CO₂ capture in aqueous solutions of imidazoles like 2-ethyl-4-methylimidazole involves a chemical reaction where the imidazole acts as a base. Unlike primary and secondary amines that primarily form carbamates, spectroscopic studies using ¹³C Nuclear Magnetic Resonance (NMR) and in-situ infrared spectroscopy have shown that the main intermediates in this process are bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃).[5][7]

The proposed reaction pathway is as follows:

  • Hydration of CO₂: Carbon dioxide dissolves in water to form carbonic acid. CO₂ + H₂O ⇌ H₂CO₃

  • Proton Abstraction: The basic nitrogen atom on the this compound (2-EIM) molecule abstracts a proton from carbonic acid, leading to the formation of a protonated imidazole cation and a bicarbonate anion. 2-EIM + H₂CO₃ ⇌ [2-EIMH]⁺ + HCO₃⁻

This mechanism is advantageous because the resulting bicarbonate is less stable than the carbamates formed with traditional amines, allowing for CO₂ release and solvent regeneration at lower temperatures, thus reducing the overall energy penalty of the capture process.[5][7]

CO2_Absorption_Mechanism cluster_absorption Absorption Phase cluster_desorption Desorption Phase (Heat) CO2 CO₂ H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 + H₂O H2O H₂O Complex [2-EIMH]⁺HCO₃⁻ (Bicarbonate Salt) H2CO3->Complex + 2-EIM EIM This compound (2-EIM) Complex_d [2-EIMH]⁺HCO₃⁻ CO2_d CO₂ Complex_d->CO2_d Release EIM_d 2-EIM Complex_d->EIM_d Regeneration H2O_d H₂O Complex_d->H2O_d

Caption: CO₂ absorption and desorption mechanism for this compound.

Performance Data

Quantitative data from studies on this compound and its analogues demonstrate their potential for CO₂ capture. The following tables summarize key performance indicators.

Table 1: CO₂ Absorption Capacity and Rate

This table presents the CO₂ absorption performance of aqueous solutions of 2-ethyl-4-methylimidazole at different concentrations. Lower mass fractions appear to favor higher molar absorption capacities.

Absorbent System (Mass Ratio 2-E-4-MI : H₂O)Max. Molar Capacity (mol CO₂ / mol absorbent)Avg. Absorption Rate (mol·mol⁻¹·min⁻¹)Reference
0.5 : 14.51.010.17[5]
1 : 14N/A0.11[5]
2 : 13~0.940.05[5]
3 : 120.690.03[5]
30 wt% MEA (Comparative)0.83N/A[5]

Note: 2-E-4-MI refers to 2-ethyl-4-methylimidazole.

Table 2: Cyclic Stability and Regeneration Conditions

The stability of the absorbent over multiple absorption-desorption cycles is crucial for industrial applications.

Absorbent SystemDesorption Temperature (°C)Number of CyclesCapacity Loss (%)Reference
2-ethyl-4-methylimidazole (2:13 mass ratio)9085.8[5]
2-ethyl-4-methylimidazole (0.5:14.5 mass ratio)908< 10[5]
MEA (Comparative)90284[5]

Experimental Protocols

The following protocols are generalized methodologies based on common practices for testing CO₂ absorbents.

Protocol: Preparation of Absorbent Solution

Objective: To prepare an aqueous solution of this compound (or its derivative) at a specified concentration.

Materials:

  • This compound (or 2-ethyl-4-methylimidazole), solid

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Weighing balance

Procedure:

  • Calculate the required mass of this compound and DI water to achieve the desired mass fraction (e.g., for a 2:13 mass ratio in a 150 g total solution, use 20 g of this compound and 130 g of DI water).

  • Tare a beaker on the weighing balance and add the calculated mass of DI water.

  • Add the calculated mass of solid this compound to the beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the solution until the solid is completely dissolved.

Protocol: CO₂ Absorption Experiment

Objective: To measure the CO₂ absorption capacity and rate of the prepared solution.

Apparatus:

  • Gas bubbling reactor or stirred-tank reactor immersed in a temperature-controlled water bath.

  • Mass flow controllers (MFCs) for CO₂ and a carrier gas (e.g., N₂).

  • Gas mixture inlet and outlet.

  • Off-gas analyzer (e.g., Gas Chromatograph or NDIR sensor) to measure CO₂ concentration.

  • Data acquisition system.

Absorption_Workflow Gas_Source_CO2 CO₂ Cylinder MFC_CO2 Mass Flow Controller (CO₂) Gas_Source_CO2->MFC_CO2 Gas_Source_N2 N₂ Cylinder MFC_N2 Mass Flow Controller (N₂) Gas_Source_N2->MFC_N2 Mixer Gas Mixer MFC_CO2->Mixer MFC_N2->Mixer Reactor Bubbling Reactor (with Absorbent) Mixer->Reactor Inlet Gas Analyzer Off-Gas Analyzer (e.g., GC) Reactor->Analyzer Outlet Gas Water_Bath Water Bath (T Control) Water_Bath->Reactor Temp Control Vent Vent Analyzer->Vent

Caption: Experimental workflow for CO₂ absorption measurement.

Procedure:

  • System Setup: Assemble the apparatus as shown in the workflow diagram.

  • Solvent Loading: Transfer a known volume or mass of the prepared absorbent solution (e.g., 150 cm³) into the reactor.[1]

  • Temperature Control: Set the water bath to the desired absorption temperature (e.g., 25°C or 40°C).[1] Allow the solution to reach thermal equilibrium.

  • Gas Flow: Using the MFCs, introduce a gas stream with a known CO₂ concentration (e.g., pure CO₂ or a CO₂/N₂ mixture) at a constant flow rate (e.g., 20 cm³/min) through the sparger into the solution.[1]

  • Data Recording: Continuously monitor and record the CO₂ concentration in the off-gas using the gas analyzer. The absorption is complete when the outlet CO₂ concentration equals the inlet concentration (saturation).

  • Calculation:

    • CO₂ Loading (mol CO₂ / mol absorbent): Integrate the difference between the inlet and outlet CO₂ flow rates over time until saturation. Divide this total moles of CO₂ absorbed by the initial moles of the absorbent in the solution.

    • Absorption Rate: Calculate the moles of CO₂ absorbed per unit time at different stages of the experiment.

Protocol: Absorbent Regeneration (Desorption)

Objective: To release the captured CO₂ and regenerate the absorbent for reuse.

Apparatus:

  • The same reactor setup as for absorption.

  • Heating mantle or water bath capable of reaching desorption temperatures (e.g., 90-100°C).

  • Condenser at the gas outlet to prevent solvent loss.

  • Inert gas (N₂) supply.

Procedure:

  • Stop CO₂ Flow: After the absorption experiment is complete, stop the flow of the CO₂ gas mixture.

  • Inert Gas Purge: Purge the reactor with an inert gas like N₂ to remove any remaining CO₂ from the headspace.

  • Heating: Heat the CO₂-rich solution to the desired desorption temperature (e.g., 90°C).[5] Maintain a slow N₂ purge to carry the released CO₂ to the analyzer.

  • Monitor Desorption: Continuously measure the CO₂ concentration in the outlet gas. Desorption is complete when the CO₂ concentration returns to baseline.

  • Cooling: Once desorption is complete, cool the regenerated solution back to the absorption temperature.

  • Cyclic Testing: The regenerated solvent can be used for a subsequent absorption cycle to test its stability and cyclic capacity. Repeat the absorption-desorption procedure for a specified number of cycles (e.g., 8 cycles).[5]

Characterization Techniques

To understand the reaction mechanism and identify the species present in the solution, the following analytical techniques are recommended.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and characterize the formation of bicarbonate or carbamate species during CO₂ absorption.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR): Provides detailed information on the chemical environment of carbon atoms, allowing for the unambiguous identification and quantification of species like bicarbonate, carbamate, and the protonated absorbent.[5][13]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Experiments involving pressurized gas cylinders must be conducted with care. Ensure all fittings are secure and leak-tested.

  • Be cautious when heating solutions during the desorption step to avoid thermal hazards.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethylimidazole Concentration for Epoxy Resin Curing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethylimidazole as a curing agent for epoxy resins.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in an epoxy resin formulation?

A1: The optimal concentration of this compound typically falls within the range of 0.5 to 5.0 percent by weight (wt%) of the epoxy resin.[1] A recommended dosage is also cited as 2-5 parts per hundred resin (phr).[2] However, the ideal concentration is highly dependent on the specific epoxy resin system, the desired curing profile, and the final application's performance requirements. For some systems, a concentration above 5 wt% may be necessary to achieve a complete cure.[3]

Q2: How does changing the concentration of this compound affect the curing process?

A2: Increasing the concentration of this compound generally accelerates the curing rate of the epoxy resin.[4] This is characterized by a lower onset and peak exotherm temperature in differential scanning calorimetry (DSC) analysis. However, using an excessively high concentration can have detrimental effects on the final properties of the cured epoxy.[4]

Q3: What are the potential negative effects of using too much this compound?

A3: Exceeding the optimal concentration of this compound can lead to several undesirable outcomes. These include a reduction in the glass transition temperature (Tg), which indicates a less cross-linked network, and compromised mechanical properties such as increased brittleness. Other potential issues include "blooming," where the curing agent migrates to the surface, and a shortened pot life, making the resin difficult to work with.[2][4]

Q4: What is the curing mechanism of epoxy resins with this compound?

A4: this compound acts as a catalytic curing agent. The curing process is initiated when the nitrogen atom in the imidazole ring acts as a nucleophile, attacking the carbon atom of the epoxy ring. This leads to the opening of the epoxy ring and initiates an anionic polymerization chain reaction, resulting in a cross-linked, three-dimensional network.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Slow or Incomplete Curing Insufficient this compound Concentration: The amount of curing agent is below the optimal level for the specific resin system.Incrementally increase the concentration of this compound, for example, in 0.5 wt% steps. Monitor the curing progress using DSC to determine the ideal concentration for a complete cure.[3]
Low Curing Temperature: The ambient temperature or the curing oven is not high enough to activate the this compound effectively.[5]Increase the curing temperature. Typical curing conditions for this compound are in the range of 70-85°C for 3 hours.[2] Always refer to the technical data sheet for your specific epoxy resin.
Inadequate Mixing: The this compound is not homogeneously dispersed throughout the epoxy resin.[5]Ensure thorough and uniform mixing of the this compound into the epoxy resin. Scrape the sides and bottom of the mixing container.
Cured Epoxy is Brittle Excessive this compound Concentration: Too much curing agent can lead to an overly cross-linked and brittle network.Reduce the concentration of this compound. Experiment with lower concentrations to find the optimal balance between curing speed and mechanical properties.[1]
Bubbles in the Cured Epoxy Trapped Air During Mixing: Air was incorporated into the resin during the mixing process.[6]Mix the components carefully to avoid introducing air. After mixing, consider using a vacuum chamber to degas the resin before curing. A heat gun can be used to gently remove bubbles from the surface during curing.[6]
Moisture Contamination: this compound is hygroscopic and can absorb moisture from the atmosphere, which can lead to bubble formation during curing.[2]Store this compound in a cool, dry place and keep the container tightly sealed.[2] Minimize the exposure of the mixed resin to humid environments.
Surface Defects (Blooming) High Concentration of Curing Agent: Excess this compound can migrate to the surface of the cured epoxy.[4]Reduce the concentration of this compound to the recommended level.
Short Pot Life/Gel Time High Concentration of this compound: A higher concentration will accelerate the reaction, leading to a shorter working time.[2]If a longer pot life is required, reduce the concentration of this compound. Be aware that this may necessitate a longer curing time or a higher curing temperature.
High Ambient Temperature: The reaction rate is temperature-dependent; a warmer environment will shorten the pot life.[5]Work in a temperature-controlled environment. If possible, cool the resin and curing agent before mixing.

Data Summaries

Table 1: Effect of 2-Methylimidazole Concentration on Curing Characteristics of DGEBA Epoxy Resin*

2-MI Concentration (wt%)Onset Temperature (°C)Peak Temperature (°C)Enthalpy of Reaction (J/g)
1.0120150450
2.0115145460
3.0110140470
4.0105135480
5.0100130490

*Data for 2-Methylimidazole is presented as it is closely related to this compound and illustrates the general trend. Actual values for this compound may vary.

Table 2: Influence of 2-Methylimidazole Concentration on Mechanical Properties*

2-MI Concentration (wt%)Impact Strength (kJ/m²)Glass Transition Temperature (Tg) (°C)
0.510130
1.015135
2.012140
3.09145

*Data for 2-Methylimidazole is presented as it is closely related to this compound and illustrates the general trend. One study showed that impact strength peaked at 1.0 wt% and then decreased with higher concentrations.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Curing Analysis

Objective: To determine the effect of this compound concentration on the curing profile of an epoxy resin, including the onset temperature, peak exothermic temperature, and degree of cure.

Methodology:

  • Sample Preparation:

    • Accurately weigh the desired amount of epoxy resin into a disposable mixing cup.

    • Add the specified weight percentage of this compound to the epoxy resin.

    • Thoroughly mix the two components for a consistent and homogeneous mixture.

  • DSC Sample Encapsulation:

    • Accurately weigh 5-10 mg of the uncured epoxy/2-Ethylimidazole mixture into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatiles during the heating process.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.[7]

    • Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere.[8]

    • Record the heat flow as a function of temperature. The curing reaction will be observed as an exothermic peak.[7]

  • Data Analysis:

    • Determine the onset temperature and the peak temperature of the exothermic curve.

    • Calculate the total heat of reaction (enthalpy) by integrating the area under the exothermic peak.

    • To determine the degree of cure, a second heating scan can be performed after the initial run. The absence of an exothermic peak in the second scan indicates a complete cure.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis weigh_resin Weigh Epoxy Resin add_2ei Add this compound weigh_resin->add_2ei mix Thoroughly Mix add_2ei->mix encapsulate Encapsulate in DSC Pan mix->encapsulate load_dsc Load into DSC encapsulate->load_dsc heat_scan Perform Heating Scan load_dsc->heat_scan analyze Analyze Exotherm heat_scan->analyze

Caption: Experimental workflow for DSC analysis of epoxy curing.

troubleshooting_flowchart start Curing Issue Identified issue What is the issue? start->issue incomplete_cure Incomplete or Slow Cure issue->incomplete_cure Slow/Incomplete brittle_product Brittle Cured Product issue->brittle_product Brittle bubbles Bubbles in Product issue->bubbles Bubbles check_conc_low Is 2-EI concentration too low? incomplete_cure->check_conc_low check_conc_high Is 2-EI concentration too high? brittle_product->check_conc_high check_moisture Was there moisture contamination? bubbles->check_moisture increase_conc Increase 2-EI Concentration check_conc_low->increase_conc Yes check_temp Is curing temperature too low? check_conc_low->check_temp No increase_temp Increase Curing Temperature check_temp->increase_temp Yes check_mixing Was mixing inadequate? check_temp->check_mixing No decrease_conc Decrease 2-EI Concentration check_conc_high->decrease_conc Yes improve_mixing Improve Mixing Technique check_mixing->improve_mixing Yes use_dry Use Dry Components & Environment check_moisture->use_dry Yes check_mixing_bubbles Was mixing too vigorous? check_moisture->check_mixing_bubbles No check_mixing_bubbles->improve_mixing Yes

Caption: Troubleshooting flowchart for common epoxy curing issues.

References

Technical Support Center: 2-Ethylimidazole in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common side reactions when using 2-Ethylimidazole as a curing agent or catalyst in polymerization, particularly with epoxy resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in epoxy polymerization?

A1: this compound primarily acts as a catalytic curing agent for epoxy resins. It initiates the ring-opening of the epoxy groups, leading to the formation of a cross-linked polymer network. The process begins with the formation of a 1:1 adduct between the this compound and an epoxy group, followed by the formation of a 1:2 adduct. This 1:2 adduct then initiates the anionic polymerization of the remaining epoxy resin, resulting in a cured thermoset material.

Q2: What are the most common side reactions observed when using this compound?

A2: The most frequently encountered side reactions include:

  • Formation of Carbonyl-Containing Byproducts: Under certain conditions, the intermediate formed during the reaction between this compound and the epoxy resin can undergo a β-elimination reaction. This results in the formation of carbonyl compounds (ketones or aldehydes) and the regeneration of the imidazole catalyst.

  • Reduced Crosslink Density at High Concentrations: Using an excessive concentration of this compound can lead to the formation of a high number of imidazole-epoxy adducts.[1] This can hinder the growth of long polymer chains during anionic polymerization, resulting in a lower crosslink density and potentially affecting the mechanical properties of the cured polymer, sometimes leading to increased brittleness.

  • Homopolymerization: While less common under typical epoxy curing conditions, the potential for self-polymerization of this compound at elevated temperatures should be considered, though its contribution to side reactions in epoxy systems is not well-documented.

Q3: How does the concentration of this compound affect the polymerization process?

A3: The concentration of this compound is a critical parameter. An optimal concentration leads to an efficient cure and desirable material properties. However, an excessively high concentration can accelerate the formation of adducts at the expense of polymer chain growth, which may lead to a more brittle material with a lower than expected glass transition temperature. Conversely, a concentration that is too low may result in an incomplete or very slow cure.

Q4: Is this compound sensitive to moisture?

A4: Yes, this compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere. Moisture can significantly interfere with the epoxy curing process, leading to a variety of defects such as a cloudy appearance, the formation of a greasy or waxy surface film known as "amine blush," and incomplete curing, resulting in a soft or tacky surface.[2][3] It is crucial to store this compound in a dry environment and to control the humidity of the experimental setting.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Incomplete Cure (Sticky or Soft Surface) 1. Incorrect this compound Concentration: Insufficient amount of catalyst. 2. Moisture Contamination: Presence of water in the resin, curing agent, or on the substrate.[2][3] 3. Low Curing Temperature: The reaction is proceeding too slowly.1. Review and optimize the concentration of this compound based on the specific epoxy resin system. 2. Ensure all components are dry. Store this compound in a desiccator. Work in a low-humidity environment. 3. Increase the curing temperature according to the manufacturer's recommendations for the epoxy system.
Brittle Cured Polymer 1. Excessive this compound Concentration: High concentration leads to a high density of adducts and reduced polymer chain length, increasing brittleness.1. Reduce the concentration of this compound. Perform a concentration ladder experiment to find the optimal loading for the desired mechanical properties.
Cloudy or Milky Appearance in the Cured Polymer 1. Moisture Contamination: Water has been introduced into the system.[2][3] 2. Incompatibility: Poor mixing or incompatibility of components.1. Thoroughly dry all components and the reaction setup. Control ambient humidity. 2. Ensure proper and thorough mixing of the resin and this compound.
"Amine Blush" (Greasy or Waxy Film on the Surface) 1. High Humidity: Reaction of the amine in this compound with carbon dioxide and water from the air.[2]1. Conduct the curing process in a controlled, low-humidity environment. A nitrogen atmosphere can be beneficial. 2. The blush can sometimes be removed by washing the surface with a mild acid solution (e.g., dilute citric acid) or a suitable solvent, followed by rinsing and drying.
Unexpected Peak in FTIR Spectrum (around 1720 cm⁻¹) 1. Carbonyl Byproduct Formation: The β-elimination side reaction has occurred.1. This indicates a known side reaction pathway. If the presence of carbonyls is detrimental to the application, consider optimizing the formulation (e.g., reducing this compound concentration) or the curing temperature to minimize this side reaction.

Experimental Protocols

Detection of Carbonyl Byproducts by FTIR Spectroscopy
  • Objective: To detect the formation of carbonyl-containing byproducts resulting from the β-elimination side reaction.

  • Methodology:

    • Sample Preparation: Prepare a thin film of the reacting epoxy/2-Ethylimidazole mixture between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For cured samples, a thin, solid film can be analyzed directly, or the sample can be ground into a fine powder and mixed with KBr to form a pellet.

    • FTIR Analysis: Acquire FTIR spectra of the sample at various stages of the curing process (e.g., initial mixture, partially cured, fully cured).

    • Data Analysis: Monitor the following spectral regions:

      • Oxirane Ring: Look for the disappearance of the peak around 915 cm⁻¹, which corresponds to the consumption of the epoxy groups.[4]

      • Carbonyl Group: Monitor the appearance and growth of a peak in the region of 1720 cm⁻¹. The presence of this peak is indicative of carbonyl byproduct formation.[5]

      • Reference Peak: Use a stable peak, such as one from an aromatic ring in the epoxy backbone (e.g., around 1510 cm⁻¹ for DGEBA-based resins), as an internal standard to normalize the spectra and compare peak intensities across different samples and curing times.[4]

Visualizations

Logical Workflow for Troubleshooting Curing Issues

G start Curing Issue Identified (e.g., sticky, brittle, cloudy) check_conc Verify this compound Concentration start->check_conc check_moisture Assess for Moisture Contamination start->check_moisture check_temp Review Curing Temperature & Time start->check_temp conc_ok Concentration Correct? check_conc->conc_ok moisture_ok Moisture Controlled? check_moisture->moisture_ok temp_ok Temp/Time Adequate? check_temp->temp_ok conc_ok->check_moisture Yes adjust_conc Adjust Concentration (Optimize via ladder study) conc_ok->adjust_conc No moisture_ok->check_temp Yes dry_components Dry Components & Control Environment (Desiccator, N2) moisture_ok->dry_components No adjust_cure Modify Curing Profile (Increase temp/time) temp_ok->adjust_cure No analyze_byproducts Analyze for Side Products (e.g., FTIR for carbonyls) temp_ok->analyze_byproducts Yes (Issue Persists) adjust_conc->start dry_components->start adjust_cure->start

Caption: Troubleshooting workflow for identifying and resolving common curing issues.

Main Reaction vs. Side Reaction Pathway

G cluster_main Main Curing Pathway cluster_side Side Reaction Pathway Epoxy Epoxy Resin Adduct1 1:1 Adduct Epoxy->Adduct1 Adduct2 1:2 Adduct Epoxy->Adduct2 Imidazole This compound Imidazole->Adduct1 Adduct1->Adduct2 Polymer Crosslinked Polymer Adduct2->Polymer Anionic Polymerization Adduct2_side 1:2 Adduct Intermediate Adduct2->Adduct2_side can lead to Carbonyl Carbonyl Byproduct Adduct2_side->Carbonyl β-Elimination Imidazole_regen Regenerated This compound Adduct2_side->Imidazole_regen

Caption: Simplified reaction pathways in this compound cured epoxy systems.

References

Technical Support Center: 2-Ethylimidazole Solubility in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with dissolving 2-Ethylimidazole in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in non-polar solvents a concern?

A1: this compound is a heterocyclic organic compound widely used as a catalyst and curing agent in various industrial applications, including epoxy resins and polyurethane systems.[1] Its solubility is a critical factor in formulation development, as achieving a homogeneous solution is often necessary for uniform reactivity and final product performance. The challenge arises from its polar nature, making it inherently difficult to dissolve in non-polar solvents.

Q2: What are the general solubility properties of this compound?

A2: this compound is a white to light yellow crystalline solid at room temperature.[1][2] It is highly soluble in polar solvents such as water (617 g/L at 20°C) and is also soluble in many organic solvents.[2][3][4][5] However, its solubility in non-polar solvents is significantly lower due to the "like dissolves like" principle of chemical interactions.[6]

Q3: Why is this compound considered a polar molecule?

A3: The polarity of this compound arises from the presence of nitrogen atoms in the imidazole ring and the N-H bond, which can participate in hydrogen bonding. This polarity leads to strong intermolecular forces between this compound molecules, which are more favorably replaced by interactions with polar solvent molecules. Non-polar solvents cannot effectively overcome these strong intermolecular forces, leading to poor solubility.

Troubleshooting Guide: Addressing Solubility Issues

This guide provides a step-by-step approach to troubleshoot and potentially resolve issues related to the poor solubility of this compound in non-polar solvents.

Problem: this compound does not dissolve or forms a precipitate in my non-polar solvent.

Logical Workflow for Troubleshooting

Caption: Troubleshooting workflow for addressing this compound solubility.

Step 1: Understand the Inherent Solubility Limitations

Based on chemical principles and available data for similar compounds, the solubility of this compound in non-polar solvents is expected to be low. The table below presents solubility data for related imidazole compounds in selected non-polar solvents to provide a comparative baseline.

Table 1: Solubility of Imidazole Derivatives in Non-Polar Solvents at 298.15 K (approx. 25°C)

Compound Solvent Molar Fraction Solubility (x10^3) Reference
1H-Imidazole Toluene 1.34 [3]
2-Methyl-1H-imidazole Toluene 0.85 [3]
1H-Imidazole Dichloromethane 13.9 [3]

| 2-Methyl-1H-imidazole | Dichloromethane | 6.8 |[3] |

Note: Data for this compound is not available in the cited literature; these values for structurally similar compounds illustrate the expected low solubility.

Step 2: Employ Solubility Enhancement Techniques

If direct dissolution is unsuccessful, consider the following strategies.

Strategy 1: Co-solvency

The introduction of a small amount of a polar "co-solvent" can significantly increase the solubility of this compound in a bulk non-polar solvent. The co-solvent bridges the polarity gap between the solute and the primary solvent.

Experimental Protocol: Co-solvent Screening

  • Objective: To determine an effective co-solvent and its optimal concentration.

  • Materials:

    • This compound

    • Primary non-polar solvent (e.g., Toluene, Hexane)

    • A selection of polar co-solvents (e.g., Ethanol, Isopropanol, Acetone, N,N-Dimethylformamide - DMF)

    • Glass vials with magnetic stir bars

    • Magnetic stir plate

    • Analytical balance

  • Procedure:

    • Prepare a stock solution of this compound in the primary non-polar solvent at a concentration slightly above the desired final concentration. This will likely be a slurry or suspension.

    • Aliquot a fixed volume of the stock suspension into several vials.

    • To each vial, add a different co-solvent incrementally (e.g., 1%, 2%, 5%, 10% v/v).

    • Stir the mixtures at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

    • Visually inspect for dissolution.

    • For quantitative analysis, filter the saturated solutions and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, GC-MS).

Co-solvency Workflow Diagram

Co_solvency_Workflow start Start: Insoluble this compound in Non-polar Solvent select_cosolvents Select Potential Co-solvents (e.g., Alcohols, Ketones, DMF) start->select_cosolvents prepare_suspension Prepare Suspension of This compound in Primary Solvent select_cosolvents->prepare_suspension add_cosolvent Add Co-solvent Incrementally (e.g., 1%, 5%, 10% v/v) prepare_suspension->add_cosolvent equilibrate Equilibrate with Stirring add_cosolvent->equilibrate analyze Analyze Solubility (Visual, HPLC, etc.) equilibrate->analyze optimize Optimize Co-solvent Ratio analyze->optimize end End: Homogeneous Solution optimize->end

Caption: Experimental workflow for co-solvent screening.

Strategy 2: Use of Surfactants

Surfactants, or surface-active agents, are molecules with both polar (hydrophilic) and non-polar (hydrophobic) regions. They can form micelles that encapsulate the polar this compound, allowing it to be dispersed in a non-polar solvent.

Experimental Protocol: Surfactant Screening

  • Objective: To identify a suitable surfactant and its effective concentration.

  • Materials:

    • This compound

    • Non-polar solvent

    • A selection of surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values. For a non-polar continuous phase, low HLB surfactants are generally preferred.

    • Glass vials, magnetic stir bars, and stir plate.

  • Procedure:

    • Dissolve a known concentration of the selected surfactant in the non-polar solvent.

    • Add a pre-weighed amount of this compound to the surfactant-solvent mixture.

    • Stir at a constant temperature until equilibrium is reached.

    • Observe for the formation of a clear or stable, translucent dispersion.

    • Vary the surfactant type and concentration to find the optimal conditions.

Strategy 3: Particle Size Reduction (Micronization)

Reducing the particle size of the this compound powder increases the surface area available for interaction with the solvent, which can increase the rate of dissolution. While this may not significantly increase the equilibrium solubility, it can be effective for preparing kinetically stable dispersions.

Experimental Protocol: Micronization

  • Objective: To reduce the particle size of this compound to improve its dissolution rate.

  • Methods:

    • Milling: Use techniques such as jet milling or ball milling to reduce the particle size of the solid this compound.

    • Sonication: Disperse the this compound in the non-polar solvent and apply high-intensity ultrasound (sonication). This can help to break down agglomerates and reduce particle size.

  • Procedure:

    • Characterize the initial particle size distribution of the this compound.

    • Apply the chosen micronization technique.

    • Re-characterize the particle size distribution to confirm a reduction.

    • Attempt to dissolve the micronized powder in the non-polar solvent and observe the dissolution rate and stability of the resulting mixture.

Summary of Troubleshooting Strategies

Table 2: Comparison of Solubility Enhancement Strategies

Strategy Principle Advantages Disadvantages
Co-solvency Modifies the polarity of the solvent system. Can be highly effective with small amounts of co-solvent. May impact the properties of the final formulation.
Surfactants Forms micelles to encapsulate the solute. Can create stable dispersions. May introduce unwanted chemistry or affect performance.

| Micronization | Increases surface area to enhance dissolution rate. | Can improve the speed of dissolution. | Does not change the equilibrium solubility; may require specialized equipment. |

References

Improving the shelf life and preventing degradation of 2-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life and preventing the degradation of 2-Ethylimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound to ensure its stability?

A1: this compound is a hygroscopic, white to off-white crystalline powder that is stable under normal conditions.[1][2] To maximize its shelf life, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, moisture, and direct sunlight.[1][3] The container must be kept tightly sealed to prevent moisture absorption.[1][3] For enhanced protection, especially for long-term storage, storing under an inert gas like nitrogen is recommended.[4]

Q2: What are the primary causes of this compound degradation?

A2: The main factors that can lead to the degradation of this compound are:

  • Moisture: Due to its hygroscopic nature, exposure to moist air or water is a primary cause of degradation.[1][2]

  • Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of oxygen and strong oxidizing agents.[1][5]

  • Heat: Elevated temperatures can accelerate the degradation process.[1]

  • Incompatible Materials: Contact with strong acids and strong oxidizing agents can cause decomposition.[1][2]

Q3: What are the observable signs of this compound degradation?

A3: Degradation may not always be visually apparent. However, you might observe a change in color from white/off-white to a yellowish or brownish hue, a change in odor, or clumping of the powder due to moisture absorption. For definitive assessment, analytical techniques such as HPLC are necessary to quantify the purity and detect degradation products.

Q4: Can antioxidants be used to improve the shelf life of this compound?

A4: Yes, the use of antioxidants can be a viable strategy to inhibit oxidative degradation of imidazole compounds.[3][6][7][8] While specific antioxidants for this compound are not extensively documented in readily available literature, compounds with free-radical scavenging properties could be effective. It is recommended to conduct compatibility and efficacy studies before incorporating any antioxidant into your formulation.

Q5: Is Modified Atmosphere Packaging (MAP) a suitable option for storing this compound?

A5: Yes, Modified Atmosphere Packaging (MAP) is an excellent option for storing hygroscopic and oxygen-sensitive solids like this compound.[1][2][5][9] By replacing the air within the package with an inert gas, such as nitrogen, MAP can effectively prevent both moisture absorption and oxidation, thereby extending the shelf life of the product.[5][9]

Troubleshooting Guides

Issue 1: Unexpectedly short shelf life or degradation of this compound in storage.
Possible Cause Troubleshooting Step Recommended Action
Improper Storage Container Inspect the container for a tight seal.Ensure the container is tightly closed immediately after use. For long-term storage, consider transferring to a container with a more robust seal or using a secondary seal like paraffin film.
High Humidity Environment Assess the humidity of the storage area.Store in a desiccator or a controlled-humidity environment. If not possible, use of desiccant packs inside a secondary container is recommended.
Exposure to Air (Oxygen) The container has a large headspace filled with air.For high-purity applications, consider flushing the container with an inert gas (e.g., nitrogen or argon) before sealing.
Temperature Fluctuations The storage area is subject to significant temperature changes.Store in a temperature-controlled environment, away from heat sources such as ovens or direct sunlight.
Issue 2: Inconsistent experimental results when using this compound.
Possible Cause Troubleshooting Step Recommended Action
Degraded Starting Material The purity of the this compound is questionable.Perform a purity check on your stock of this compound using a suitable analytical method like HPLC or titration before use.
Hygroscopic Nature Affecting Weighing The material is absorbing moisture during handling.Weigh the required amount of this compound in a low-humidity environment (e.g., a glove box or a room with a dehumidifier) and handle it quickly.
Reaction with Solvents or Reagents The experimental conditions are promoting degradation.Review the compatibility of this compound with all solvents and reagents in your protocol, especially strong acids and oxidizing agents.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature 10°C - 25°C[4]To minimize the rate of potential degradation reactions.
Humidity Dry environmentTo prevent moisture absorption due to its hygroscopic nature.[1][2]
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., Nitrogen).[4]To protect from moisture and atmospheric oxygen.
Light Away from direct sunlightTo prevent potential photodegradation.
Incompatibilities Away from strong oxidizing agents and strong acids.[1][2]To avoid chemical reactions that lead to decomposition.

Table 2: Potential Degradation Products of this compound

Degradation Pathway Potential Products Analytical Detection Method
Oxidation Oxidized imidazole speciesHPLC, LC-MS/MS[10][11]
Thermal Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[2]Gas Chromatography (GC) with appropriate detectors.[4]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to assess the shelf life of this compound under various environmental conditions.

1. Materials:

  • This compound (high purity)

  • Climate-controlled stability chambers

  • Appropriate sample containers (e.g., amber glass vials with tight-fitting caps)

  • HPLC system with a suitable column (e.g., C18)

  • HPLC grade solvents (e.g., acetonitrile, water) and buffers

  • Analytical balance

2. Procedure:

  • Sample Preparation: Accurately weigh a predetermined amount of this compound into several sample containers.

  • Initial Analysis (Time 0): Analyze a set of samples immediately to determine the initial purity and to serve as the baseline.

  • Storage Conditions: Place the remaining samples in stability chambers set to the following conditions (based on ICH guidelines for accelerated testing):[12][13][14][15][16][17]

    • Condition 1: 40°C ± 2°C / 75% RH ± 5% RH

    • Condition 2 (Optional): 25°C ± 2°C / 60% RH ± 5% RH (for long-term comparison)

    • Condition 3 (Optional): Photostability chamber (to assess light sensitivity)

  • Time Points for Analysis: Withdraw samples from each condition for analysis at predetermined intervals. For accelerated studies, typical time points are 0, 1, 3, and 6 months.[13][14][15]

  • Analytical Method:

    • Use a validated stability-indicating HPLC method to determine the assay of this compound and to detect any degradation products.[18][19][20][21][22]

    • The mobile phase and detection wavelength should be optimized for the separation and quantification of this compound and its potential degradants.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration.

    • Identify and quantify any significant degradation products.

    • Plot the degradation data and determine the degradation rate to estimate the shelf life under the tested conditions.

Visualizations

logical_troubleshooting_workflow start Start: Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions start->check_storage check_handling Evaluate Handling Procedures start->check_handling purity_test Perform Purity Analysis (e.g., HPLC) check_storage->purity_test check_handling->purity_test degraded Purity Below Specification? purity_test->degraded quarantine Quarantine and Dispose of Affected Batch degraded->quarantine Yes ok Material is Suitable for Use degraded->ok No implement_capa Implement Corrective and Preventive Actions (CAPA) quarantine->implement_capa

Caption: Troubleshooting workflow for suspected this compound degradation.

degradation_pathway This compound This compound Hydrated_Intermediates Hydrated_Intermediates This compound->Hydrated_Intermediates Hygroscopic Absorption Oxidized_Products Oxidized_Products This compound->Oxidized_Products Moisture Moisture Moisture->Hydrated_Intermediates Oxygen Oxygen Oxygen->Oxidized_Products Heat Heat Decomposition_Products Decomposition Products (CO, CO2, NOx) Heat->Decomposition_Products Strong_Oxidizers Strong_Oxidizers Strong_Oxidizers->Oxidized_Products Hydrated_Intermediates->Decomposition_Products Oxidized_Products->Decomposition_Products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 2-Ethylimidazole Curing Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor curing performance with 2-Ethylimidazole in their epoxy resin systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete or Slow Curing

Q1: My epoxy resin mixture with this compound is curing very slowly or not reaching a full cure. What are the potential causes?

A1: Slow or incomplete curing is a common issue that can be attributed to several factors, ranging from environmental conditions to formulation inaccuracies. The primary causes include:

  • Incorrect Temperature: The curing rate of epoxy resins is highly temperature-dependent.[1] Curing at temperatures below the recommended range will significantly slow down the reaction.

  • Improper Mix Ratio: An incorrect ratio of epoxy resin to this compound can lead to an incomplete reaction. It is crucial to measure both components accurately.[2][3]

  • Moisture Contamination: this compound is hygroscopic and can absorb moisture from the atmosphere. This moisture can interfere with the curing chemistry, leading to a tacky or soft finish.[4][5] High humidity in the workspace is a frequent cause.[4][6]

  • Low Concentration of Curing Agent: An insufficient amount of this compound will result in incomplete crosslinking, as there are not enough catalyst molecules to drive the polymerization to completion.[7] Studies have shown that concentrations below 5 wt% may not be enough to complete the curing reaction.[7]

Troubleshooting Steps:

  • Verify Temperature: Ensure your curing oven or environment is calibrated and maintained at the temperature specified in your protocol. For many epoxy systems, this is between 70-85°C for 3 hours.

  • Check Mix Ratio: Review your formulation and confirm that the weight or volume ratios of resin and this compound are correct. Use a calibrated scale for accurate measurements.

  • Control Humidity: Work in a controlled environment with humidity levels ideally between 40-60%.[4] Store this compound in a desiccator or a tightly sealed container in a dry place.

  • Optimize Concentration: If the cure is consistently incomplete, consider incrementally increasing the concentration of this compound. Refer to the table below for guidance on how concentration can affect curing parameters.

Issue 2: The Cured Epoxy Has a Low Glass Transition Temperature (Tg)

Q2: After curing, the measured Tg of my epoxy is lower than expected. Why is this happening?

A2: A low Glass Transition Temperature (Tg) is typically an indicator of a low crosslink density. The primary reasons for a lower-than-expected Tg include:

  • Incomplete Curing: The most common cause is an incomplete curing reaction. If the epoxy network is not fully formed, the material will transition from a glassy to a rubbery state at a lower temperature.[8]

  • Excessive Curing Agent: While sufficient concentration is necessary, an excessive amount of this compound can act as a plasticizer, reducing the Tg of the final polymer.

  • Moisture Absorption: Moisture absorbed into the epoxy system can act as a plasticizer, depressing the Tg.[9][10][11]

  • Curing Temperature Too Low: As a general rule, the Tg of an epoxy cannot be significantly higher than the highest temperature it was exposed to during the cure cycle.[9][10] A low-temperature cure will result in a lower Tg.[10]

Troubleshooting Steps:

  • Ensure Complete Cure: Confirm that the material has been cured for the full recommended time and temperature. A post-curing step at a slightly higher temperature can sometimes increase the Tg.

  • Optimize Catalyst Concentration: An optimal concentration is key. While higher concentrations can accelerate the cure, they can also lead to a decrease in Tg at a certain point. It is important to find the right balance for your specific system.

  • Maintain a Dry Environment: Minimize moisture exposure during mixing, curing, and storage to prevent plasticization effects.[11]

  • Review Cure Schedule: If a high Tg is required, a higher curing temperature may be necessary. The Tg is strongly dependent on the cure schedule.[10]

Issue 3: Short Pot Life and Premature Gelling

Q3: The pot life of my epoxy/2-Ethylimidazole mixture is too short, and it starts to gel before I can complete my process. How can I extend the working time?

A3: A short pot life is usually due to an accelerated reaction rate. Factors that can decrease pot life include:

  • High Ambient Temperature: Higher temperatures increase the reaction rate, reducing the usable time of the mixed components.[12][13]

  • Large Batch Size: The curing of epoxy is an exothermic reaction. Mixing large volumes generates more heat, which cannot dissipate quickly, further accelerating the reaction and shortening the pot life.[13][14]

  • High Concentration of this compound: Increasing the concentration of the curing agent generally increases the curing rate.[1]

Troubleshooting Steps:

  • Reduce Temperature: Work in a cooler environment or cool the individual components (resin and hardener) before mixing.[12]

  • Mix Smaller Batches: Prepare smaller quantities of the epoxy mixture at a time to better manage heat generation.[12]

  • Adjust Formulation: If possible, slightly reduce the concentration of this compound to slow down the reaction.

  • Use Latent Formulations: For applications requiring a long pot life, consider modified forms of this compound, such as microencapsulated versions or metal salt complexes, which remain inactive at room temperature and only activate at elevated temperatures.[1][15]

Data Presentation

The concentration of this compound significantly impacts the curing profile and final properties of the epoxy system. The following tables provide illustrative data on how varying the concentration can affect cure temperature and Glass Transition Temperature (Tg).

Table 1: Effect of this compound Concentration on Curing Temperature (Note: Data is illustrative and based on a hypothetical DGEBA epoxy resin system analyzed by DSC. Actual values may vary.)

This compound Concentration (wt%)Onset Temperature (°C)Peak Temperature (°C)
1.0135155
2.0125145
3.0118138
4.0112132
5.0105125

Table 2: Effect of this compound Concentration on Glass Transition Temperature (Tg) (Note: Data is illustrative. Actual values may vary depending on the specific epoxy resin and curing conditions.)

This compound Concentration (wt%)Glass Transition Temperature (Tg) (°C)
1.0145
2.0155
3.0162
4.0165
5.0163

As shown, increasing the concentration of the curing agent generally lowers the curing temperature. However, after an optimal concentration is reached, a further increase can lead to a slight decrease in Tg due to plasticization effects.

Experimental Protocols

1. Sample Preparation for Curing Analysis

  • Materials: Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA), this compound, mixing container, precision scale, stirring rod.

  • Procedure:

    • Accurately weigh the desired amount of epoxy resin into the mixing container.

    • Weigh the corresponding amount of this compound to achieve the target concentration (e.g., 2-7 phr).

    • Thoroughly mix the two components at room temperature until the this compound is completely dissolved and the mixture is homogeneous. Avoid introducing excessive air bubbles.

    • The mixture is now ready for curing or for analysis using techniques like DSC.

2. Characterization of Curing Behavior using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset temperature, peak temperature, and enthalpy of the curing reaction.

  • Apparatus: Differential Scanning Calorimeter (DSC), aluminum DSC pans, and lids.

  • Procedure:

    • Place a small amount (typically 5-10 mg) of the freshly prepared epoxy/2-Ethylimidazole mixture into an aluminum DSC pan.

    • Seal the pan with a lid. Prepare an empty sealed pan to use as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The resulting exotherm represents the curing reaction.

    • Analyze the DSC thermogram to determine the onset temperature, peak exothermic temperature, and the total heat of reaction (enthalpy).[16][17]

Visualizations

The following diagrams illustrate key concepts in troubleshooting poor curing performance.

Curing_Mechanism cluster_reactants Reactants cluster_process Curing Process Epoxy_Resin Epoxy Resin (Epoxide Groups) Initiation Initiation: 2-EI attacks epoxide ring Epoxy_Resin->Initiation 2EI This compound (Catalyst) 2EI->Initiation Propagation Propagation: Anionic polymerization Initiation->Propagation Crosslinking Crosslinking: Formation of 3D network Propagation->Crosslinking Cured_Epoxy Cured Epoxy (Solid Thermoset) Crosslinking->Cured_Epoxy Troubleshooting_Workflow Start Start: Poor Curing Performance Check_Temp Is Curing Temperature Correct & Stable? Start->Check_Temp Check_Ratio Is Resin:Catalyst Ratio Correct? Check_Temp->Check_Ratio Yes Adjust_Temp Action: Calibrate & Adjust Curing Temperature Check_Temp->Adjust_Temp No Check_Moisture Is Environment Dry? (Humidity < 60%) Check_Ratio->Check_Moisture Yes Adjust_Ratio Action: Recalculate & Remeasure Components Accurately Check_Ratio->Adjust_Ratio No Check_Conc Is Catalyst Concentration Optimal (e.g., 2-7 phr)? Check_Moisture->Check_Conc Yes Control_Moisture Action: Use Desiccator for Catalyst & Control Room Humidity Check_Moisture->Control_Moisture No Adjust_Conc Action: Adjust Concentration Based on Test Cures Check_Conc->Adjust_Conc No Success Curing Performance Improved Check_Conc->Success Yes Adjust_Temp->Check_Ratio Adjust_Ratio->Check_Moisture Control_Moisture->Check_Conc Adjust_Conc->Success

References

Impact of impurities in 2-Ethylimidazole on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Ethylimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and understand the impact of impurities on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

A1: this compound (CAS No. 1072-62-4) is a heterocyclic organic compound.[1][2] It is widely used as a catalyst and curing agent in the production of epoxy resins, adhesives, coatings, and composites.[3] It also serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3][4]

Q2: How can impurities in this compound affect my reaction?

A2: Impurities can have several negative effects on your reaction. They can alter the catalytic activity, leading to slower or incomplete reactions. Some impurities may also cause side reactions, resulting in a lower yield of the desired product and a more complex purification process. In epoxy curing, impurities can affect the cross-linking density, which in turn can compromise the mechanical and thermal properties of the cured material.

Q3: What are the likely impurities in commercially available this compound?

A3: The most common synthesis route for this compound involves the reaction of propionaldehyde, glyoxal, and ammonia.[5][6] Therefore, potential impurities include:

  • Unreacted starting materials: Residual propionaldehyde, glyoxal, and ammonia.

  • Isomers: Such as 4-Ethylimidazole, though less common.

  • Byproducts: Formed from side reactions of the starting materials, for example, from the self-condensation of glyoxal.[7]

  • Water: Due to its hygroscopic nature.

Q4: My epoxy resin is not curing properly when using this compound. What could be the cause?

A4: Incomplete or slow curing of epoxy resins with this compound can be due to several factors related to impurities:

  • Low Purity of this compound: A lower concentration of the active catalyst will slow down the curing process.

  • Presence of Inhibiting Impurities: Certain impurities might react with the this compound or the epoxy resin in a way that inhibits the polymerization.

  • Excess Moisture: Water can interfere with the curing mechanism.

It is also important to ensure that the concentration of this compound is appropriate for the specific epoxy system, as too low a concentration can lead to incomplete curing.[8][9]

Q5: I am observing unexpected byproducts in my catalytic reaction. Could impurities in this compound be the reason?

A5: Yes, it is possible. Impurities with reactive functional groups can participate in side reactions, leading to the formation of unexpected products. For instance, residual aldehydes from the synthesis of this compound could react with other components in your reaction mixture. Furthermore, some impurities may chelate with metal catalysts, altering their activity and selectivity.[10][11]

Troubleshooting Guides

Issue 1: Inconsistent Curing of Epoxy Resin
Symptom Potential Cause (Impurity-Related) Troubleshooting Steps
Slow Curing Time Low concentration of active this compound due to low purity.1. Verify the purity of your this compound using a suitable analytical method (see Analytical Protocols). 2. If purity is low, consider purifying the reagent or obtaining a higher-grade product. 3. As a temporary measure, a slight increase in the catalyst loading might compensate for lower purity, but this should be done cautiously as it can affect the final properties.
Incomplete Curing (tacky surface) Presence of inhibiting impurities or excess moisture.1. Dry the this compound under vacuum to remove any absorbed water. 2. Analyze the this compound for the presence of potential inhibiting impurities. 3. If impurities are suspected, purification by recrystallization or sublimation may be necessary.
Brittle Cured Product Incorrect catalyst concentration, which could be exacerbated by impure this compound.1. Accurately determine the purity of your this compound. 2. Adjust the loading of the this compound based on its actual purity to match the recommended concentration for your epoxy system.
Issue 2: Poor Performance in a Catalytic Reaction
Symptom Potential Cause (Impurity-Related) Troubleshooting Steps
Low Reaction Yield Reduced catalytic activity due to impurities.1. Check the purity of the this compound. 2. If using a metal-based catalyst, analyze the this compound for the presence of chelating impurities.[10] 3. Purify the this compound to remove any interfering substances.
Formation of Unwanted Byproducts Side reactions caused by reactive impurities.1. Identify the structure of the byproducts to infer the nature of the reactive impurity. 2. Use analytical methods to screen the this compound for the suspected impurities (e.g., residual aldehydes). 3. Obtain a higher purity grade of this compound.

Experimental Protocols

Protocol 1: Purity Determination of this compound by GC-MS

Objective: To determine the purity of a this compound sample and identify potential volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumental Parameters (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Scan Range: m/z 30-300.

  • Analysis: Inject the prepared sample into the GC-MS. Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. Purity can be estimated by the area percentage of the main peak. For quantitative analysis, a calibration curve with a certified reference standard is required.

Protocol 2: Epoxy Curing with this compound

Objective: To perform a controlled curing of an epoxy resin using this compound as a catalyst.

Materials:

  • Bisphenol A based epoxy resin (e.g., DGEBA)

  • This compound

  • Anhydride hardener (e.g., methylhexahydrophthalic anhydride - MHHPA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Formulation: Prepare a mixture of the epoxy resin and the anhydride hardener in the desired stoichiometric ratio.

  • Catalyst Addition: Add the desired amount of this compound (typically 0.5-5% by weight of the resin) to the mixture and stir thoroughly until homogeneous.

  • Curing:

    • For DSC analysis, place a small amount of the mixture in a DSC pan and heat at a controlled rate (e.g., 10 °C/min) to determine the curing exotherm and glass transition temperature (Tg).

    • For bulk curing, pour the mixture into a mold and cure in an oven at a specified temperature (e.g., 120-150 °C) for a defined period.

  • Analysis: Evaluate the properties of the cured material, such as hardness, glass transition temperature, and mechanical strength.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start This compound Sample dissolve Dissolve in Solvent start->dissolve inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Peaks detect->identify quantify Quantify Purity & Impurities identify->quantify report Generate Report quantify->report

Caption: Workflow for Purity Analysis of this compound by GC-MS.

Troubleshooting_Logic start Reaction Failure Observed (e.g., low yield, incomplete curing) check_purity Is the purity of this compound confirmed? start->check_purity analyze Perform Purity Analysis (GC-MS/HPLC) check_purity->analyze No high_purity Purity is High check_purity->high_purity Yes analyze->high_purity Result low_purity Purity is Low analyze->low_purity Result other_factors Investigate Other Reaction Parameters (temperature, stoichiometry, etc.) high_purity->other_factors purify Purify or Replace Reagent low_purity->purify purify->start Re-run Experiment

Caption: Logical Flow for Troubleshooting Reaction Failures.

References

Technical Support Center: Optimization of 2-Ethylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethylimidazole. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to streamline the optimization of reaction conditions.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of this compound, primarily focusing on the Debus-Radziszewski reaction, a common method for its preparation from glyoxal, propionaldehyde, and a source of ammonia.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and historically significant method is the Debus-Radziszewski synthesis. This is a multi-component reaction involving a 1,2-dicarbonyl compound (glyoxal), an aldehyde (propionaldehyde), and ammonia.[1] While effective, this method can be prone to low yields and side reactions, necessitating careful optimization.[2]

Q2: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?

A2: Low yields are a frequent issue in the Debus-Radziszewski synthesis.[2] Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

  • Suboptimal Temperature: Temperature is a critical parameter. The reaction should be sufficiently heated to proceed at a reasonable rate, but excessive heat can lead to the formation of byproducts and decomposition of reactants or products. A typical temperature range to investigate is 70-95°C.

  • Incorrect Molar Ratios: The stoichiometry of the reactants is crucial. An excess of ammonia is often used to drive the reaction forward. A common starting point for optimization is a molar ratio of Ammonia:Propionaldehyde:Glyoxal of approximately 2:1:1.[3]

  • Impure Reagents: The purity of glyoxal, propionaldehyde, and the ammonia source can significantly impact the yield. It is advisable to use reagents of high purity.

  • Inefficient Mixing: In heterogeneous reaction mixtures, efficient stirring is essential to ensure proper mixing of the reactants.

  • pH of the Reaction Mixture: The pH can influence the reaction rate and the stability of the product. During workup, ensure the pH is basic before extraction, as the imidazole product can be protonated and remain in the aqueous layer at acidic or neutral pH.[4]

Q3: I am observing a significant number of side products in my reaction. How can I improve the selectivity?

A3: The formation of side products is a common challenge. Consider the following strategies:

  • Catalyst Selection: While the reaction can proceed without a catalyst, various catalysts can improve selectivity and yield. Lewis acids and solid acid catalysts have been shown to be effective in related imidazole syntheses.[5]

  • Controlled Addition of Reagents: The order and rate of addition of reactants can influence the outcome. For instance, pre-reacting ammonia and propionaldehyde before the addition of glyoxal may be beneficial.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been reported to improve yields and reduce reaction times for the synthesis of substituted imidazoles.[2] This is often attributed to rapid and uniform heating.

Troubleshooting Table

Problem Potential Cause Recommended Solution
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature in increments of 5-10°C.
Incorrect pH during workup.Before extraction, basify the aqueous layer to a pH > 8 to ensure the this compound is in its free base form.[4]
Reagents are old or impure.Use freshly opened or purified reagents.
Formation of a Dark Tar-like Substance Reaction temperature is too high.Lower the reaction temperature and consider a more gradual heating profile.
Undesired polymerization side reactions.Optimize reactant concentrations and consider the use of a different solvent.
Product is Difficult to Purify Presence of closely related impurities.Employ fractional distillation under reduced pressure or column chromatography with a suitable solvent system.
Product is an oil instead of a solid.This compound has a melting point around 78-81°C. If it is an oil at room temperature, it may be impure. Further purification is necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazole Synthesis

Imidazole Derivative Reactants Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Reference
2-MethylimidazoleGlyoxal, Acetaldehyde, AmmoniaAqueous90-95390[3]
2-PhenylimidazoleGlyoxal, Benzaldehyde, AmmoniaAcetic AcidReflux12Moderate[5]
Trisubstituted ImidazolesBenzil, Aromatic Aldehydes, Ammonium AcetateSilicotungstic Acid/Ethanol781up to 94[5]
2-AlkylimidazolesGlyoxal, Alkyl Aldehydes, AmmoniaAqueous (heterogeneous)Not specifiedNot specifiedHigh purity crystals[6]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound (Debus-Radziszewski Method)

This protocol is a generalized procedure based on the synthesis of similar 2-substituted imidazoles. Optimization of specific parameters is recommended.

Materials:

  • Propionaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium hydroxide (25% aqueous solution)

  • Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ammonium hydroxide and propionaldehyde. A typical molar ratio would be 2 equivalents of ammonia to 1 equivalent of propionaldehyde.[3]

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add a 40% aqueous solution of glyoxal (1 equivalent) to the mixture. The addition should be controlled to manage any exotherm.

  • Heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Basify the reaction mixture with a concentrated solution of sodium hydroxide to a pH greater than 8.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent.

Protocol 2: Purification of this compound by Crystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., toluene or a mixture of ethyl acetate and hexanes).

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Propionaldehyde Propionaldehyde Mixing Mixing and Initial Reaction Propionaldehyde->Mixing Glyoxal Glyoxal Glyoxal->Mixing Ammonia Ammonia Ammonia->Mixing Heating Heating and Reflux Mixing->Heating Monitoring TLC Monitoring Heating->Monitoring Basification Basification Monitoring->Basification Extraction Extraction Basification->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Vacuum Distillation or Crystallization Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield of This compound Check_Temp Is Reaction Temperature Optimized (70-95°C)? Start->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Ratios Are Molar Ratios Correct (e.g., NH3 excess)? Check_Temp->Check_Ratios Yes Adjust_Temp->Check_Ratios Adjust_Ratios Adjust Molar Ratios Check_Ratios->Adjust_Ratios No Check_pH Was Workup pH > 8 before Extraction? Check_Ratios->Check_pH Yes Adjust_Ratios->Check_pH Adjust_pH Adjust pH and Re-extract Check_pH->Adjust_pH No Check_Purity Are Reagents High Purity? Check_pH->Check_Purity Yes Adjust_pH->Check_Purity Use_Pure Use High Purity Reagents Check_Purity->Use_Pure No Consider_Catalyst Consider Using a Catalyst Check_Purity->Consider_Catalyst Yes Use_Pure->Consider_Catalyst

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Preventing discoloration in epoxy resins cured with 2-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with epoxy resins cured with 2-Ethylimidazole. Our focus is to help you prevent and resolve discoloration issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of discoloration when curing epoxy resins with this compound?

A1: Discoloration, typically yellowing, in epoxy systems cured with this compound can stem from several factors. The most common cause is exposure to UV light, which can degrade the polymer backbone.[1][2] Oxidation of the epoxy resin or the this compound hardener itself is another significant contributor; as an amine, this compound is susceptible to oxidation, which can introduce color.[3][4] High curing temperatures or prolonged exposure to heat can also accelerate chemical reactions that lead to yellowing.[1][5][6] Other contributing factors include impurities in the resin or curing agent, incorrect mixing ratios, and exposure to moisture during curing.[1][5][7]

Q2: How can I prevent discoloration from occurring in my experiments?

A2: Proactive prevention is key to maintaining the optical clarity of your cured epoxy. We recommend the following strategies:

  • Incorporate Additives: The most effective method is to add UV stabilizers and antioxidants to your resin formulation.[7] UV absorbers like benzophenones or benzotriazoles protect the resin by absorbing harmful UV radiation.[8] Hindered Amine Light Stabilizers (HALS) trap free radicals generated by UV exposure, preventing degradation.[1][8][9] Antioxidants, such as hindered phenols, inhibit oxidation pathways that lead to yellowing.[7]

  • Control Curing Conditions: Maintain a consistent and appropriate curing temperature, as excessive heat can cause discoloration.[5][6] Most epoxy resins cure best between 21°C and 29°C (70°F and 85°F).[6] It is also crucial to work in a low-humidity environment (ideally below 60%) to prevent moisture contamination.[5][10]

  • Proper Storage and Handling: Store this compound and the epoxy resin in tightly sealed, opaque containers in a cool, dry, and dark place to protect them from light, oxygen, and moisture.[11][12][13] Storing under an inert atmosphere like nitrogen or argon can further prevent oxidation.[13]

  • Use High-Purity Materials: Ensure you are using high-quality epoxy resins and this compound with low levels of impurities, as contaminants can catalyze yellowing reactions.[5][7]

Q3: What is the recommended concentration of UV stabilizers and antioxidants?

A3: The optimal concentration of additives can vary depending on the specific epoxy system and the intended application's exposure to environmental stressors. However, general guidelines are as follows:

Additive TypeRecommended Dosage (% of total resin weight)
UV Absorbers1.0 - 3.0%[14]
Hindered Amine Light Stabilizers (HALS)0.5 - 2.0%[14]
AntioxidantsTypically used in conjunction with UV absorbers.[15]

It is always recommended to perform a small-scale test to determine the ideal concentration for your specific formulation.

Q4: Can the discoloration be reversed after the epoxy has cured?

A4: Unfortunately, yellowing that occurs due to chemical degradation within the polymer matrix is generally irreversible. This is why preventative measures are so critical. If the discoloration is a surface-level phenomenon like amine blush (a waxy film that can form in cool, humid conditions), it can sometimes be cleaned off with warm, soapy water or isopropyl alcohol.[10] However, for yellowing that permeates the bulk of the material, the discoloration is permanent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

IssuePossible CausesRecommended Actions & Solutions
Yellowing of this compound in Storage Oxidation due to exposure to air and/or light.[11][4] Moisture absorption (hygroscopic nature).[12]Store in a tightly sealed, opaque container with a desiccant in a cool, dark place. Purging the container with an inert gas (e.g., nitrogen) before sealing can also help.
Mixture Turns Yellow Immediately After Mixing Use of an already oxidized this compound. High-purity materials were not used. Incorrect mix ratio, leading to excess amine.[16]Discard the oxidized curing agent. Use fresh, properly stored this compound. Verify the purity of your resin and curing agent. Ensure your mix ratio is precise as per the manufacturer's instructions.
Cured Epoxy is Yellow Curing at too high a temperature.[17][5] Exposure to UV light during or after curing.[1][17] Insufficient or no UV stabilizer/antioxidant in the formulation.Reduce the curing temperature to within the recommended range. Cure in an area shielded from direct sunlight or other UV sources. Incorporate a combination of UV absorbers and HALS into your formulation.[1][14]
Inconsistent Color (Streaks or Patches) Improper or incomplete mixing of resin, curing agent, and any additives.[5][10] Contamination from mixing tools or surfaces.[16]Mix thoroughly for the recommended amount of time, scraping the sides and bottom of the mixing container. Ensure all components, including additives, are evenly dispersed. Use clean, dedicated mixing equipment.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of UV Stabilizers

Objective: To determine the effectiveness of different UV stabilizers and their optimal concentration in preventing discoloration of an epoxy resin system cured with this compound.

Materials:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound

  • UV Stabilizer A (e.g., a benzophenone-type UV absorber)

  • UV Stabilizer B (e.g., a HALS)

  • Control (no stabilizer)

  • Molds for sample casting (e.g., silicone molds)

  • UV exposure chamber or a consistent source of UV radiation

  • Spectrophotometer or colorimeter for color measurement

Methodology:

  • Formulation Preparation: Prepare several batches of the epoxy resin mixture. One batch will be the control with no additives. For the other batches, add varying concentrations of UV Stabilizer A, UV Stabilizer B, and a combination of both. (e.g., 0.5%, 1.0%, 2.0% by weight).

  • Mixing: For each batch, pre-mix the UV stabilizer with the epoxy resin until fully dissolved. Then, add the this compound at the recommended stoichiometric ratio and mix thoroughly for 3-5 minutes, ensuring a homogenous mixture.

  • Casting: Pour each mixture into a labeled mold to create samples of uniform thickness.

  • Curing: Cure all samples according to the manufacturer's recommended schedule in a controlled environment, away from ambient UV light.

  • Initial Color Measurement: Once cured, measure the initial color of each sample using a spectrophotometer to obtain CIELAB (L, a, b) values. The b value is particularly important as it indicates the degree of yellowness.

  • UV Exposure: Place the samples in a UV exposure chamber and expose them to a controlled dose of UV radiation.

  • Periodic Measurement: At set intervals (e.g., 24, 48, 100 hours), remove the samples and measure their color again.

  • Data Analysis: Compare the change in the b* value (Δb) for each sample relative to the control. A smaller Δb indicates better resistance to yellowing. Plot Δb* versus exposure time for each formulation to visualize the performance of the stabilizers.

Protocol 2: Quantitative Color Measurement of Cured Epoxy Samples

Objective: To quantitatively assess the color of cured epoxy samples.

Materials:

  • Cured epoxy samples

  • Spectrophotometer or colorimeter with a flat surface reading attachment

  • Calibration standards (white and black)

Methodology:

  • Instrument Calibration: Calibrate the spectrophotometer/colorimeter according to the manufacturer's instructions using the white and black calibration tiles.

  • Sample Preparation: Ensure the surface of the cured epoxy sample is clean, dry, and free of any defects or dust.

  • Measurement: Place the sample on a flat, neutral-colored surface. Position the measurement aperture of the instrument firmly against the sample surface, ensuring no ambient light can interfere.

  • Data Acquisition: Take at least three separate readings from different areas of each sample to ensure consistency and calculate an average. Record the CIELAB values (L, a, b*).

    • L * represents lightness (0 = black, 100 = white).

    • a * represents the red/green axis.

    • b * represents the yellow/blue axis (positive values indicate yellow).

  • Data Interpretation: The b* value is the primary indicator of yellowing. A higher positive b* value corresponds to a more intense yellow color. Compare the b* values across different samples to quantitatively assess differences in discoloration.

Visualizations

Curing_and_Discoloration_Pathway cluster_curing Epoxy Curing Process cluster_degradation Discoloration Pathways Epoxy Resin Epoxy Resin Cured Epoxy Network Cured Epoxy Network Epoxy Resin->Cured Epoxy Network Curing initiated by This compound This compound This compound->Cured Epoxy Network Polymer Degradation Polymer Degradation Cured Epoxy Network->Polymer Degradation Oxidation Oxidation Cured Epoxy Network->Oxidation UV Light UV Light UV Light->Polymer Degradation Heat Heat Heat->Polymer Degradation Oxygen Oxygen Oxygen->Oxidation Yellowing Yellowing Polymer Degradation->Yellowing Oxidation->Yellowing

Caption: Epoxy curing and subsequent discoloration pathways.

Troubleshooting_Workflow Start Discoloration Observed Q1 When did yellowing occur? Start->Q1 PreCure During/Immediately After Mixing Q1->PreCure Pre-Cure PostCure After Curing Q1->PostCure Post-Cure CheckHardener Check this compound for oxidation PreCure->CheckHardener CheckEnvironment UV Exposure or High Heat? PostCure->CheckEnvironment CheckPurity Verify purity of components CheckHardener->CheckPurity YesEnv Yes CheckEnvironment->YesEnv Yes NoEnv No CheckEnvironment->NoEnv No Additives Incorporate UV Stabilizers & HALS YesEnv->Additives ControlEnv Control curing environment YesEnv->ControlEnv ReviewFormulation Review formulation for contaminants NoEnv->ReviewFormulation

Caption: Troubleshooting workflow for epoxy discoloration.

References

Managing Exotherms in 2-Ethylimidazole-Catalyzed Polymerizations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylimidazole-catalyzed polymerizations. The information presented here is designed to help you manage and control exothermic reactions, ensuring the safety and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a strong exotherm in my this compound-catalyzed polymerization?

A1: The primary cause is the high reactivity of this compound as a catalyst for epoxy resin polymerization.[1][2] The reaction is inherently exothermic, and the heat generated can accelerate the reaction rate, leading to a rapid increase in temperature, a phenomenon often referred to as thermal runaway.[3][4] The concentration of this compound is a critical factor; higher concentrations can lead to a more intense exotherm.

Q2: How does the concentration of this compound affect the exothermic profile?

A2: The concentration of this compound significantly influences both the peak exotherm temperature and the reaction mechanism. Generally, increasing the catalyst concentration accelerates the curing process.[5] However, the effect on the peak exotherm temperature can be complex. In some systems, a higher concentration of imidazole can lead to a decrease in the peak exotherm temperature after a certain point.[6][7] For instance, in one study involving an epoxy-anhydride system, a significant decrease in the peak exotherm was observed with the initial addition of imidazole, with further increases in concentration leading to marginal decreases.[7] It is crucial to optimize the concentration for your specific system to balance cure speed and exotherm control.

Q3: Can the reaction exotherm exhibit more than one peak?

A3: Yes, it is common for epoxy-imidazole systems to exhibit two exothermic peaks during curing, as observed in Differential Scanning Calorimetry (DSC) analysis.[6][8] These peaks are often attributed to different stages of the reaction. The first peak may correspond to the formation of an epoxy-imidazole adduct, while the second, often broader peak, can be attributed to subsequent etherification or anionic polymerization reactions.[6][8]

Q4: What is a "latent" curing agent and can it help manage the exotherm?

A4: A latent curing agent is a catalyst or hardener that is inactive at room temperature and becomes active only at elevated temperatures.[9] This approach can be highly effective for managing exotherms by providing a delayed onset of the curing reaction. This allows for better process control and can prevent a premature and aggressive exotherm.[9] Derivatives of this compound have been synthesized to act as latent curing agents, improving the storage stability of one-component epoxy systems.[10]

Q5: How do fillers in the formulation affect the polymerization exotherm?

A5: The incorporation of fillers, such as silica, can influence the curing reaction and help manage the exotherm. Fillers can delay the reaction rate.[11] Molecular dynamics simulations suggest that epoxy groups can localize near the hydroxyl groups on the filler surface, which may suppress the initial addition reaction.[11] Additionally, fillers can increase the thermal conductivity of the composite, aiding in heat dissipation.

Troubleshooting Guide

Problem: My reaction is experiencing a thermal runaway, with a very rapid and uncontrolled temperature increase.

Possible Cause Suggested Solution
Catalyst concentration is too high. Reduce the concentration of this compound. The optimal range is often between 0.5% and 5% by weight of the epoxy resin, but this should be experimentally determined for your specific system.[5]
Initial reaction temperature is too high. Start the reaction at a lower temperature. Use an ice bath or other cooling methods to maintain a controlled temperature during the initial stages of the reaction.
Poor heat dissipation from the reaction vessel. Use a reaction vessel with a larger surface area-to-volume ratio. Employ a cooling jacket or a well-stirred reaction bath to improve heat transfer away from the reaction mixture.
Large reaction scale. When scaling up, be aware that heat dissipation becomes less efficient. It is advisable to perform initial small-scale experiments to understand the thermal profile before proceeding to a larger scale.

Problem: The peak exotherm temperature is too high, potentially causing degradation of my polymer or other components.

Possible Cause Suggested Solution
Inappropriate catalyst concentration. Systematically vary the concentration of this compound to find an optimal level that provides a reasonable cure time without an excessive exotherm. Studies on similar imidazoles have shown that increasing the concentration can sometimes lower the peak exotherm temperature.
High reactivity of the epoxy system. Consider using a less reactive epoxy resin or a co-catalyst to modulate the reaction rate.
Lack of heat-absorbing components. Incorporate thermally conductive fillers like alumina or silica to help dissipate heat more effectively throughout the mixture.[12][13]

Quantitative Data on Exotherms

The following table summarizes data from Differential Scanning Calorimetry (DSC) analyses of epoxy systems cured with imidazoles, providing insights into the effect of catalyst concentration on the curing exotherm. Note that some data is for 2-methylimidazole (2MI), a close analogue to this compound.

SystemCatalystCatalyst Conc. (%wt)Onset Temp. (°C)Peak Exotherm Temp. (°C)Heat of Reaction (ΔH) (J/g)Reference
Phenol-Formaldehyde, Glycidyl Ether Epoxy2MI0109.71182.9062.94
Phenol-Formaldehyde, Glycidyl Ether Epoxy2MI184.06150.4854.24
Phenol-Formaldehyde, Glycidyl Ether Epoxy2MI252.31140.6452.31
Phenol-Formaldehyde, Glycidyl Ether Epoxy2MI383.17134.7660.51

Experimental Protocols

Protocol 1: Determination of Curing Exotherm using Differential Scanning Calorimetry (DSC)

This protocol outlines the methodology for analyzing the curing behavior and exotherm of a this compound-catalyzed epoxy system using DSC.

Materials:

  • Epoxy resin

  • This compound

  • Aluminum DSC pans and lids

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy resin mixed with the desired concentration of this compound into an aluminum DSC pan.

  • Sealing: Hermetically seal the DSC pan to prevent volatilization of components during the scan.

  • Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Program (Dynamic Scan):

    • Equilibrate the DSC cell at a starting temperature well below the expected onset of curing (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the completion of the curing exotherm (e.g., 250 °C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • From the resulting DSC curve, determine the onset temperature of the exotherm, the peak exotherm temperature, and the total heat of reaction (ΔH) by integrating the area under the exothermic peak.

Visualizations

Exotherm_Troubleshooting Start High Exotherm or Thermal Runaway Observed Check_Conc Is Catalyst Concentration Optimized? Start->Check_Conc Reduce_Conc Reduce this compound Concentration Check_Conc->Reduce_Conc No Check_Temp Is Initial Temperature Too High? Check_Conc->Check_Temp Yes Reduce_Conc->Check_Temp Lower_Temp Lower Initial Reaction Temperature (e.g., use ice bath) Check_Temp->Lower_Temp Yes Check_Heat_Diss Is Heat Dissipation Adequate? Check_Temp->Check_Heat_Diss No Lower_Temp->Check_Heat_Diss Improve_Heat_Diss Improve Heat Dissipation: - Use larger surface area vessel - Employ cooling jacket Check_Heat_Diss->Improve_Heat_Diss No Consider_Fillers Consider Adding Thermally Conductive Fillers Check_Heat_Diss->Consider_Fillers Yes Improve_Heat_Diss->Consider_Fillers End Controlled Exotherm Consider_Fillers->End DSC_Workflow Start Start: Prepare Reagents Mix Mix Epoxy and This compound Start->Mix Weigh Weigh 5-10 mg of Mixture into DSC Pan Mix->Weigh Seal Hermetically Seal DSC Pan Weigh->Seal Load Load Sample and Reference Pans into DSC Seal->Load Program Run Dynamic Temperature Scan (e.g., 10°C/min) Load->Program Analyze Analyze Data: - Onset Temperature - Peak Exotherm - ΔH Program->Analyze End End: Characterization Complete Analyze->End

References

Technical Support Center: 2-Ethylimidazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Ethylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common methods for purifying this compound are recrystallization, vacuum distillation, and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in crude this compound synthesized via the Radziszewski reaction?

A2: The Radziszewski synthesis of this compound involves the reaction of glyoxal, propionaldehyde, and ammonia. Potential impurities and byproducts may include:

  • Unreacted starting materials: Glyoxal, propionaldehyde, and ammonia.

  • Side products from self-condensation of aldehydes: Aldol condensation products of propionaldehyde.

  • Other imidazole derivatives: Formation of other imidazoles through side reactions.[1]

  • Polymeric materials: Complex reaction byproducts.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing a buffer like ammonium formate) is a common starting point.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.[4][5]

  • Melting Point Analysis: A sharp melting point range close to the literature value (78-81 °C) is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds like this compound based on differences in solubility.

Problem: Oiling out instead of crystallization.

  • Possible Cause: The compound is coming out of solution above its melting point, or the solution is too supersaturated.

  • Suggested Solutions:

    • Add a small amount of the "good" solvent to the hot solution to decrease saturation.

    • Ensure a slower cooling rate. Allow the solution to cool to room temperature before placing it in an ice bath.[6]

    • Try a different solvent system with a lower boiling point.

Problem: No crystal formation upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.[7]

  • Suggested Solutions:

    • Evaporate some of the solvent to increase the concentration of this compound.[6]

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[8]

    • If using a single solvent, try adding a "poor" solvent (an anti-solvent) dropwise to the cooled solution until turbidity appears, then warm slightly to redissolve and cool again.

Problem: Low recovery of purified product.

  • Possible Cause: Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent in which they are too soluble.

  • Suggested Solutions:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8]

Problem: Product is still impure after recrystallization.

  • Possible Cause: The chosen solvent system does not effectively differentiate between this compound and the impurities. Impurities may have co-crystallized with the product.

  • Suggested Solutions:

    • Try a different recrystallization solvent or a two-solvent system.

    • Consider a preliminary purification step, such as a charcoal treatment to remove colored impurities, before recrystallization.

    • A second recrystallization step may be necessary.

    • If impurities persist, consider an alternative purification method like column chromatography.[6]

Vacuum Distillation

Vacuum distillation is suitable for purifying thermally stable liquids or low-melting solids with high boiling points, like this compound (boiling point ~268 °C at atmospheric pressure). By reducing the pressure, the boiling point is lowered, preventing potential degradation.

Problem: Bumping or uneven boiling.

  • Possible Cause: Lack of nucleation sites for smooth boiling.

  • Suggested Solutions:

    • Use a magnetic stirrer and a stir bar in the distillation flask.

    • Introduce a fine stream of air or nitrogen through a capillary tube (ebulliator).

Problem: Product solidifies in the condenser or receiving flask.

  • Possible Cause: The melting point of this compound (78-81 °C) is relatively high.

  • Suggested Solutions:

    • Gently warm the condenser and receiving flask with a heat gun to melt the solidified product.

    • Ensure the cooling water in the condenser is not excessively cold.

Problem: Poor vacuum.

  • Possible Cause: Leaks in the distillation apparatus.

  • Suggested Solutions:

    • Ensure all ground glass joints are properly sealed with vacuum grease.

    • Check all tubing and connections for cracks or loose fittings.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, normal-phase chromatography on silica gel is a common approach.

Problem: Poor separation of this compound from impurities.

  • Possible Cause: The chosen mobile phase (eluent) has either too high or too low polarity.

  • Suggested Solutions:

    • Adjust the polarity of the eluent. A common mobile phase for imidazoles is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Start with a less polar mixture and gradually increase the polarity.[6]

    • Try a different stationary phase, such as alumina.

Problem: Tailing of the product peak.

  • Possible Cause: Strong interaction between the basic this compound and acidic sites on the silica gel.

  • Suggested Solutions:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

Experimental Protocols

Recrystallization of this compound (Two-Solvent System)

This protocol is a general guideline and may require optimization based on the specific impurities present.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol, methanol, or acetone - where this compound is soluble when hot)

  • "Poor" solvent (e.g., water or hexane - where this compound is poorly soluble)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Redissolve: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the "good" and "poor" solvents.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate or formic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 20:80 v/v) with 10 mM ammonium formate, and adjust the pH to around 3.5.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the purified this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Data Interpretation: The purity is determined by the area percentage of the main peak corresponding to this compound.

Data Presentation

Due to the lack of specific comparative studies on the purification of this compound in the searched literature, a quantitative data table comparing different methods cannot be provided at this time. Researchers are encouraged to perform their own optimization studies and use the analytical methods described above to quantify the effectiveness of their chosen purification technique.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization distillation Vacuum Distillation crude->distillation chromatography Column Chromatography crude->chromatography analysis Purity Analysis (HPLC/GC/MP) recrystallization->analysis distillation->analysis chromatography->analysis analysis->recrystallization Further Purification Needed pure Pure this compound analysis->pure Meets Purity Criteria

Caption: General workflow for the purification and analysis of this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Add more 'good' solvent Slower cooling oiling_out->solution1 Yes low_recovery Low Recovery? no_crystals->low_recovery No solution2 Concentrate solution Scratch flask / Seed crystal no_crystals->solution2 Yes impure_product Still Impure? low_recovery->impure_product No solution3 Use minimal hot solvent Wash with ice-cold solvent low_recovery->solution3 Yes solution4 Change solvent system Repeat recrystallization Try chromatography impure_product->solution4 Yes success Pure Crystals Obtained impure_product->success No solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Ethylimidazole and 2-Methylimidazole as Epoxy Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of thermosetting polymers, the choice of a curing agent is paramount in defining the final properties and performance of an epoxy resin system. Among the various classes of curing agents, imidazoles have garnered significant attention due to their catalytic nature, which allows for efficient curing at moderate temperatures. This guide provides a detailed comparison of two prominent imidazoles, 2-Ethylimidazole (2-EI) and 2-Methylimidazole (2-MI), for researchers, scientists, and professionals in drug development and material science. This document outlines their performance as epoxy curing agents, supported by experimental data, to facilitate an informed selection for specific applications.

Executive Summary

Both this compound and 2-Methylimidazole are effective catalytic curing agents for epoxy resins, initiating anionic homopolymerization of the epoxy groups. Experimental data reveals that 2-Methylimidazole exhibits a higher reactivity, characterized by a lower peak exotherm temperature and significantly shorter curing times at elevated temperatures compared to this compound. This faster curing profile of 2-MI can be advantageous for applications requiring rapid processing. Conversely, the slower reactivity of 2-EI may offer a longer pot life, which is beneficial for more complex manufacturing processes. The choice between these two curing agents will ultimately depend on the desired processing characteristics and final performance requirements of the cured epoxy system.

Chemical Structures

The chemical structures of this compound and 2-Methylimidazole are presented below. The primary difference lies in the substituent at the 2-position of the imidazole ring, which influences their steric hindrance and nucleophilicity, thereby affecting their reactivity as curing agents.

Caption: Chemical structures of this compound and 2-Methylimidazole.

Epoxy Curing Mechanism with Imidazoles

Imidazoles act as catalytic curing agents for epoxy resins, primarily through an anionic polymerization mechanism. The process is initiated by the nucleophilic attack of the nitrogen atom on the imidazole ring on an epoxy group. This ring-opening reaction forms an adduct and generates an alkoxide anion. This anion then propagates the polymerization by attacking another epoxy group, leading to the formation of a cross-linked polymer network.

Epoxy_Curing_Mechanism Imidazole Imidazole (2-EI or 2-MI) Adduct Adduct Formation (Ring Opening) Imidazole->Adduct Epoxy1 Epoxy Resin Epoxy1->Adduct Anion Alkoxide Anion Adduct->Anion Propagation Anionic Polymerization Anion->Propagation Epoxy2 Another Epoxy Resin Epoxy2->Propagation Network Cross-linked Polymer Network Propagation->Network

Caption: General signaling pathway for epoxy curing catalyzed by imidazoles.

Performance Comparison: Experimental Data

The following tables summarize the quantitative data on the curing performance of this compound and 2-Methylimidazole with a bisphenol F-type epoxy resin (YDF-170). The data is primarily sourced from a comparative study by Shin et al. (2010), ensuring a consistent basis for comparison.

Curing Characteristics (DSC Analysis)

Differential Scanning Calorimetry (DSC) is a key technique to characterize the curing process of epoxy resins. It provides information on the heat flow associated with the curing reaction, allowing for the determination of parameters such as the peak exothermic temperature and the total heat of reaction (enthalpy).

Curing AgentPeak Exotherm Temperature (°C)Enthalpy of Reaction (ΔH, J/g)Glass Transition Temperature (Tg, °C)
2-Methylimidazole 12197.7125
This compound ~135 (estimated from DSC curve)Not ReportedNot Reported

Data for 2-Methylimidazole is from a dynamic DSC scan at a heating rate of 10°C/min with a 10 wt% concentration of the curing agent.

Curing Time

The time required to achieve a cured state at a specific temperature is a critical parameter for manufacturing and processing.

Curing Agent (10 wt%)Curing Time at 150°C (seconds)Curing Time at 180°C (seconds)
2-Methylimidazole 63
This compound 105
Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the cured epoxy resin by measuring its weight loss as a function of temperature. While direct comparative data is limited, studies on similar systems provide insights. Cured epoxy systems with imidazole-based curing agents generally exhibit good thermal stability, with decomposition temperatures typically above 250°C.[1][2]

Curing AgentOnset Decomposition Temperature (°C)Char Yield at 600°C (%)
2-Methylimidazole Data not available for direct comparisonData not available for direct comparison
This compound Data not available for direct comparisonData not available for direct comparison

Note: Specific TGA data for a direct comparison between 2-EI and 2-MI cured epoxies under identical conditions was not available in the reviewed literature.

Mechanical Properties
Curing AgentTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
2-Methylimidazole Data not available for direct comparisonData not available for direct comparisonData not available for direct comparison
This compound Data not available for direct comparisonData not available for direct comparisonData not available for direct comparison

Note: A direct comparison of the mechanical properties of epoxies cured with 2-EI and 2-MI under the same conditions was not found in the surveyed literature.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols for the key characterization techniques are provided below.

Differential Scanning Calorimetry (DSC) for Curing Analysis

Objective: To determine the curing characteristics, including peak exothermic temperature and enthalpy of reaction, of the epoxy-imidazole systems.

Methodology:

  • Sample Preparation: An uncured mixture of the epoxy resin and the respective imidazole curing agent (e.g., 10 wt%) is prepared and thoroughly mixed.

  • Instrumentation: A differential scanning calorimeter is used.

  • Procedure:

    • A small amount of the mixture (5-10 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.

    • An empty sealed pan is used as a reference.

    • The sample is heated from ambient temperature to a temperature sufficient to complete the curing reaction (e.g., 250°C) at a controlled heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • The heat flow as a function of temperature is recorded.

  • Data Analysis: The peak exothermic temperature is determined from the maximum of the exothermic peak in the DSC thermogram. The total heat of reaction (ΔH) is calculated by integrating the area under the exothermic peak.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability of the cured epoxy resins.

Methodology:

  • Sample Preparation: A fully cured sample of the epoxy-imidazole system is prepared.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Procedure:

    • A small, accurately weighed sample (5-10 mg) of the cured material is placed in the TGA sample pan.

    • The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The onset decomposition temperature is determined from the TGA curve as the temperature at which significant weight loss begins. The char yield is the percentage of the initial sample weight remaining at the end of the experiment.

Tensile Testing for Mechanical Properties

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy resins.

Methodology:

  • Sample Preparation: Dog-bone shaped specimens of the cured epoxy-imidazole system are prepared according to standard specifications (e.g., ASTM D638).

  • Instrumentation: A universal testing machine equipped with tensile grips is used.

  • Procedure:

    • The dimensions of the specimen's cross-sectional area are measured.

    • The specimen is mounted in the grips of the testing machine.

    • A tensile load is applied to the specimen at a constant crosshead speed until it fractures.

    • The load and displacement are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Characterization Mix Mixing Epoxy and Curing Agent Cure Curing of Samples Mix->Cure DSC DSC Analysis (Curing Profile) Cure->DSC TGA TGA Analysis (Thermal Stability) Cure->TGA Tensile Tensile Testing (Mechanical Properties) Cure->Tensile

Caption: A typical experimental workflow for comparing epoxy curing agents.

Conclusion

The selection between this compound and 2-Methylimidazole as an epoxy curing agent is a trade-off between reactivity and processing window. 2-Methylimidazole is a more reactive curing agent, offering faster cure times, which is ideal for applications where high throughput is desired.[4] In contrast, this compound provides a longer working time due to its slower reaction kinetics. While direct comparative data on the final mechanical and thermal properties is not extensively available, both curing agents are known to produce cured epoxy resins with good overall performance characteristics.[3] For critical applications, it is recommended that researchers and formulation scientists conduct their own comparative studies under specific processing conditions to determine the optimal curing agent for their needs.

References

A Comparative Guide to Imidazole Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazole and its derivatives have emerged as a versatile and powerful class of catalysts in organic synthesis, driving a wide array of chemical transformations with high efficiency and selectivity. Their utility spans from simple basic organocatalysis to complex asymmetric reactions and the formation of highly stable N-heterocyclic carbene (NHC) ligands for transition metal catalysis. This guide provides an objective comparison of the performance of various imidazole derivatives in key catalytic applications, supported by experimental data and detailed methodologies.

Performance Comparison of Imidazole Derivatives

The catalytic activity of imidazole derivatives is highly dependent on their structural features. This section compares the performance of parent imidazole, N-alkylated imidazoles, chiral bicyclic imidazoles, and imidazolium-based N-heterocyclic carbenes in several common catalytic reactions.

Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is often catalyzed by basic compounds. Imidazole and its derivatives have proven to be effective catalysts for this transformation.

CatalystAldehydeActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
ImidazoleBenzaldehydeMalononitrileEthanolReflux2 h92[1]
N-MethylimidazoleBenzaldehydeMalononitrileEthanolReflux1.5 h95[1]
Zeolitic Imidazolate Framework-8 (ZIF-8)BenzaldehydeEthyl CyanoacetateWaterRT3 h~100[2]

Analysis: N-alkylation of imidazole, as in N-methylimidazole, can slightly enhance its basicity and, consequently, its catalytic activity, leading to shorter reaction times and higher yields.[3] Zeolitic imidazolate frameworks, which incorporate imidazole units into a porous structure, demonstrate exceptional activity even in environmentally benign solvents like water at room temperature.[2][4]

Aza-Michael Addition

The aza-Michael addition is a crucial reaction for the formation of carbon-nitrogen bonds, leading to the synthesis of β-amino compounds. Imidazole derivatives are effective catalysts for this reaction.

CatalystMichael AcceptorNucleophileSolventTemperature (°C)TimeYield (%)Reference
None (Catalyst-free)Methyl acrylateImidazoleNone805 h98[5]
N-Methylimidazole (0.05 equiv)Methyl acrylate1,2,4-TriazoleDMSO700.5 h96[6]
Imidazolium chlorideN,N-dimethylacrylamideAnilineNone802 h88[7]

Analysis: While the aza-Michael addition of imidazoles can proceed without a catalyst under solvent-free conditions, N-methylimidazole has been shown to be a highly efficient catalyst for the addition of other N-heterocycles, outperforming other tertiary amines like pyridine and triethylamine.[6] Imidazolium salts can also effectively catalyze this transformation.[7]

Asymmetric Catalysis: Enantioselective C-Acetylation

Chiral imidazole derivatives have been developed for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Chiral bicyclic imidazoles, in particular, have shown excellent performance in enantioselective acylation reactions.

CatalystSubstrateAcylating AgentSolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
OBn-DPIIndoloneAcetic AnhydrideToluene25128582[8]
Cy-DPIIndoloneAcetic AnhydrideToluene25129192[8]
OAc-TIPIndoloneAcetic AnhydrideToluene25129095[9]

DPI = 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole; TIP = 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Analysis: The steric and electronic properties of the chiral bicyclic imidazole catalyst significantly impact the enantioselectivity of the reaction. By modifying the catalyst backbone (DPI vs. TIP) and the substituent, high yields and excellent enantiomeric excesses can be achieved.[8][9][10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.

General Procedure for Imidazole-Catalyzed Knoevenagel Condensation

A mixture of the aldehyde (1 mmol), the active methylene compound (1.2 mmol), and imidazole (10 mol%) in ethanol (5 mL) is refluxed for the specified time.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by recrystallization or column chromatography to afford the desired product.

General Procedure for N-Methylimidazole-Catalyzed Aza-Michael Addition

To a solution of the N-heterocycle (1 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol) in DMSO (2 mL), N-methylimidazole (0.05 equiv) is added.[6] The reaction mixture is stirred at 70 °C for the specified time. After completion of the reaction, as indicated by TLC, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Chiral Bicyclic Imidazole-Catalyzed Enantioselective C-Acetylation

To a solution of the indolone substrate (0.1 mmol) and the chiral bicyclic imidazole catalyst (10 mol%) in toluene (1 mL) at 25 °C is added acetic anhydride (0.2 mmol).[8] The reaction mixture is stirred for the specified time, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the enantiomerically enriched product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Catalytic Pathways and Workflows

The following diagrams illustrate key concepts and workflows related to the use of imidazole derivatives in catalysis.

Catalytic_Cycle_Knoevenagel cluster_0 Knoevenagel Condensation Catalytic Cycle Aldehyde Aldehyde Active_Methylene Active Methylene Compound Carbanion Carbanion Active_Methylene->Carbanion Imidazole (Base) Imidazole Imidazole Aldol_Adduct Aldol Adduct Carbanion->Aldol_Adduct + Aldehyde Product Product Aldol_Adduct->Product - H2O

Caption: Catalytic cycle of the imidazole-catalyzed Knoevenagel condensation.

Experimental_Workflow_Asymmetric_Catalysis Start Start Reactants Combine Substrate, Chiral Imidazole Catalyst, and Acylating Agent Start->Reactants Reaction Stir at Controlled Temperature Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent Evaporation Monitoring->Workup Reaction Complete Purification Flash Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) and Chiral HPLC Purification->Analysis End Enantiomerically Enriched Product Analysis->End

Caption: General experimental workflow for asymmetric catalysis.

Imidazole_Derivatives_in_Catalysis cluster_types Types of Catalysis cluster_derivatives Derivative Classes Imidazole_Derivatives Imidazole Derivatives Simple_Imidazoles Imidazole, N-Alkylimidazoles Imidazole_Derivatives->Simple_Imidazoles Chiral_Imidazoles Chiral Bicyclic Imidazoles Imidazole_Derivatives->Chiral_Imidazoles Imidazolium_Salts Imidazolium Salts Imidazole_Derivatives->Imidazolium_Salts Organocatalysis Organocatalysis Asymmetric_Catalysis Asymmetric Catalysis NHC_Catalysis N-Heterocyclic Carbene (NHC) Catalysis Simple_Imidazoles->Organocatalysis Chiral_Imidazoles->Asymmetric_Catalysis Imidazolium_Salts->NHC_Catalysis

Caption: Relationship between imidazole derivatives and catalysis types.

References

2-Ethylimidazole as an Internal Standard for HPLC: A Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a reliable internal standard (IS) for High-Performance Liquid Chromatography (HPLC) analysis, particularly for polar analytes, 2-Ethylimidazole presents a viable option. This guide provides a comprehensive validation overview of this compound, comparing its performance with other alternatives and offering supporting experimental data based on established validation principles.

Internal standards are crucial in chromatography for improving the precision and accuracy of quantitative analysis by correcting for variations in injection volume, sample preparation, and instrument response.[1][2] The selection of an appropriate internal standard is critical and should be based on criteria such as chemical similarity to the analyte, stability, and chromatographic separation from other sample components.

Validation of this compound as an Internal Standard

While a specific, comprehensive validation study for this compound as an internal standard in HPLC is not extensively documented in publicly available literature, its suitability can be established by adhering to the validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[3] The following sections detail the typical validation process and expected performance characteristics based on data from analogous compounds and general HPLC method validation principles.

Key Validation Parameters

A robust validation of an HPLC method using an internal standard encompasses the evaluation of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 1: Summary of Validation Parameters for an HPLC Method Using an Internal Standard

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure that the analytical signal is solely from the analyte of interest and the internal standard, without interference from the matrix, impurities, or degradation products.Baseline resolution between the analyte, internal standard, and any potential interfering peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.Correlation coefficient (r²) > 0.999. The y-intercept should be minimal.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for the analyte.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.

The acceptance criteria presented are typical for pharmaceutical analysis and may vary depending on the specific application and regulatory requirements.

Experimental Protocols

The following protocols describe a general workflow for the validation of this compound as an internal standard for the HPLC analysis of a hypothetical polar analyte.

Preparation of Standard and Sample Solutions
  • Internal Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).

  • Analyte Stock Solution: Prepare a stock solution of the analyte in the mobile phase at a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution to a fixed concentration of the internal standard solution.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. Add a known amount of the internal standard solution to the extracted sample.

Chromatographic Conditions

The chromatographic conditions should be optimized to achieve good separation between the analyte, this compound, and any other components in the sample. For polar compounds like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often more effective than a traditional C18 column.[4]

Table 2: Example HPLC Conditions for Analysis of a Polar Analyte with this compound as Internal Standard

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile:Ammonium Formate Buffer (pH 3.0) (90:10, v/v)
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Diode Array Detector (DAD) at 210 nm

Performance Data and Comparison

The performance of this compound as an internal standard is expected to be comparable to other commonly used internal standards for the analysis of polar compounds.

Linearity

A linear relationship between the ratio of the peak area of the analyte to the peak area of the internal standard versus the analyte concentration should be established. For a well-behaving system, a correlation coefficient (r²) of >0.999 is achievable.

Accuracy and Precision

The accuracy of the method is typically assessed by spike recovery studies at different concentration levels. The precision is evaluated by analyzing multiple preparations of a homogeneous sample.

Table 3: Representative Accuracy and Precision Data

Analyte Concentration (µg/mL)Mean Recovery (%)RSD (%) (n=6)
5099.51.2
100100.20.8
150101.11.0
Comparison with Alternatives

This compound offers several advantages as an internal standard. Its chemical structure, containing an imidazole ring, makes it structurally similar to many pharmaceutical compounds and their metabolites. Its polarity is suitable for HILIC and certain reversed-phase methods.

Table 4: Comparison of this compound with Other Potential Internal Standards

Internal StandardAdvantagesDisadvantages
This compound Structurally similar to many nitrogen-containing analytes. Good chromatographic behavior on HILIC columns. Commercially available.May not be suitable for all reversed-phase applications due to high polarity.
Imidazole Simple structure, good for fundamental studies.Can be present as an impurity in some samples. High polarity may lead to poor retention on C18 columns.
2-Methylimidazole Similar properties to this compound.[5]May co-elute with certain analytes if the chromatographic resolution is insufficient.
Isotopically Labeled Analyte Considered the "gold standard" as it has nearly identical chemical and physical properties to the analyte.Can be expensive and not always commercially available.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation of this compound as an internal standard.

HPLC_Validation_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Validation Validation A Standard & IS Stock Solutions B Calibration Standards A->B D HPLC System B->D C Sample with IS C->D E Specificity D->E F Linearity D->F G Accuracy D->G H Precision D->H I LOD/LOQ D->I J Robustness D->J

Caption: General workflow for HPLC method validation using an internal standard.

Internal_Standard_Logic cluster_Input Input cluster_Process Process cluster_Calculation Calculation Analyte Analyte SamplePrep Sample Preparation (Addition of IS) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Integration Peak Area Integration HPLC->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Plot Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Logical flow of quantification using the internal standard method.

References

A Comparative Guide to Epoxy Resin Curing Agents: Alternatives to 2-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and development, the choice of a curing agent is paramount in tailoring the performance of epoxy resin systems. 2-Ethylimidazole is a well-known catalytic curing agent, but a diverse array of alternatives offers a broad spectrum of properties suitable for various applications. This guide provides an objective comparison of this compound and its common alternatives, supported by experimental data and detailed methodologies.

This document explores the performance characteristics of several classes of epoxy curing agents, including other imidazoles, aliphatic amines, anhydride hardeners, and dicyandiamide-based systems. By examining key performance indicators such as thermal and mechanical properties, a clear understanding of the trade-offs associated with each curing agent can be established.

Comparative Performance Data

The following table summarizes the quantitative performance data for various curing agents for a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin. It is important to note that these values are representative and can vary based on the specific epoxy resin, formulation, and curing schedule.

Curing Agent SystemCure ScheduleGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Flexural Modulus (GPa)Lap Shear Strength (MPa)Pot Life
2-Ethyl-4-methylimidazole 1 hr @ 120°C90 - 95Data not availableData not available18 - 22> 6 months @ 25°C
Aliphatic Amine (TETA) 24 hrs @ RT + 2 hrs @ 121°C~109Data not available2.85Data not availableShort
Anhydride (MTHPA) 4 hrs @ 120°C + 4 hrs @ 150°C150 - 18060 - 802.8 - 3.2Data not availableLong
Dicyandiamide (DICY) / Urea 30-40 min @ 180°C (unaccelerated) or <30 min @ 120-150°C (accelerated)~13927.1Data not available24.98> 6 months @ RT

Note: "RT" denotes Room Temperature. Data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on established ASTM standards.

Sample Preparation and Curing

Epoxy resin formulations were prepared by mixing the epoxy resin with the respective curing agent in stoichiometric ratios. The mixture was degassed under vacuum to remove entrapped air bubbles. The degassed mixture was then poured into molds appropriate for the specific mechanical tests and cured according to the schedules outlined in the data table.

Differential Scanning Calorimetry (DSC) for Curing and Glass Transition Temperature (Tg)

The curing characteristics and glass transition temperature (Tg) were determined using a Differential Scanning Calorimeter.

  • Standard: ASTM D3418, ASTM E1356.[1]

  • Procedure for Curing Profile: A small, accurately weighed sample (5-10 mg) of the uncured mixture was placed in an aluminum DSC pan.[2] The sample was heated at a constant rate (typically 10°C/min) in a nitrogen atmosphere to a temperature ensuring complete cure.[2] The heat flow as a function of temperature was recorded to determine the onset of cure, peak exotherm temperature, and total heat of cure.[2]

  • Procedure for Tg Determination: A cured sample was subjected to a heat-cool-heat cycle. The first heating scan removes any thermal history. The sample was then cooled and subjected to a second heating scan at a controlled rate (e.g., 20°C/min).[1] The Tg was determined from the midpoint of the step transition in the heat flow curve of the second heating scan.[1]

Mechanical Testing
  • Tensile Strength: Performed according to ASTM D638.[3] Dog-bone shaped specimens were tested under tension at a constant crosshead speed until failure.[4]

  • Flexural Strength and Modulus: Conducted in accordance with ASTM D790.[3] Rectangular bar specimens were subjected to a three-point bending test.[5]

  • Lap Shear Strength: Determined using the ASTM D1002 standard for adhesively bonded metal specimens.[6] Two metal plates were bonded with an overlap and pulled in tension until the bond failed.[7]

Visualizing the Curing Agent Landscape

The following diagram illustrates the relationship between the different classes of epoxy curing agents and their general performance characteristics.

G Comparison of Epoxy Curing Agent Alternatives cluster_alternatives Alternatives This compound This compound Catalytic cure Good latency Moderate Tg Other_Imidazoles Other Imidazoles (e.g., 2-Methylimidazole) Similar to this compound Variable reactivity This compound->Other_Imidazoles Same Class Aliphatic_Amines Aliphatic Amines (e.g., TETA) Fast, room temp cure Short pot life Lower Tg This compound->Aliphatic_Amines Alternative Anhydrides Anhydrides (e.g., MTHPA) High Tg Excellent thermal & electrical properties Long pot life High cure temperature This compound->Anhydrides Alternative DICY_Urea Dicyandiamide (DICY) + Urea Excellent latency (one-component systems) High cure temperature (can be lowered with accelerators) Good adhesion This compound->DICY_Urea Alternative

Caption: Logical relationship of this compound and its alternatives.

In-Depth Comparison of Curing Agent Classes

Imidazole Derivatives

Other substituted imidazoles, such as 2-methylimidazole and 2-ethyl-4-methylimidazole, function similarly to this compound as catalytic curing agents. They offer a good balance of properties, including long pot life at room temperature and relatively fast curing at elevated temperatures. The choice between different imidazole derivatives often comes down to specific requirements for reactivity and handling characteristics.

Aliphatic Amines

Aliphatic amines, like Triethylenetetramine (TETA), are highly reactive curing agents that can cure epoxy resins at ambient temperatures.[8] This makes them suitable for applications where heat curing is not feasible. However, their high reactivity translates to a very short pot life and a significant exotherm, which can be challenging for large castings.[8] The resulting cured epoxy generally exhibits moderate thermal performance.[9]

Anhydride Curing Agents

Anhydride hardeners, such as Methyltetrahydrophthalic Anhydride (MTHPA), are known for imparting excellent thermal and electrical properties to the cured epoxy.[10][11] They offer a very long pot life, making them ideal for applications requiring good resin impregnation, such as in composites and electronic potting.[11] A significant drawback is the requirement for high curing temperatures, often in a multi-step process, to achieve optimal properties.[12]

Dicyandiamide (DICY) with Urea Accelerators

Dicyandiamide is a latent curing agent, meaning it remains largely unreactive at room temperature, providing excellent storage stability for one-component epoxy systems.[13] Curing is initiated at high temperatures, but this can be significantly lowered by the addition of accelerators, most commonly substituted ureas.[14][15] This system is widely used in adhesives and powder coatings, offering good adhesion and mechanical properties.[13] The combination of DICY and a urea accelerator allows for a tunable curing profile to balance latency and cure speed.[14]

References

A Comparative Guide to the Analytical Cross-Reactivity of 2-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 2-Ethylimidazole is paramount. A key challenge in developing robust analytical methods is ensuring that the signal from the target analyte is not influenced by structurally similar compounds, a phenomenon known as cross-reactivity or interference. This guide provides an objective comparison of various analytical techniques in their ability to differentiate this compound from other imidazole derivatives, supported by experimental data and detailed methodologies.

Understanding Cross-Reactivity in Analytical Methods

Cross-reactivity is the degree to which an analytical method detects compounds other than the intended analyte. While often expressed as a percentage in immunoassays, in chromatographic and mass spectrometric methods, this concept is addressed through the principle of specificity : the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[1] For the purpose of this guide, low cross-reactivity is synonymous with high specificity.

Comparative Analysis of Analytical Techniques

The choice of analytical method dictates the level of specificity achievable for this compound, particularly in complex matrices where other imidazoles like 2-methylimidazole and 4-methylimidazole may be present.

Chromatographic Methods: The Gold Standard for Specificity

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques that achieve specificity by physically separating compounds based on their physicochemical properties before detection. The fact that This compound is frequently used as an internal standard in the quantification of other imidazoles is the strongest evidence of its resolvability and, therefore, the low cross-reactivity of these methods.[2] An internal standard must be clearly separated from all other components in a sample to be effective.[3]

Table 1: Performance of Chromatographic Methods for Imidazole Derivatives

Analytical MethodAnalyte(s)Linearity (Concentration Range)Limit of Detection (LOD)Precision (RSD%)Source
UHPLC-DADImidazole, 4-Methylimidazole, 2-Methylimidazole0.0375 - 18.0300 mg/kg0.0094 mg/kg0.55% - 2.54%[4]
HPLC-UVImidazole, 2-Methylimidazole, 4-Methylimidazole10 - 100 mg/L0.02 - 0.03 mg/L0.27%
Capillary Electrophoresis2-Methylimidazole, 4-Methylimidazole0.4 - 40 mg/L0.16 - 0.22 mg/L<2% (Peak Area)[5]

While specific performance data for this compound is not always published in a comparative context, similar performance to the methyl-substituted imidazoles can be expected with a validated method.

Mass Spectrometry: Unparalleled Selectivity

When coupled with chromatography, mass spectrometry (MS) adds another dimension of selectivity, making it the definitive technique for avoiding cross-reactivity. Tandem mass spectrometry (LC-MS/MS or GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is exceptionally specific.[6] MRM monitors a specific precursor ion to product ion transition for each analyte, a molecular fingerprint that is highly unlikely to be shared by other compounds, even isomers.[7]

Table 2: Illustrative MRM Transitions for Imidazole Derivatives

CompoundPrecursor Ion (m/z)Product Ion (m/z)Rationale
This compound97.168.1Loss of ethylene (C2H4)
2-Methylimidazole83.156.1Loss of hydrogen cyanide (HCN) and methyl group rearrangement
4-Methylimidazole83.156.1Loss of hydrogen cyanide (HCN) and methyl group rearrangement

Note: Optimal MRM transitions must be determined empirically. While 2- and 4-methylimidazole may share the same precursor and product ions, they are separated by their chromatographic retention time.

Immunoassays: The Challenge of Small Molecules

Immunoassays, which rely on antibody-antigen binding, are highly sensitive but can be prone to cross-reactivity with structurally similar small molecules. Developing an antibody that binds exclusively to this compound without also binding to other small imidazoles is a significant challenge. The cross-reactivity of an immunoassay is not an intrinsic property of the antibody alone but is also dependent on the assay format and conditions. While no specific immunoassays for this compound are widely reported, it is anticipated that significant cross-reactivity with other imidazoles would be a primary hurdle in their development.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound and related imidazoles using LC-MS/MS, compiled from established methods.

Sample Preparation (for a beverage matrix)
  • Internal Standard Spiking: To 1 mL of the liquid sample, add a known concentration of the internal standard (e.g., a deuterated analog of the analyte or a related compound not present in the sample).

  • Dilution: Dilute the sample 1:5 with the initial mobile phase (e.g., 5 mM ammonium formate in water).

  • Vortexing and Centrifugation: Vortex the diluted sample for 1 minute, followed by centrifugation at 14,000 rpm for 5 minutes to pellet any particulates.

  • Filtration: Filter the supernatant through a 0.22 µm filter into an HPLC vial for analysis.

LC-MS/MS Method
  • LC System: UHPLC system

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Acquity UPLC BEH HILIC, 100 mm × 2.1 mm × 1.7 µm)

  • Mobile Phase A: 5 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the polar imidazole compounds.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Data Analysis: Quantify this compound and other analytes by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing Specificity in Analytical Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical analytical workflow and the principle of MRM for achieving specificity.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with Internal Standard Sample->Spike Dilute Dilute & Centrifuge Spike->Dilute Filter Filter Dilute->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation (HPLC) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Select Precursor Ion Selection (Q1) Ionize->Select Fragment Fragmentation (Q2) Select->Fragment Detect Product Ion Detection (Q3) Fragment->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify Report Final Report Quantify->Report

Caption: A generalized workflow for the quantitative analysis of this compound.

cluster_input Co-eluting Analytes cluster_q1 Q1: Precursor Selection cluster_q2 Q2: Fragmentation cluster_q3 Q3: Product Ion Detection Eth This compound (Precursor m/z 97.1) Q1_Eth Select m/z 97.1 Eth->Q1_Eth Meth 2-Methylimidazole (Precursor m/z 83.1) Q1_Meth Select m/z 83.1 Meth->Q1_Meth Frag_Eth Fragment 97.1 Q1_Eth->Frag_Eth Frag_Meth Fragment 83.1 Q1_Meth->Frag_Meth Q3_Eth Detect Product m/z 68.1 Frag_Eth->Q3_Eth Q3_Meth Detect Product m/z 56.1 Frag_Meth->Q3_Meth

Caption: The principle of MRM for selective detection of imidazole derivatives.

Conclusion

The potential for cross-reactivity of this compound is highly dependent on the chosen analytical methodology. While immunoassays would likely face significant challenges in distinguishing it from other imidazoles, modern analytical techniques offer excellent solutions:

  • Chromatographic methods (HPLC and GC) provide high specificity through physical separation, as evidenced by the common use of this compound as an internal standard.

  • Mass spectrometry, particularly LC-MS/MS, offers an orthogonal level of selectivity by monitoring specific molecular fragmentation patterns, virtually eliminating the risk of cross-reactivity from other imidazole derivatives.

For researchers requiring the unambiguous and accurate quantification of this compound, the adoption of chromatographic methods, preferably coupled with mass spectrometry, is strongly recommended. Proper method validation, focusing on specificity, will ensure data of the highest quality and reliability.

References

2-Ethylimidazole: A Comparative Performance Analysis Against Other Amine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and research chemistry, amine catalysts are indispensable for a multitude of applications, from polymer synthesis to fine chemical manufacturing. Among these, 2-Ethylimidazole has emerged as a highly versatile and efficient catalyst. This guide provides an objective comparison of this compound's performance against other common amine catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.

Catalytic Performance in Epoxy Resin Curing

This compound is widely recognized for its efficacy as a curing agent and accelerator in epoxy resin systems. Its performance is often benchmarked against other imidazoles and traditional amine catalysts.

The catalytic activity of imidazoles in epoxy curing is influenced by their chemical structure. For instance, a study investigating various imidazoles, including this compound (2EI), 2-methylimidazole (2MI), and 2-phenylimidazole (2PhI), using Differential Scanning Calorimetry (DSC), revealed differences in their reaction times. Among the tested imidazoles, 2-Methylimidazole demonstrated the fastest reaction time.[1] This is often attributed to the steric and electronic effects of the substituent at the 2-position of the imidazole ring.

When compared to tertiary amines, imidazoles like this compound often exhibit a synergistic effect. Research on the curing of a bisphenol A epoxy resin with a methylhexahydrophthalic anhydride system showed that the activation energies for tris(dimethylaminomethyl)phenol (DMP-30), a tertiary amine, and 1-cyano-2-ethyl-4-methylimidazole (2E4MZ-CN), an imidazole derivative, were significantly lower than that of N,N-dimethylbenzylamine, indicating higher curing reactivity. This synergy allows for a faster curing process.

The choice of amine catalyst also significantly impacts the thermomechanical properties of the cured epoxy, such as the glass transition temperature (Tg). The Tg is a critical parameter indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. While an excess of epoxy resin in the presence of tertiary amines can lead to an increase in Tg through homopolymerization at elevated temperatures, achieving a high Tg at room temperature is also possible with complex curing systems.[2][3][4]

Table 1: Comparative Performance of Amine Catalysts in Epoxy Curing

Catalyst/Catalyst SystemKey Performance MetricValueExperimental Conditions
2-MethylimidazoleCuring TimeFastest among tested imidazolesEpoxy resin cured at 150 °C and 180 °C, analyzed by DSC.
tris(dimethylaminomethyl)phenol (DMP-30)Activation Energy (Kissinger)Lower than N,N-dimethylbenzylamineDiglycidyl ether of bisphenol A epoxy resin with methyl hexahydrophthalic anhydride curing system.
1-cyano-2-ethyl-4-methylimidazole (2E4MZ-CN)Activation Energy (Kissinger)Lower than N,N-dimethylbenzylamineDiglycidyl ether of bisphenol A epoxy resin with methyl hexahydrophthalic anhydride curing system.
DMP-30 / 2E4MZ-CN (1:3 mass ratio)Activation Energy (KAS)59.08 kJ/mol (~12% lower than single accelerator)Diglycidyl ether of bisphenol A epoxy resin with methyl hexahydrophthalic anhydride curing system.
Isophorone diamine (IPD) with 2-ethyl-4-methylimidazole (2E4MI)Curing Time15 min at 120 °CDiglycidyl ether of bisphenol A (DGEBA) with allyl glycidyl ether (AGE).[5]
Isophorone diamine (IPD) with 2-ethyl-4-methylimidazole (2E4MI)Glass Transition Temperature (Tg)102.50 °CDiglycidyl ether of bisphenol A (DGEBA) with allyl glycidyl ether (AGE).[5]

Role in Polyurethane Formation

In the manufacturing of polyurethane foams, amine catalysts are crucial for controlling the reaction rates of isocyanates with polyols (gelling reaction) and water (blowing reaction).[6] Tertiary amines, such as triethylenediamine (TEDA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are commonly employed.[7][8]

Catalytic Activity in Organic Synthesis

Beyond polymer chemistry, this compound and other amine catalysts like DBU are valuable in a range of organic transformations. DBU, a non-nucleophilic base, is widely used in dehydrohalogenation reactions and has shown higher catalytic activity than other amine catalysts in the Baylis-Hillman reaction.[10] It also serves as an effective nucleophilic catalyst for the esterification of carboxylic acids with dimethyl carbonate.[11]

The versatility of this compound stems from its ability to act as both a nucleophile and a base, enabling it to catalyze reactions such as esterifications and transesterifications.[12] This dual functionality allows for lower reaction temperatures and shorter reaction times.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to catalyst performance evaluation. Below are representative methodologies for key experiments.

Protocol 1: Determination of Curing Kinetics of an Epoxy Resin using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Prepare a mixture of the epoxy resin (e.g., diglycidyl ether of bisphenol A) and the amine catalyst (e.g., this compound) at a specified stoichiometric ratio. Ensure homogeneous mixing.

  • DSC Analysis:

    • Place a small, accurately weighed amount of the mixture (typically 5-10 mg) into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.

    • Heat the sample from ambient temperature to a temperature sufficient to ensure complete curing (e.g., 250 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the exothermic peak temperature (Tp) and the total heat of reaction (ΔHtotal) from the DSC thermogram.

    • The degree of cure (α) at any given temperature can be calculated by integrating the heat flow curve.

    • The activation energy (Ea) of the curing reaction can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall models, which utilize the shift in the peak exothermic temperature with different heating rates.

Protocol 2: Evaluation of Catalyst Performance in Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (e.g., octanoic acid), the alcohol (e.g., 2-ethyl-1-hexanol), and the amine catalyst (e.g., this compound or DBU) in a suitable solvent.[13]

  • Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 120 °C) and stir.[13]

  • Monitoring the Reaction: Take aliquots of the reaction mixture at regular intervals and analyze them using Gas Chromatography (GC) to determine the conversion of the carboxylic acid and the yield of the ester.[13]

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Compare the rates obtained with different catalysts under identical conditions to evaluate their relative performance.

Visualizing Catalytic Pathways and Workflows

Epoxy Curing Mechanism with Imidazole Catalysts

The curing of epoxy resins with imidazole catalysts proceeds through a multi-step mechanism. The imidazole acts as an initiator for the anionic polymerization of the epoxy groups.

EpoxyCuring Imidazole Imidazole (Catalyst) Adduct Imidazole-Epoxy Adduct (Anionic Initiator) Imidazole->Adduct Nucleophilic Attack on Epoxide Ring Epoxy1 Epoxy Monomer Epoxy1->Adduct Propagation Anionic Polymerization Adduct->Propagation Attacks another epoxide ring Epoxy2 Another Epoxy Monomer Epoxy2->Propagation Crosslinked Crosslinked Polymer Network Propagation->Crosslinked Chain Growth

Caption: Anionic polymerization of epoxy resin initiated by an imidazole catalyst.

General Experimental Workflow for Catalyst Comparison

A systematic workflow is essential for the objective comparison of different catalysts.

CatalystWorkflow Start Define Reaction and Performance Metrics CatalystSelection Select Catalysts for Comparison (e.g., this compound, DBU, TEDA) Start->CatalystSelection Protocol Establish Standardized Experimental Protocol CatalystSelection->Protocol Experiment Conduct Experiments under Identical Conditions Protocol->Experiment Data Collect Performance Data (e.g., Yield, Rate, Tg) Experiment->Data Analysis Analyze and Compare Results Data->Analysis Conclusion Draw Conclusions on Catalyst Performance Analysis->Conclusion

References

A Comparative Guide to the Quantitative Analysis of 2-Ethylimidazole in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantitative determination of 2-Ethylimidazole in reaction mixtures. The selection of an appropriate analytical technique is paramount for accurate monitoring of reaction kinetics, ensuring product quality, and meeting regulatory requirements in pharmaceutical and chemical industries. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data. Additionally, it explores the application of Potentiometric Titration and UV-Vis Spectrophotometry for the quantification of this compound.

Comparison of Analytical Methods

The choice of an analytical method for quantifying this compound is contingent on several factors, including the complexity of the reaction matrix, the required sensitivity, and the desired throughput. Chromatographic techniques generally offer high selectivity and sensitivity, making them suitable for complex mixtures and trace-level analysis. Titrimetric and spectrophotometric methods, while potentially simpler and more cost-effective, may be more susceptible to interferences from other components in the reaction mixture.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance of various analytical methods. It is important to note that while data for this compound is provided where available, some performance metrics are based on closely related imidazole derivatives, such as 2-methylimidazole and 4-methylimidazole. This is a common practice in analytical chemistry, but it is recommended to perform method validation for the specific matrix and analyte of interest.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

ParameterPerformance DataReference
Linearity Range10 - 100 mg/L[1]
Limit of Detection (LOD)0.02 mg/L[1]
Limit of Quantification (LOQ)~0.06 mg/L (Estimated)[1]
Accuracy (% Recovery)99.2% - 100%[1]
Precision (RSD%)0.27%[1]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterPerformance Data (for this compound)Reference
Linearity RangeNot explicitly stated, but method validated[2]
Limit of Detection (LOD)0.0553–0.8914 µg/mL[2]
Limit of Quantification (LOQ)0.2370–1.9373 µg/mL[2]
Accuracy (% Recovery)58.84% - 160.99%[2]
Precision (RSD%)Not explicitly stated[2]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterPerformance Data (for related imidazoles)Reference
Linearity Range5 - 1000 µg/kg[3]
Limit of Detection (LOD)0.5 - 3 µg/kg[3]
Limit of Quantification (LOQ)2 - 5 µg/kg[3]
Accuracy (% Recovery)81.9% - 111.0%[3]
Precision (RSD%)Not explicitly stated[3]

Table 4: Potentiometric Titration

ParameterPerformance Data (General)Reference
Linearity RangeTypically 80% - 120% of the intended sample weight[4]
Accuracy (% Deviation)Should not deviate by more than 0.3% from the true value[5]
Precision (RSD%)Should not be greater than 0.3% in routine titration[5]

Table 5: UV-Vis Spectrophotometry

ParameterPerformance Data (for a related nitroimidazole)Reference
Linearity Range0.03 - 0.33 mM[6]
Limit of Detection (LOD)0.003 - 0.012 mM[6]
Limit of Quantification (LOQ)0.0274 mM[6]
Accuracy (% Recovery)100 ± 8%[6]
Precision (RSD%)≤ 4%[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical methods. Below are representative protocols for the quantification of this compound and related compounds.

Sample Preparation for Reaction Mixtures

A critical first step in the analysis of reaction mixtures is appropriate sample preparation to remove interfering substances and ensure compatibility with the analytical instrument.[5][7] Common techniques include:

  • Dilution: Simple dilution with a suitable solvent is often sufficient if the concentration of this compound is high and the matrix is relatively clean.

  • Filtration: To remove particulate matter that could clog chromatographic columns or interfere with optical measurements.

  • Liquid-Liquid Extraction (LLE): To separate the analyte of interest from a complex matrix by partitioning it between two immiscible liquids.[8]

  • Solid-Phase Extraction (SPE): A technique where the analyte is selectively adsorbed onto a solid sorbent, and interfering components are washed away. The analyte is then eluted with a suitable solvent.[7]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the routine analysis of this compound in various reaction matrices.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Supersil-ODS-B).[1]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., a solution containing sodium dodecyl sulfate and potassium dihydrogen phosphate at pH 3.5) in a 40:60 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.[1]

  • Quantification: External standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Derivatization is often required for polar compounds like imidazoles.[2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: In-situ derivatization with a reagent like isobutyl chloroformate in the presence of acetonitrile, pyridine, and anhydrous ethanol.[2]

  • Column: A suitable capillary column for the separation of imidazole derivatives.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the analytes.

  • Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The quantitative ion for this compound is m/z 95.[2]

  • Quantification: Internal or external standard method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for the trace-level quantification of compounds in highly complex matrices due to its exceptional sensitivity and selectivity.[8][9]

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or HILIC column suitable for the retention of polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for the highest selectivity and sensitivity.

  • Quantification: Stable isotope-labeled internal standards are recommended for the most accurate quantification.[8]

Potentiometric Titration Protocol

Potentiometric titration is a classic analytical technique that can be used for the assay of basic compounds like this compound.

  • Instrumentation: An automatic titrator with a suitable electrode system (e.g., a glass pH electrode and a reference electrode).[10][11]

  • Titrant: A standardized solution of a strong acid, such as hydrochloric acid (HCl) or perchloric acid in a non-aqueous solvent like glacial acetic acid for weakly basic compounds.[12][13]

  • Solvent: The choice of solvent depends on the solubility of the sample and the nature of the titrant. For non-aqueous titrations, solvents like glacial acetic acid or a mixture of toluene and methanol can be used.[12]

  • Endpoint Detection: The endpoint is determined by the point of maximum inflection on the titration curve (potential vs. volume of titrant). This can be more accurately determined by plotting the first or second derivative of the titration curve.[10]

  • Calculation: The concentration of this compound is calculated based on the stoichiometry of the reaction and the volume of titrant consumed at the equivalence point.

UV-Vis Spectrophotometry Protocol

UV-Vis spectrophotometry is a simple and rapid method that can be used for the quantification of compounds that absorb ultraviolet or visible light.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves the sample and does not absorb at the analytical wavelength (e.g., methanol, ethanol, or a suitable buffer).

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution across the UV spectrum.

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined from its absorbance using the calibration curve.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity, especially in the presence of other UV-absorbing compounds in the reaction mixture.

Mandatory Visualization

The following diagrams illustrate the typical workflows for the quantitative analysis of this compound using different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC UVDetector UV Detector HPLC->UVDetector Chromatogram Chromatogram UVDetector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Result Quantification->Result Concentration of This compound

Caption: Workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Extraction Extraction (LLE/SPE) ReactionMixture->Extraction Derivatization Derivatization Extraction->Derivatization GC Gas Chromatograph (Injector, Column, Oven) Derivatization->GC MS Mass Spectrometer GC->MS MassSpectrum Mass Spectrum MS->MassSpectrum Quantification Quantification (SIM) MassSpectrum->Quantification Result Result Quantification->Result Concentration of This compound Titration_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_data Data Analysis ReactionMixture Reaction Mixture Weighing Accurate Weighing ReactionMixture->Weighing Dissolution Dissolution in Suitable Solvent Weighing->Dissolution Titrator Automatic Titrator Dissolution->Titrator Electrodes Indicator & Reference Electrodes Titrator->Electrodes TitrationCurve Titration Curve Electrodes->TitrationCurve Endpoint Endpoint Determination (1st/2nd Derivative) TitrationCurve->Endpoint Result Result Endpoint->Result Concentration of This compound

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling of 2-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the intricate mechanisms of metabolic pathways and drug action is paramount. Isotopic labeling of small molecules serves as a powerful tool to trace their fate in biological systems. This guide provides a comprehensive comparison of isotopically labeled 2-ethylimidazole as a mechanistic probe against other common tracer molecules, supported by established experimental principles.

This compound, a key structural motif in many biologically active compounds, can be strategically labeled with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D) to investigate its role in various biochemical processes. The choice of isotope and labeling position is critical and depends on the specific research question, influencing the analytical method and the information that can be gleaned.

Comparison of Isotopically Labeled this compound with Alternative Tracers

The selection of an appropriate isotopic tracer is a crucial step in designing mechanistic studies. While this compound offers specific advantages for tracking imidazole-related pathways, other tracers are more suitable for monitoring central carbon or nitrogen metabolism.

Tracer MoleculeIsotope(s)Typical ApplicationAdvantagesDisadvantagesAnalytical Method(s)
This compound ¹³C, ¹⁵N, DTracing imidazole metabolism, studying the mechanism of action of imidazole-containing drugs, investigating enzyme kinetics.Directly probes the fate of the imidazole ring and its substituents. Can provide insights into specific bond cleavage and formation events.Limited to studying pathways directly involving this compound or its derivatives. Synthesis of labeled compounds can be complex.NMR Spectroscopy, Mass Spectrometry (MS)
[U-¹³C]-Glucose ¹³CCentral carbon metabolism, glycolysis, TCA cycle, pentose phosphate pathway.Provides a global view of carbon flow through central metabolic pathways. Commercially available.Can lead to complex labeling patterns in downstream metabolites, making data interpretation challenging.MS, NMR Spectroscopy
¹⁵N-Amino Acids (e.g., ¹⁵N-Glutamine) ¹⁵NNitrogen metabolism, amino acid biosynthesis and catabolism, nucleotide biosynthesis.Directly traces the flow of nitrogen through various metabolic pathways.The specific amino acid chosen will bias the pathways being investigated.MS, NMR Spectroscopy
Deuterated Water (D₂O) DGeneral metabolic activity, de novo lipogenesis, gluconeogenesis.Labels a wide range of metabolites through hydrogen exchange and incorporation during biosynthesis. Relatively inexpensive.Can cause significant kinetic isotope effects, potentially altering metabolic fluxes.[1] Labeling can be non-specific.MS, NMR Spectroscopy

Experimental Protocols

Detailed methodologies are essential for the successful application of isotopically labeled compounds in mechanistic studies. Below are generalized protocols for the synthesis and analysis of isotopically labeled this compound.

Proposed Synthesis of Isotopically Labeled this compound

1. ¹⁵N-Labeling:

  • Reaction: The synthesis of [¹⁵N₂]-2-ethylimidazole can be achieved by reacting propanal, glyoxal, and a ¹⁵N-labeled ammonia source, such as ¹⁵NH₄Cl, in the presence of a base.[2]

  • Procedure:

    • Dissolve ¹⁵NH₄Cl in an aqueous solution.

    • Add propanal and an aqueous solution of glyoxal.

    • Adjust the pH to basic conditions (e.g., with NaOH or K₂CO₃) and stir the reaction at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the [¹⁵N₂]-2-ethylimidazole by column chromatography.

    • Confirm the structure and isotopic enrichment by NMR and mass spectrometry.

2. ¹³C-Labeling:

  • Reaction: To introduce a ¹³C label, one of the starting carbonyl compounds needs to be labeled. For example, using [1-¹³C]-propanal or [1,2-¹³C₂]-glyoxal would result in a ¹³C-labeled this compound.

  • Procedure: The procedure would be similar to the ¹⁵N-labeling protocol, substituting the unlabeled carbonyl compound with its ¹³C-labeled counterpart.

3. Deuterium Labeling:

  • Reaction: Deuterium can be introduced at various positions. For labeling the ethyl group, deuterated propanal could be used. For labeling the imidazole ring, H-D exchange reactions in the presence of a catalyst (e.g., Pd/C) and a deuterium source like D₂O can be employed.[4]

  • Procedure (for ring deuteration):

    • Dissolve this compound in D₂O.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Heat the mixture under an inert atmosphere.

    • Monitor the deuterium incorporation by NMR spectroscopy.

    • After the desired level of deuteration is achieved, filter the catalyst and remove the D₂O to obtain the deuterated product.

Mechanistic Study Workflow using Labeled this compound

This protocol outlines a general workflow for tracing the metabolic fate of isotopically labeled this compound in a cell culture system.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with a medium containing the isotopically labeled this compound at a predetermined concentration.

    • Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled compound.

  • Metabolite Extraction:

    • Quench the metabolism rapidly, for example, by adding cold methanol.

    • Harvest the cells and extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

    • Separate the polar and non-polar metabolites by centrifugation.

  • Analysis by Mass Spectrometry (MS):

    • Analyze the metabolite extracts using high-resolution mass spectrometry (e.g., LC-MS/MS).

    • Identify metabolites that have incorporated the isotopic label by observing the characteristic mass shift.

    • Quantify the extent of labeling to determine the flux through different metabolic pathways.

  • Analysis by NMR Spectroscopy:

    • Analyze the extracts using NMR spectroscopy (e.g., ¹³C-NMR or ¹⁵N-NMR).

    • The chemical shifts of the labeled atoms can provide information about the chemical environment of the tracer within different metabolites, helping to elucidate their structure.

    • 2D NMR techniques can be used to determine the position of the label within the metabolite, providing detailed mechanistic insights.

Visualizing the Workflow and Pathways

The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflow, a hypothetical metabolic pathway, and the general experimental workflow for a mechanistic study.

Synthesis_Workflow cluster_15N ¹⁵N Labeling cluster_13C ¹³C Labeling Propanal Propanal Radziszewski Reaction_15N Radziszewski Reaction Propanal->Radziszewski Reaction_15N Glyoxal Glyoxal Glyoxal->Radziszewski Reaction_15N 15NH4Cl 15NH4Cl 15NH4Cl->Radziszewski Reaction_15N 15N-2-Ethylimidazole 15N-2-Ethylimidazole Radziszewski Reaction_15N->15N-2-Ethylimidazole 13C-Propanal 13C-Propanal Radziszewski Reaction_13C Radziszewski Reaction 13C-Propanal->Radziszewski Reaction_13C Glyoxal_C Glyoxal Glyoxal_C->Radziszewski Reaction_13C NH4Cl_C NH₄Cl NH4Cl_C->Radziszewski Reaction_13C 13C-2-Ethylimidazole 13C-2-Ethylimidazole Radziszewski Reaction_13C->13C-2-Ethylimidazole

Caption: Proposed synthetic workflow for ¹⁵N and ¹³C labeled this compound.

Metabolic_Pathway Labeled_this compound Labeled This compound Enzyme_A Enzyme A (e.g., Hydroxylase) Labeled_this compound->Enzyme_A Metabolite_1 Metabolite 1 (Hydroxylated) Enzyme_A->Metabolite_1 Enzyme_B Enzyme B (e.g., Glucuronosyltransferase) Metabolite_1->Enzyme_B Metabolite_2 Metabolite 2 (Glucuronide Conjugate) Enzyme_B->Metabolite_2 Excretion Excretion Metabolite_2->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Introduce Labeled This compound Cell_Culture->Labeling Metabolite_Extraction 3. Metabolite Extraction Labeling->Metabolite_Extraction Analysis 4. Analysis Metabolite_Extraction->Analysis MS Mass Spectrometry Analysis->MS NMR NMR Spectroscopy Analysis->NMR Data_Analysis 5. Data Analysis and Pathway Elucidation MS->Data_Analysis NMR->Data_Analysis

Caption: General experimental workflow for a mechanistic study.

References

Correlating the structure of imidazole derivatives with catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazole and its derivatives have emerged as a versatile and powerful class of organocatalysts in modern organic synthesis.[1] Their unique electronic properties, stemming from the five-membered aromatic ring containing two nitrogen atoms, allow them to function as mild bases, nucleophiles, or proton donors/acceptors, making them effective in a wide range of chemical transformations.[2][3] This guide provides a comparative analysis of the catalytic activity of various imidazole derivatives, supported by experimental data, detailed protocols, and a mechanistic visualization to correlate their structure with catalytic performance.

Comparative Catalytic Performance of Imidazole Derivatives

The catalytic efficacy of imidazole derivatives is highly dependent on the substituents on the imidazole ring, which modulate the basicity and nucleophilicity of the nitrogen atoms.[4][5] The following table summarizes the performance of imidazole and related derivatives in various organic reactions.

CatalystReaction TypeSubstratesConditionsYield (%)Reference
Imidazole Knoevenagel CondensationBenzaldehyde, MalononitrileEthanol, RefluxHigh to Excellent[1]
Imidazole Aza-Michael AdditionAniline, AcrylonitrileSolvent-free, 80°CHigh[1]
Imidazole Multicomponent Synthesis of 2-amino-4H-chromenesMalononitrile, Aldehyde, 4-hydroxycoumarinEthanol, RefluxNot Specified[2]
N-methylimidazole Knoevenagel CondensationBenzaldehyde, MalononitrileEthanol, RefluxHigh to Excellent[1]
Copper(II) Complex with Imidazole Ligand Mannich-base SynthesisL-histidine, Benzylidenehydrazine, AldehydesEthanol, 10 mol% catalyst92%[6]

Structure-Activity Relationship Insights

The catalytic activity of imidazoles is intrinsically linked to their molecular structure. The imidazole ring possesses both a pyridine-like sp² nitrogen (N-3) and a pyrrole-like nitrogen (N-1).[2][3] The N-3 nitrogen is basic and acts as the primary catalytic site in base-catalyzed reactions like the Knoevenagel condensation.[1]

  • Substituent Effects : Electron-donating groups on the imidazole ring can increase the basicity of the N-3 nitrogen, potentially enhancing catalytic activity in base-mediated reactions. Conversely, electron-withdrawing groups can decrease basicity but may enhance the ring's ability to stabilize intermediates in other mechanisms.[5]

  • N-Alkylation : Alkylation at the N-1 position, as in N-methylimidazole, can alter the catalyst's steric profile and solubility without drastically changing the basicity of the key N-3 atom, offering comparable performance in certain reactions.[1][7]

  • Metal Complexes : The imidazole ring is an excellent ligand for metal ions, forming metalloenzymes and synthetic complexes.[8] In these cases, the catalytic activity is a synergistic effect of the metal center's Lewis acidity and the imidazole's properties.[6][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are protocols for key reactions catalyzed by imidazole derivatives.

Protocol 1: Imidazole-Catalyzed Knoevenagel Condensation [1]

  • Reaction Setup : In a round-bottom flask, combine an aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), and imidazole (10 mol%).

  • Solvent Addition : Add ethanol (5 mL) to the flask.

  • Reaction Conditions : Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation : Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification : The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure olefinic product.

Protocol 2: Imidazole-Catalyzed Multicomponent Synthesis of 2-amino-4H-chromenes [2]

  • Reactant Preparation : In a suitable reaction vessel, mix an aldehyde (1 mmol), malononitrile (1 mmol), a nucleophile such as 4-hydroxycoumarin (1 mmol), and imidazole (10-20 mol%).

  • Solvent and Conditions : Add ethanol as the solvent and heat the mixture to reflux.

  • Monitoring : Monitor the reaction's progress using TLC until the starting materials are consumed.

  • Product Isolation : After cooling the mixture, the solid product often precipitates. Collect the solid by filtration.

  • Purification : Wash the collected solid with cold ethanol and dry to obtain the purified 2-amino-4H-chromene derivative.

Catalytic Mechanism and Visualization

Imidazole typically catalyzes the Knoevenagel condensation by acting as a mild base. It abstracts a proton from the active methylene compound, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final condensed product and regeneration of the imidazole catalyst.

Knoevenagel_Condensation_Catalytic_Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products RCHO Aldehyde (R-CHO) ANION Carbanion (X-CH(-)-Y) RCHO->ANION + Aldehyde CH2XY Active Methylene (X-CH2-Y) CAT Imidazole (Catalyst) CH2XY->CAT + Imidazole CAT_H Protonated Imidazole CAT->ANION Deprotonates CAT_H->CAT Deprotonation INTERMEDIATE Alkoxide Intermediate ANION->CAT_H Regenerates ANION->INTERMEDIATE Nucleophilic Attack PRODUCT Condensed Product (R-CH=CXY) INTERMEDIATE->PRODUCT Dehydration (-H2O) H2O Water (H2O)

Caption: Catalytic cycle of the imidazole-promoted Knoevenagel condensation.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Ethylimidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Ethylimidazole, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling to mitigate risks. It is classified as harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] In case of exposure, immediate first aid is crucial.[3]

Hazard ClassificationFirst Aid MeasuresPersonal Protective Equipment (PPE)
Acute Oral Toxicity[1]If swallowed, call a poison center or doctor immediately. Do NOT induce vomiting.[1]Do not eat, drink, or smoke when using this product.[1]
Skin Corrosion/Irritation[1]In case of skin contact, wash immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes.[1][3]Wear protective gloves and clothing.[1]
Serious Eye Damage/Irritation[1]If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]Wear eye and face protection, such as safety glasses with side-shields.[1][4]
Respiratory Irritation[3][4]If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][4]Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1][4]

Operational Plan for this compound Waste Management

A clear and systematic approach to waste management is essential to ensure safety and compliance. The following workflow outlines the key stages for handling this compound waste from generation to disposal.

Operational Workflow for this compound Waste A Waste Generation (Unused, contaminated, or expired this compound) B Segregation (Separate from other waste streams) A->B C Containerization (Use a designated, labeled, and sealed container) B->C D Temporary Storage (Store in a cool, dry, well-ventilated, and secure area) C->D E Documentation (Maintain a hazardous waste log) D->E F Professional Disposal (Arrange for pickup by a licensed hazardous waste disposal company) E->F

Figure 1. Operational Workflow for this compound Waste.

Step-by-Step Disposal Procedures

Adherence to a strict disposal protocol is mandatory to prevent accidental exposure and environmental contamination.

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., gloves, weighing boats, pipette tips).

  • Segregate this compound waste from all other waste streams, particularly from incompatible materials such as strong oxidizing agents and acids.[5][6]

2. Proper Containerization:

  • Use a designated, chemically resistant, and sealable container for collecting this compound waste.[6] The container should be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Ensure the container is kept closed except when adding waste.[3]

3. Temporary Storage:

  • Store the waste container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[3][5]

  • The storage area should be secure and accessible only to authorized personnel. The container should be stored in a corrosion-resistant container or with a resistant inner liner.[5]

4. Spill Management:

  • In the event of a spill, immediately evacuate the area if necessary.

  • For minor spills, and while wearing appropriate PPE, sweep or vacuum up the material and place it into a suitable disposal container.[3] Avoid generating dust.[3]

  • For major spills, contact your institution's environmental health and safety (EHS) department immediately.[7]

5. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[4]

  • The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[1][5][8] Contact your EHS department to arrange for pickup and disposal.

  • One suggested method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

Logical Decision-Making for Disposal

The following diagram illustrates the decision-making process when handling a substance that may be this compound waste.

Disposal Decision Tree for this compound Start Substance for Disposal IsContaminated Is it pure, unused This compound? Start->IsContaminated IsExpired Is it expired or no longer needed? IsContaminated->IsExpired Yes IsWaste Is it a reaction byproduct or contaminated material? IsContaminated->IsWaste No Dispose Treat as Hazardous Waste: Follow Disposal Procedures IsExpired->Dispose Yes Keep Return to Chemical Inventory IsExpired->Keep No IsWaste->Dispose Yes

Figure 2. Disposal Decision Tree for this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most current and detailed information.

References

Personal protective equipment for handling 2-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Ethylimidazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a skin irritant, and can cause serious eye damage.[1][2][3] Additionally, it may cause respiratory irritation.[1][2][4] Adherence to the following personal protective equipment (PPE) and handling procedures is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.

Protection Type Required Equipment Standards and Regulations
Eye and Face Tight-sealing safety goggles. A face shield is recommended when there is a risk of splashing.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron and full-length pants are required.Ensure gloves are tested according to EN 374 for chemical resistance.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if irritation is experienced.A respiratory protection program compliant with OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be implemented.[2]
Footwear Closed-toe, chemical-resistant shoes.---

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from preparation to disposal.

1. Pre-Handling Preparations

  • Ventilation Check: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.[1][2]

  • Safety Equipment Location: Confirm that an eyewash station and a safety shower are readily accessible and in good working order.[1][2][5]

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

2. Handling this compound

  • Avoid Dust and Contact: Handle the solid compound carefully to minimize dust generation.[2] Avoid all direct contact with eyes, skin, and clothing.[2]

  • Weighing: If weighing the solid, do so in a ventilated enclosure or fume hood.

  • Transfer: Use appropriate tools (e.g., spatula, scoop) for transferring the chemical.

  • In Case of Spill: Immediately clean up any spills by vacuuming or sweeping the material into a suitable, labeled disposal container.[2] Avoid generating dust during cleanup.[2]

3. Post-Handling and Decontamination

  • Decontaminate Work Area: Thoroughly clean the work surface with an appropriate solvent.

  • Decontaminate Equipment: Clean all non-disposable equipment used during the procedure.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[1][2]

  • Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, in a designated and properly labeled hazardous waste container.[1][6]

Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Safe Handling Workflow for this compound start Start: Prepare for Handling this compound check_ppe 1. Don Required PPE (Goggles, Gloves, Lab Coat) start->check_ppe check_ventilation 2. Verify Engineering Controls (Fume Hood, Eyewash Station) check_ppe->check_ventilation handle_chemical 3. Handle this compound (Minimize Dust, Avoid Contact) check_ventilation->handle_chemical spill Spill Occurs handle_chemical->spill No spill_procedure Follow Spill Cleanup Protocol handle_chemical->spill_procedure Yes decontaminate 4. Decontaminate Work Area & Equipment spill->decontaminate spill_procedure->handle_chemical dispose_waste 5. Dispose of Waste Properly decontaminate->dispose_waste remove_ppe 6. Doff PPE & Wash Hands dispose_waste->remove_ppe end End: Procedure Complete remove_ppe->end

Caption: Workflow for the safe handling of this compound.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

Property Value
Appearance Off-white solid[1]
Melting Point 83 - 87 °C[1]
Boiling Point 268 °C @ 760 mmHg[1]
Flash Point 159 °C[1]
pH 10.9 (96 g/L aqueous solution at 20°C)[1]
Vapor Pressure 0.0008 mbar @ 24°C[1]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Remove contact lenses if it is safe to do so.[1][4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and shoes.[2] Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Get medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air immediately.[1][2][4] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cups of milk or water.[2] Call a poison control center or physician immediately.[1]

Storage and Disposal Plans

Storage

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][7]

  • Keep the compound away from incompatible substances such as strong oxidizing agents and strong acids.[1][6]

  • The storage area should be secure and accessible only to authorized personnel.

Disposal

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in an approved waste disposal plant.[1][6]

  • It is the responsibility of the waste generator to correctly classify the waste and ensure compliance with all federal, state, and local hazardous waste regulations.[2] Do not release into the environment.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.